molecular formula C8H20ClNO5 B051495 Bistris hydrochloride CAS No. 124763-51-5

Bistris hydrochloride

Cat. No.: B051495
CAS No.: 124763-51-5
M. Wt: 245.70 g/mol
InChI Key: VEYRVLHAMHQVTC-UHFFFAOYSA-N
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Description

Bistris hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO5 and its molecular weight is 245.70 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5.ClH/c10-3-1-9(2-4-11)8(5-12,6-13)7-14;/h10-14H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEYRVLHAMHQVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(CO)(CO)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585090
Record name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1)
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Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124763-51-5
Record name Bistris hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124763515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISTRIS HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZZ5RR1RK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bistris Hydrochloride: A Comprehensive Technical Guide to its pKa and Buffering Range for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of biological buffers, the selection of an appropriate buffering agent is paramount to maintaining the stringent pH control required for the validity and reproducibility of experimental outcomes. Among the array of available options, Bistris hydrochloride (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride) has emerged as a versatile and reliable choice for a multitude of applications in biochemistry, molecular biology, and pharmaceutical development.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the core physicochemical properties of this compound, with a specific focus on its pKa and effective buffering range, to empower researchers, scientists, and drug development professionals in its optimal utilization.

Unveiling this compound: Chemical Identity and Key Attributes

Bistris, structurally related to the well-known Tris buffer, is a zwitterionic biological buffer.[2] Its chemical structure, featuring a tertiary amine and multiple hydroxyl groups, underpins its buffering capacity and high solubility in aqueous solutions.[2][3]

PropertyValueSource
IUPAC Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride[4]
CAS Number 124763-51-5[5]
Molecular Formula C₈H₁₉NO₅ · HCl[5]
Molecular Weight 245.70 g/mol [1][5]
Appearance Crystalline powder[5]
Solubility in Water 0.5 g/mL[5]

Bistris is considered a superior alternative to several other buffers in specific contexts. For instance, it is a non-toxic substitute for the highly toxic cacodylate buffer and does not exhibit the high UV absorption characteristic of maleic acid buffer.[2] Furthermore, unlike citrate buffer, which can chelate metal ions and interfere with certain protein studies, Bistris offers a more inert buffering environment in many systems.[2]

The Core of Buffering: pKa and Effective Range

The efficacy of a buffer is intrinsically linked to its pKa, the pH at which the protonated and deprotonated forms of the buffering agent are present in equal concentrations. The effective buffering range is generally considered to be pKa ± 1.

The pKa of Bistris is approximately 6.5 at 25°C. [4][5] This positions its effective buffering range between pH 5.8 and 7.2 .[5][6][7][8] This range makes Bistris an excellent choice for a wide variety of biological and biochemical experiments that require a stable pH environment in the slightly acidic to neutral range.

The Influence of Temperature on pKa

A critical consideration for researchers is the temperature dependence of a buffer's pKa. For amine-based buffers like Bistris, the pKa tends to decrease as the temperature increases.[9][10] The temperature coefficient for Bistris is approximately -0.03 pH units per degree Celsius increase.[11] This means that a Bistris buffer prepared to a specific pH at room temperature will exhibit a lower pH at higher temperatures. It is therefore crucial to adjust the pH of a Bistris buffer at the intended experimental temperature to ensure accuracy.

Mechanism of Buffering Action

The buffering capacity of this compound stems from the protonation and deprotonation of its tertiary amine group. In solution, an equilibrium exists between the protonated (acidic) form and the deprotonated (basic) form.

Caption: Equilibrium of Bistris buffer, showing the interconversion between the protonated and deprotonated forms.

When an acid (H⁺) is introduced, the deprotonated Bistris molecule accepts a proton, shifting the equilibrium to the left and resisting a significant drop in pH. Conversely, when a base (OH⁻) is added, the protonated Bistris donates a proton to neutralize the base, shifting the equilibrium to the right and preventing a sharp increase in pH.

Practical Application: A Step-by-Step Protocol for Bistris Buffer Preparation

The following protocol provides a standardized method for preparing a 1 M stock solution of Bistris buffer.

Materials:

  • Bistris powder (Molecular Weight: 209.24 g/mol for the free base)

  • Deionized water (dH₂O)

  • Concentrated hydrochloric acid (HCl)

  • Analytical balance

  • Volumetric flask (1 L)

  • Stirrer and stir bar

  • pH meter

  • Filter sterilization unit or autoclave

Protocol:

  • Weighing: Accurately weigh 209.24 g of Bistris powder.[6][12]

  • Dissolving: In a beaker, dissolve the weighed Bistris powder in approximately 750-800 mL of deionized water.[12][13] Use a magnetic stirrer to facilitate complete dissolution.

  • pH Adjustment: Place the beaker on a stir plate and immerse a calibrated pH electrode into the solution. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to the desired value within the buffering range (e.g., pH 6.5).[6][12][13] The initial pH of the Bistris solution will be around 9.9, so a significant amount of acid will be required.[13]

  • Final Volume Adjustment: Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsing to the volumetric flask. Carefully add dH₂O to bring the final volume to the 1 L mark.[12][13]

  • Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[6][12]

  • Storage: Store the sterilized Bistris buffer at 4°C to prolong its shelf life and prevent microbial growth.[6][12]

Applications in Research and Drug Development

The favorable pKa and buffering range of this compound make it a valuable tool in a variety of scientific applications:

  • Gel Electrophoresis: Bistris is widely used in polyacrylamide gel electrophoresis (PAGE), particularly for the separation of proteins and nucleic acids.[1][2][6] Bistris-based gel systems can offer sharper bands and better resolution, especially for low molecular weight proteins.[14]

  • Anion Exchange Chromatography: Its buffering capacity in the slightly acidic to neutral pH range makes it suitable for the separation and purification of negatively charged biomolecules.[2][6]

  • Cell Culture and Bioprocessing: Bistris can be employed as a component of cell culture media to maintain a stable pH environment for optimal cell growth and viability.[1][3]

  • Enzyme Assays: Many enzymatic reactions have optimal activity within the buffering range of Bistris, making it a suitable buffer for studying enzyme kinetics and inhibition.

  • Drug Formulation: In the development of pharmaceutical formulations, maintaining a stable pH is critical for drug solubility, stability, and efficacy. The buffering capacity of Bistris can be leveraged in pre-formulation and formulation studies.[3]

Conclusion

This compound is a high-purity, versatile, and reliable biological buffer with a pKa of approximately 6.5 and an effective buffering range of pH 5.8 to 7.2.[3][5][6][7][8] Its favorable physicochemical properties, including high solubility and minimal interaction with many biological systems, make it an excellent choice for a wide array of applications in research and drug development. By understanding its core characteristics, particularly the temperature dependence of its pKa, and by following standardized preparation protocols, scientists can confidently employ this compound to ensure the accuracy and reproducibility of their experimental results.

References

  • Benchling. Bis-Tris Buffer Preparation. (2015-06-12). [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. How to prepare Bis-Tris buffer. [Link]

  • C-Technologies, Inc. Biological buffers pKa calculation. [Link]

  • Hopax Fine Chemicals. The uses of Bis-Tris Buffer - A starting guide. (2019-02-20). [Link]

  • Advancion. BIS-TRIS. [Link]

  • Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. [Link]

  • BuyersGuideChem. BisTris chloride. [Link]

  • Biochemazone. Tris-HCl buffer (1mol/L, pH 8.5, RNase free) (BZ215). [Link]

  • ResearchGate. Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength. (February 2019). [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. Does the pH value of Tris hcl buffer change at 30 ℃ environment. [Link]

  • Bitesize Bio. Bis-Tris Gels: Their Key Advantages and How to Prepare Them. (2024-10-29). [Link]

  • National Center for Biotechnology Information. Bistris. [Link]

  • Hopax Fine Chemicals. BIS-TRIS HCl (hydrochloride). [Link]

  • National Center for Biotechnology Information. Universal buffers for use in biochemistry and biophysical experiments. [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. The role of Bis tris buffer in electrophoresis buffer system. [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. Tris hcl buffer pka value: key to maintaining experimental stability. [Link]

  • Google Patents.
  • Medicago AB. Tris Buffer (Tris-HCl) pH 7.4, pH 8.0 and pH 8.3. [Link]

Sources

Bistris hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Ein technischer Leitfaden zu den chemischen Eigenschaften und der Struktur von Bistris-Hydrochlorid

Verfasst von einem Senior Application Scientist

Einführung

Bistris-Hydrochlorid, auch bekannt als Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methan-Hydrochlorid, ist eine entscheidende Puffersubstanz in den modernen Biowissenschaften. Seine einzigartigen Eigenschaften, insbesondere sein pKa-Wert nahe dem physiologischen pH-Wert, machen es zu einer bevorzugten Wahl für eine Vielzahl von Anwendungen, von der Proteinelektrophorese bis hin zur Zellkultur.[1][2][3] Dieser Leitfaden bietet eine detaillierte technische Untersuchung der chemischen Struktur, der physikochemischen Eigenschaften, der Synthese und der analytischen Kontrollmethoden von Bistris-Hydrochlorid. Er richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die ein tiefgreifendes Verständnis dieser vielseitigen Verbindung für die Optimierung ihrer experimentellen und Herstellungsprozesse benötigen.

Chemische Identität und Struktur

Das Verständnis der molekularen Architektur von Bistris-Hydrochlorid ist der Schlüssel zur Nutzung seiner Pufferkapazität und seiner chemischen Verträglichkeit.

Nomenklatur und Identifikatoren

Die eindeutige Identifizierung von Bistris-Hydrochlorid wird durch verschiedene standardisierte Nomenklaturen und Registrierungsnummern sichergestellt.

BezeichnerWertQuelle
IUPAC-Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propan-1,3-diol;hydrochloride[1]
Synonyme BIS-TRIS hydrochloride, 2,2-Bis(hydroxymethyl)-2,2′,2″-nitrilotriethanol[3][4]
CAS-Nummer 124763-51-5[3][4]
Summenformel C₈H₁₉NO₅ · HCl[3][4]
InChI-Schlüssel VEYRVLHAMHQVTC-UHFFFAOYSA-N[4]
SMILES Cl.OCCN(CCO)C(CO)(CO)CO[4]
Molekülstruktur

Die Struktur von Bistris besteht aus einem zentralen tertiären Amin, das mit zwei 2-Hydroxyethyl-Gruppen und einem Tris(hydroxymethyl)methan-Rückgrat substituiert ist. Diese Fülle an Hydroxylgruppen verleiht dem Molekül eine ausgezeichnete Wasserlöslichkeit, während das tertiäre Amin als Protonenakzeptor fungiert, was für seine Pufferwirkung entscheidend ist.

Buffer_Equilibrium Protonated Bistris-H⁺ (Säure) Stabil bei niedrigem pH Deprotonated Bistris (Base) Stabil bei hohem pH Protonated->Deprotonated + OH⁻ - H₂O Deprotonated->Protonated + H⁺

Abbildung 2: Puffermechanismus von Bistris-Hydrochlorid.

Synthese und Aufreinigung

Die kommerzielle Synthese von Bistris-Hydrochlorid erfolgt in der Regel in einem zweistufigen Prozess. Zuerst wird die freie Base, Bistris, synthetisiert, gefolgt von der Umsetzung mit Salzsäure.

Einem in einem Patent beschriebenen Verfahren zufolge kann die Bistris-Base durch die Reaktion von Tris(hydroxymethyl)aminomethan (Tris) mit Ethylenoxid synthetisiert werden. Die Reaktion wird unter basischen Bedingungen durchgeführt, um die Alkylierung des primären Amins von Tris zu fördern.

  • Synthese der freien Base (Bistris): Tris wird in einem geeigneten Lösungsmittel gelöst und mit Ethylenoxid bei kontrollierter Temperatur und pH-Wert (typischerweise 9,5-10,0) zur Reaktion gebracht. 2. Bildung des Hydrochloridsalzes: Nach der Aufreinigung der Bistris-Base, oft durch Umkristallisation, wird diese in einem Lösungsmittel wie Ethanol gelöst und mit einer stöchiometrischen Menge Salzsäure (HCl) versetzt.

  • Isolierung: Das resultierende Bistris-Hydrochlorid-Salz fällt aus der Lösung aus und wird durch Filtration isoliert, gewaschen und getrocknet, um ein hochreines kristallines Produkt zu erhalten. [5] Die Qualitätskontrolle während dieses Prozesses ist von entscheidender Bedeutung, um sicherzustellen, dass das Endprodukt frei von Restlösungsmitteln, nicht umgesetzten Ausgangsstoffen und biologischen Verunreinigungen ist.

Analytische Protokolle und Qualitätskontrolle

Um die Eignung von Bistris-Hydrochlorid für anspruchsvolle Anwendungen wie die biopharmazeutische Herstellung zu gewährleisten, müssen strenge Qualitätskontrolltests durchgeführt werden. Die folgenden Protokolle basieren auf etablierten Industriestandard-Testmethoden. [6]

QC_Workflow cluster_physical Physikalische Tests cluster_chemical Chemische Tests cluster_biological Biologische Tests Appearance Aussehen & Farbe Solubility Löslichkeit (0.1M) Assay Gehalt (Titration) ≥ 99.0% UV_Vis UV/Vis Absorption IR Identität (IR) Bioburden Bioburden ≤ 100 KBE/g Water Wassergehalt (KF) ≤ 1.0% Endotoxin Endotoxin ≤ 50 EU/g FinalProduct Freigegebenes Produkt Enzymes Enzyme (DNase, RNase) Nicht nachweisbar RawMaterial Bistris-HCl Rohmaterial RawMaterial->Appearance RawMaterial->Appearance RawMaterial->Assay RawMaterial->Assay RawMaterial->Endotoxin RawMaterial->Endotoxin

Abbildung 3: Allgemeiner Arbeitsablauf der Qualitätskontrolle für Bistris-Hydrochlorid.

Protokoll: Gehaltsbestimmung durch potentiometrische Titration

Dieses Protokoll validiert die Reinheit des Materials, indem die Menge an titrierbarer Base quantifiziert wird.

  • Standardisierung: Standardisieren Sie eine 0,1 N Natriumhydroxid (NaOH)-Lösung gegen einen primären Standard (z. B. Kaliumhydrogenphthalat).

  • Probenvorbereitung: Wiegen Sie ca. 0,75 g Bistris-Hydrochlorid-Probe genau in ein sauberes Glasbecherglas ein. [6]3. Auflösung: Geben Sie 50 mL gereinigtes Wasser hinzu und rühren Sie, bis sich die Probe vollständig aufgelöst hat. [6]4. Titration: Titrieren Sie die Probenlösung mit der standardisierten 0,1 N NaOH-Lösung bis zu einem potentiometrischen Endpunkt unter Verwendung eines kalibrierten pH-Meters und eines automatischen Titrators. [6]5. Berechnung: Berechnen Sie den Gehalt. Jeder Milliliter 0,1 N NaOH entspricht 24,57 mg Bistris-Hydrochlorid. [6]Das Ergebnis sollte ≥ 99,0 % betragen. [2][6] Begründung: Die potentiometrische Titration ist eine hochpräzise Methode zur Bestimmung des Äquivalenzpunktes einer Säure-Base-Reaktion. Sie ist der Verwendung von Farbindikatoren überlegen, da sie objektive und reproduzierbare Ergebnisse liefert, die für die cGMP-Freigabe unerlässlich sind.

Protokoll: Löslichkeitstest (0,1 M Lösung)

Dieses Protokoll stellt sicher, dass das Material frei von unlöslichen Verunreinigungen ist und sich wie erwartet zu einer klaren Lösung löst.

  • Probenvorbereitung: Wiegen Sie 2,46 g der Probe ab und geben Sie sie in einen 100-mL-Messzylinder. [6]2. Auflösung: Füllen Sie mit gereinigtem Wasser auf 100 mL auf (Q.S.). Verschließen Sie den Zylinder und mischen Sie, bis sich die Probe vollständig aufgelöst hat. [6]3. Beobachtung: Überführen Sie die Lösung in ein sauberes Becherglas und beobachten Sie sie unter ausreichendem Licht auf unlösliche Partikel oder Trübungen. [6]4. Akzeptanzkriterium: Die Lösung sollte klar und farblos sein. [6] Begründung: Die Klarheit einer Pufferlösung ist für viele Anwendungen, insbesondere in der Spektrophotometrie und bei chromatographischen Verfahren, von entscheidender Bedeutung, da unlösliche Partikel das Licht streuen und die Ergebnisse stören können.

Protokoll: UV/Vis-Absorption (0,1 M Lösung)

Dieses Protokoll quantifiziert das Vorhandensein von UV-absorbierenden Verunreinigungen, die bei spektrophotometrischen Assays stören könnten.

  • Probenvorbereitung: Bereiten Sie eine 0,1 M Lösung vor, indem Sie 0,61 g der Probe in einem Messzylinder abwiegen und mit gereinigtem Wasser auf 25 mL auffüllen. [6]2. Messung: Messen Sie die Extinktion der Lösung bei 260 nm und 290 nm mit einem kalibrierten UV/Vis-Spektrophotometer, wobei gereinigtes Wasser als Blindprobe dient. [6]3. Akzeptanzkriterien: Die Extinktion sollte bei 260 nm ≤ 0,05 a.u. und bei 290 nm ≤ 0,03 a.u. betragen. [6] Begründung: Aromatische und andere konjugierte Verunreinigungen absorbieren typischerweise im UV-Bereich. Die Wellenlängen 260 nm und 280/290 nm sind besonders relevant, da sie für die Quantifizierung von Nukleinsäuren bzw. Proteinen verwendet werden. Eine geringe Absorption bei diesen Wellenlängen ist ein entscheidendes Qualitätsmerkmal für Puffer, die in der Molekularbiologie verwendet werden. [2][7]

Charakteristische Spektraldaten

Die spektroskopische Charakterisierung ist für die strukturelle Bestätigung und Identifizierung von Bistris von grundlegender Bedeutung. Die Daten werden typischerweise für die freie Base (Bistris, CAS: 6976-37-0) berichtet, sind aber direkt auf das Hydrochloridsalz anwendbar.

TechnikBeobachtete Merkmale (für freie Base)Quelle
¹H-NMR Komplexe Multipletts, die den Protonen der -CH₂-Gruppen entsprechen. Breite Signale für die -OH-Protonen.[1][8]
¹³C-NMR Signale im aliphatischen Bereich, die den verschiedenen Kohlenstoffumgebungen der Tris- und Hydroxyethyl-Einheiten entsprechen.[1]
FTIR (KBr) Breite Bande im Bereich von 3300-3400 cm⁻¹ (O-H- und N-H-Streckschwingungen), starke Banden im Bereich von 1000-1100 cm⁻¹ (C-O-Streckschwingungen).[1][5]
Massenspektrometrie (MS) Der [M+H]⁺-Peak für die freie Base wird bei m/z 210.1336 beobachtet. Charakteristische Fragment-Ionen sind vorhanden.[1]

Anmerkung zum Hydrochlorid-Salz: Im ¹H-NMR-Spektrum von Bistris-Hydrochlorid wird erwartet, dass die Protonen, die dem Stickstoffatom benachbart sind (α-Protonen), aufgrund der Protonierung des Amins zu einem tieferen Feld (höherer ppm-Wert) verschoben sind. Im IR-Spektrum kann die N-H-Streckschwingung des protonierten Amins als breite Bande im Bereich von 2400-2800 cm⁻¹ erscheinen.

Anwendungen in Forschung und Industrie

Die einzigartige Kombination aus pKa-Wert, hoher Löslichkeit und geringer UV-Absorption macht Bistris-Hydrochlorid in verschiedenen Bereichen unverzichtbar.

  • Elektrophorese: Es wird häufig in Bis-Tris-Puffersystemen für die Polyacrylamid-Gelelektrophorese (PAGE) verwendet, insbesondere für die Trennung von Proteinen unter denaturierenden Bedingungen. Diese Systeme arbeiten bei einem leicht sauren pH-Wert, was die Stabilität von Proteinen erhöht und die Auflösung verbessert. [2][7]* Biopharmazeutische Herstellung: Als Puffer in Downstream-Prozessen wie der Chromatographie hilft es, die Stabilität und Aktivität von rekombinanten Proteinen und monoklonalen Antikörpern während der Reinigung aufrechtzuerhalten. [5][9]* Zellkultur: Es kann als pH-Stabilisierungsmittel in Zellkulturmedien verwendet werden, insbesondere in Systemen, die empfindlich auf die Pufferwirkung von Bicarbonat reagieren. [4][10]* Diagnostische Assays: Seine Pufferkapazität und Kompatibilität mit Enzymen machen es zu einem idealen Bestandteil von Reagenzien für ELISA und andere diagnostische Tests. [11]

Handhabung, Lagerung und Sicherheit

Bistris-Hydrochlorid gilt als reizend für die Augen. [4]Bei der Handhabung des Pulvers sollten geeignete persönliche Schutzausrüstungen (PSA), einschließlich Schutzbrille und Handschuhe, getragen werden. [9]Es sollte bei Raumtemperatur an einem trockenen, gut belüfteten Ort gelagert werden. [11][7]Es ist ein stabiles, nicht hygroskopisches Material, sollte aber vor Feuchtigkeit geschützt werden, um ein Verklumpen zu verhindern.

Fazit

Bistris-Hydrochlorid ist mehr als nur ein Puffer; es ist eine leistungsstarke Komponente, die die Reproduzierbarkeit und Zuverlässigkeit in der biowissenschaftlichen Forschung und Produktion untermauert. Sein gut charakterisiertes chemisches Profil, von der Molekülstruktur bis hin zu den physikochemischen Eigenschaften, ermöglicht es Wissenschaftlern, experimentelle Bedingungen präzise zu kontrollieren. Durch die Einhaltung strenger analytischer Protokolle können Forscher und Hersteller die höchste Qualität dieses kritischen Reagenzes sicherstellen und so den Weg für robuste und zuverlässige wissenschaftliche Ergebnisse ebnen.

Referenzen

  • PubChem. (n.d.). Bistris. National Center for Biotechnology Information. Abgerufen von [Link]

  • ChemBK. (2022, October 16). bis-tris hydrochloride. Abgerufen von [Link]

  • BioSpectra, Inc. (2024, July 22). BIS-TRIS HYDROCHLORIDE TESTING METHODS. Abgerufen von [Link]

  • BioSpectra, Inc. (n.d.). BIS-TRIS HCl, LBLE, GMP Excipient Grade*. Abgerufen von [Link]

  • BioSpectra, Inc. (2025, January 24). BIS-TRIS TESTING METHODS. Abgerufen von [Link]

  • BioSpectra, Inc. (2024, February 1). BIS-TRIS TESTING METHODS. Abgerufen von [Link]

  • Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride)|CAS NO: 124763-51-5. Abgerufen von [Link]

  • Google Patents. (n.d.). CN103467312A - Bis-Tris synthesis method. Abgerufen von

Sources

An In-Depth Technical Guide to the Laboratory Applications of Bistris Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Buffer

In the landscape of modern biological research, the silent, consistent performers are often the most critical. While proteins, genes, and intricate pathways take the spotlight, the chemical environment enabling their study is the bedrock of discovery. Bistris hydrochloride, chemically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride, is one such foundational tool.[1][2] It is more than a mere buffering agent; it is a versatile enabler of reproducible and high-fidelity results across a spectrum of laboratory applications, from electrophoresis to protein crystallization.[3][4]

This guide moves beyond a simple recitation of protocols. It delves into the causality behind the selection of this compound, providing researchers, scientists, and drug development professionals with the technical insights required to leverage its unique properties for robust experimental design. We will explore its core function as a buffer, its critical role in high-resolution electrophoresis, its utility in stabilizing proteins for purification and crystallization, and its application in cell culture, all while emphasizing the chemical principles that govern its performance.

Section 1: The Foundation - this compound as a Biological Buffer

The primary function of this compound in the laboratory is to act as a biological buffer, a substance that resists changes in pH.[5][6][7] This capability is crucial for countless experiments where the structure and function of biomolecules are highly dependent on a stable hydrogen ion concentration.

The Chemistry of Buffering: pKa and the Zone of Efficacy

A buffer's effectiveness is defined by its pKa, the pH at which the acidic and basic forms of the buffer molecule are present in equal concentrations. The useful buffering range for any compound is typically considered to be pKa ± 1. Bistris has a pKa of approximately 6.5.[8] This positions its optimal buffering range between pH 5.8 and 7.2, a slightly acidic to neutral zone that is highly relevant for many biological systems.[8]

Why Choose Bistris? The Causality Behind its Efficacy

The selection of a buffer is a critical decision in experimental design. This compound offers distinct advantages over other common buffers in specific contexts:

  • Optimal pH Range: Its effective range of pH 5.8-7.2 makes it a superior choice to Tris (pKa ~8.1) for experiments requiring stable conditions below pH 7.5, such as studies of certain enzymes or protein-ligand interactions that are optimal in a slightly acidic environment.[9]

  • Low UV Absorbance: A significant practical advantage of Bistris is its low absorbance in the ultraviolet spectrum (260-290 nm).[3] This property is invaluable for experiments that rely on spectrophotometry for quantification, such as measuring protein or nucleic acid concentration, as it minimizes background interference and leads to more accurate readings.[3]

  • Reduced Toxicity: Compared to some other buffering agents, Bistris is recognized for its low toxicity, making it a safer choice in the laboratory and a suitable component for applications like cell culture.[3]

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
Chemical Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride[1]
CAS Number 124763-51-5[1][8]
Molecular Formula C₈H₁₉NO₅ · HCl[8]
Molecular Weight 245.70 g/mol [8]
Appearance White crystalline powder[3]
pKa (25°C) ~6.5[2][8]
Useful pH Range 5.8 - 7.2[8]
Solubility in Water >0.5 g/mL[8]
Experimental Protocol: Preparation of a 1 M Bistris Stock Solution (pH 6.5)

This protocol describes the preparation of a high-concentration stock solution that can be diluted for various working buffers.

  • Weigh Reagent: Weigh 209.24 g of Bistris (base form, MW: 209.24 g/mol ) and place it in a suitable beaker.[10]

  • Add Solvent: Add approximately 800 mL of deionized water (dH₂O) and a magnetic stir bar.[10]

  • Dissolve: Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved. The initial pH will be alkaline, around 9.9.[10]

  • Adjust pH: Slowly add concentrated hydrochloric acid (HCl) to the solution while continuously monitoring the pH with a calibrated pH meter. Titrate until the pH reaches 6.5.

  • Final Volume: Transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.[10]

  • Sterilization & Storage: For applications requiring sterility, filter the solution through a 0.22 µm filter or autoclave.[10] Store at room temperature for short-term use or at 4°C for several weeks.[11]

Visualization: Bistris Buffering Range

Buffering_Range cluster_pH_Scale pH Scale cluster_Buffer_State Relative Species Concentration cluster_Efficacy Buffering Efficacy p5 5.0 p5_8 5.8 p6_5 6.5 (pKa) Efficacy_Range Low Effective Buffering Range Low p7_2 7.2 Protonated Protonated (Acid) p6_5->Protonated [Acid] = [Base] Deprotonated Deprotonated (Base) p6_5->Efficacy_Range:f1 Optimal Buffering p8 8.0

Caption: Relationship between pH, pKa, and the effective buffering range of Bistris.

Section 2: Application in High-Resolution Electrophoresis

Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for separating proteins and nucleic acids. The choice of buffer system is paramount for achieving high resolution and reproducibility.[3]

The Principle: pH and Molecular Migration

During electrophoresis, an electric field drives charged molecules through a porous gel matrix. The net charge of a protein is dependent on the pH of the surrounding buffer. Maintaining a constant and appropriate pH ensures that proteins migrate consistently according to their size and intrinsic charge, preventing band distortion and improving separation.[3]

Bistris-Tris PAGE Systems: A Superior Alternative

While the Laemmli (Tris-Glycine) system is traditional, Bis-Tris-based gel systems offer compelling advantages, particularly for the separation of small to medium-sized proteins (10-200 kDa):

  • Chemical Stability: The amine in Bis-Tris is less reactive than the glycine in Laemmli systems. This results in buffer and gel formulations with a significantly longer shelf life, reducing the frequency of fresh buffer preparation.

  • Sharper Resolution: The near-neutral pH of Bis-Tris gels (pH ~6.5) minimizes protein modification and degradation during the run, which can occur in the more alkaline environment of a Tris-Glycine gel. This leads to sharper, more accurate bands.

  • Versatility: Bis-Tris gels can be paired with different running buffers (e.g., MES or MOPS) to optimize the separation of different protein size ranges on the same gel percentage.

Experimental Protocol: Casting and Running a 12% Bis-Tris PAGE Gel
  • Prepare Separating Gel Solution (10 mL):

    • 3.3 mL dH₂O

    • 4.0 mL 30% Acrylamide/Bis-acrylamide solution

    • 2.5 mL 4X Bis-Tris Separating Buffer (pH 6.8)

    • 100 µL 10% (w/v) Ammonium Persulfate (APS)

    • 10 µL TEMED

  • Cast Separating Gel: Immediately pour the solution into a sealed gel cassette, leaving space for the stacking gel. Overlay with water or isopropanol and allow to polymerize for 30-60 minutes.

  • Prepare Stacking Gel Solution (5 mL):

    • 3.05 mL dH₂O

    • 0.65 mL 30% Acrylamide/Bis-acrylamide solution

    • 1.25 mL 4X Bis-Tris Stacking Buffer (pH 6.8)

    • 50 µL 10% APS

    • 5 µL TEMED

  • Cast Stacking Gel: Pour off the overlay and add the stacking gel solution. Insert the comb and allow to polymerize for 30 minutes.

  • Prepare Samples: Mix protein samples with 4X LDS sample buffer containing a reducing agent (e.g., DTT). Heat at 70°C for 10 minutes.

  • Assemble & Run: Place the gel in the electrophoresis tank and fill the inner and outer chambers with 1X MOPS or MES SDS Running Buffer. Load samples and run at a constant voltage (e.g., 200 V) until the dye front reaches the bottom of the gel.

Visualization: Bis-Tris PAGE Workflow

page_workflow start Start: Prepare Reagents prep_sep Prepare Separating Gel Solution (Bis-Tris, pH 6.8) start->prep_sep cast_sep Cast Separating Gel prep_sep->cast_sep prep_stack Prepare Stacking Gel Solution cast_sep->prep_stack cast_stack Cast Stacking Gel & Insert Comb prep_stack->cast_stack assemble Assemble Electrophoresis Cell cast_stack->assemble prep_sample Prepare Protein Samples (LDS Sample Buffer) load_sample Load Samples prep_sample->load_sample fill_buffer Fill with Running Buffer (e.g., MOPS or MES) assemble->fill_buffer fill_buffer->load_sample run_gel Apply Voltage & Run Gel load_sample->run_gel analyze Stain, Destain, & Analyze run_gel->analyze

Caption: Standard workflow for preparing and running a Bis-Tris polyacrylamide gel.

Section 3: Role in Protein Purification and Crystallography

The ultimate goal of protein purification is to isolate a specific protein in its native, active state. For structural biologists, the subsequent challenge is to coax this purified protein into forming a highly ordered crystal. In both endeavors, meticulous pH control is non-negotiable, and this compound is a key tool.[3][6]

Maintaining Protein Integrity During Purification

Proteins are often stable only within a narrow pH range. Deviations can lead to denaturation, aggregation, and loss of function. Bistris is frequently used in buffers for various chromatography techniques, including anion-exchange and size-exclusion chromatography.[3][12] By maintaining the pH within its 5.8-7.2 range, Bistris ensures that the target protein maintains the proper surface charge and conformation for effective separation and recovery.

A Critical Component for Crystallization Screening

Protein crystallization is an empirical science where numerous conditions are screened to find the one that favors crystal formation.[13] pH is one of the most critical variables. The slightly acidic to neutral range covered by Bistris is essential for screening a wide variety of proteins.[14] For example, L-arabinose isomerase from Lactobacillus fermentum was successfully crystallized using a condition containing 0.1 M Bis-Tris at pH 6.5.[15] The buffer helps to fine-tune the protein's surface charge, promoting the specific, ordered intermolecular contacts necessary to form a crystal lattice.

Visualization: Role of Bistris in Structural Biology Workflow

protein_workflow cluster_purification Protein Purification cluster_crystallization Crystallization cell_lysis Cell Lysis chromatography Chromatography Steps (e.g., Affinity, Ion Exchange) Buffer: Bistris-HCl, pH 6.5 cell_lysis->chromatography sec Size-Exclusion Chromatography Buffer: Bistris-HCl, pH 6.5 chromatography->sec screen Set up Crystallization Screen (Varying Precipitants & pH) sec->screen Purified Protein bistris_cond Condition Found: Precipitant + Bistris-HCl, pH 6.5 screen->bistris_cond Optimization crystal Protein Crystal Growth bistris_cond->crystal

Caption: Bistris maintains protein stability during purification and serves as a key variable in crystallization screening.

Section 4: Cell Culture and Bioprocessing Applications

The utility of Bistris extends to the growth of mammalian cells and large-scale biopharmaceutical production. Its favorable chemical properties ensure the stability and viability of these sensitive biological systems.

pH Homeostasis in Cell Culture Media

Maintaining a stable physiological pH (typically 7.2-7.4) is critical for cell viability and growth in culture. While most cell culture is performed in CO₂ incubators using a bicarbonate-based buffering system, Bistris can be used as a buffering agent in media for applications where a CO₂ incubator is not available or desired. High-purity grades of Bistris are tested to be free of contaminants like endotoxins, DNases, and proteases, ensuring they do not harm the cultured cells.

Advantages in Biopharmaceutical Manufacturing

In the highly controlled environment of biopharmaceutical manufacturing, buffer quality is paramount. Bistris is used in both upstream (cell growth) and downstream (purification) processes.[1] Its stability, well-defined pKa, and availability in high-purity, GMP-compliant grades make it a reliable component for producing therapeutic proteins, where consistency and safety are of the utmost importance.[1]

Section 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage of this compound are essential for safety and maintaining reagent integrity.

Material Safety Data

This compound is classified as a hazardous substance, primarily as a serious eye irritant.[16][17] It may also cause skin and respiratory irritation.[16]

GHS PictogramHazard CodeHazard Statement

H319Causes serious eye irritation
H315Causes skin irritation
H335May cause respiratory irritation
Proper Laboratory Handling Protocol
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves when handling this compound powder or solutions.[17][18]

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[18]

  • Spill Cleanup: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.[16]

  • First Aid (Eyes): If eye contact occurs, immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[17][18]

Storage and Stability
  • Powder: Store this compound powder in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature.[3][19]

  • Stock Solutions: Aqueous stock solutions are stable for weeks to months when stored at 4°C.[11] For long-term storage (up to 2 years), sterile-filtered solutions can be stored at -20°C or -80°C.[20]

Conclusion

This compound is a powerful and versatile tool in the modern research laboratory. Its efficacy stems from a unique combination of properties: a pKa ideal for a multitude of biological experiments, low UV absorbance, and high stability. By understanding the chemical principles behind its function, from maintaining pH homeostasis to enabling high-resolution separations, researchers can move beyond simply following a protocol. They can make informed, rational decisions, troubleshoot effectively, and ultimately design more robust and reproducible experiments. Whether stabilizing a delicate protein for structural analysis or ensuring the viability of a cell line, this compound remains a fundamental component in the pursuit of scientific discovery.

References

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  • bioWORLD. (n.d.). Bis-Tris Hydrochloride Buffer. Retrieved from [Link]

  • Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride). Retrieved from [Link]

  • HUI BAI YI. (n.d.). China Tris Hydrochloride Manufacturers Suppliers Factory. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). BIS-TRIS HCl. Retrieved from [Link]

  • McPherson, A., & Cudney, B. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(Pt 11), 1445–1467. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Bis-Tris Hydrochloride, Biological Buffer, 500g. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81462, Bistris. Retrieved from [Link]

  • BioSpectra, Inc. (2024, June 26). Bis-Tris Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Shapiro, A. B. (2023, February 13). How long is Tris-hydrochloride Buffer Solution pH 7.2 Stable at Room and -20 ℃? ResearchGate. Retrieved from [Link]

  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • Zhang, T., et al. (2013). Protein purification, crystallization and preliminary X-ray diffraction analysis of l-arabinose isomerase from Lactobacillus fermentum CGMCC2921. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 69(Pt 12), 1403–1406. Retrieved from [Link]

  • Applied Photophysics. (n.d.). Targeting Optimal Buffers for Downstream Crystallisation Screening. Retrieved from [Link]

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A Technical Guide to Bistris Hydrochloride: Mechanism of Action and Applications as a Biological Buffer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Bistris Hydrochloride: A Versatile Zwitterionic Buffer

In the landscape of biological and biochemical research, the precise control of pH is not merely a procedural step but a fundamental prerequisite for experimental success. This compound, a zwitterionic organic compound, has emerged as a crucial buffering agent, valued for its ability to maintain stable pH conditions in the slightly acidic to neutral range.[1][2] Its full chemical name is 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride. Unlike traditional buffers that may interfere with biological processes, Bistris offers a combination of chemical stability, low toxicity, and minimal interference in sensitive assays, making it a reliable choice for a multitude of applications ranging from protein electrophoresis to anion exchange chromatography.[1][3][4] This guide provides an in-depth exploration of the core buffering mechanism of this compound, its practical applications, and protocols for its effective use in a laboratory setting.

PropertyValueSource(s)
Full Chemical Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol hydrochloride
Synonyms Bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane hydrochloride[5][6]
CAS Number 124763-51-5[1][7]
Molecular Formula C₈H₁₉NO₅ · HCl[6][8]
Molecular Weight 245.70 g/mol [5][6]
pKa at 25°C ~6.5[3][5][8]
Useful pH Range 5.8 – 7.2[3][5][8]
Appearance White crystalline powder[1]

The Core Mechanism of Buffering Action

The efficacy of Bistris as a buffer is rooted in its molecular structure, specifically the tertiary amine group flanked by multiple hydroxymethyl and hydroxyethyl groups.[3][4] According to the Brønsted-Lowry acid-base theory, a buffer system consists of a weak acid and its conjugate base, which coexist in equilibrium to resist changes in pH upon the addition of an acid or base.

The tertiary amine nitrogen atom in the Bistris molecule possesses a lone pair of electrons, enabling it to act as a proton acceptor (a Brønsted-Lowry base). When dissolved in water, this amine group establishes an equilibrium with its protonated, conjugate acid form. The pKa of this equilibrium is approximately 6.5, which defines the midpoint of its effective buffering range.[5][8]

This equilibrium allows the buffer to neutralize both added acid and added base:

  • Addition of Acid (H⁺): The equilibrium shifts to the left, with the deprotonated (basic) form of Bistris accepting the excess protons to form the protonated (acidic) species.

  • Addition of Base (OH⁻): The protonated (acidic) form of Bistris donates a proton to neutralize the excess hydroxide ions, shifting the equilibrium to the right.

This dynamic process effectively "absorbs" pH fluctuations, maintaining a stable environment crucial for the structure and function of sensitive biomolecules.[1]

Bistris_Mechanism cluster_equilibrium Buffering Equilibrium cluster_actions Response to pH Change Base Bistris (Base) Deprotonated Amine (Proton Acceptor) Acid Bistris-H⁺ (Acid) Protonated Amine (Proton Donor) Base->Acid + H⁺ Acid->Base - H⁺ AddAcid Acid (H⁺) Added AddAcid->Base Neutralized by Base Form AddBase Base (OH⁻) Added AddBase->Acid Neutralized by Acid Form

Caption: Buffering mechanism of this compound.

Key Attributes and Advantages in Research

The selection of a buffer extends beyond its pKa value. This compound offers several advantageous properties for the modern researcher.

  • Low UV Absorbance: It exhibits minimal absorbance in the UV spectrum, which is critical for spectrophotometric assays where the signal from the biomolecule of interest could be masked by buffer components.[1]

  • Reduced Toxicity: Bistris is considered a safer alternative to other buffers like cacodylate, which is highly toxic and contains arsenic.[9]

  • Chemical Stability: It maintains good buffering capacity across different temperatures and ionic strengths, ensuring reproducibility in experimental results.[4]

  • Broad Compatibility: Bistris is suitable for a wide range of biological systems and applications, including cell culture media and enzyme assays.[1][5]

Primary Applications in Life Sciences

The unique properties of this compound make it particularly well-suited for several key laboratory techniques.

  • Gel Electrophoresis: Bistris is extensively used in polyacrylamide gel electrophoresis (SDS-PAGE) for the separation of proteins and nucleic acids.[3][4] Its pKa of ~6.5 allows for the creation of discontinuous buffer systems (e.g., Bis-Tris/MES or Bis-Tris/MOPS) that operate at a lower pH than traditional Tris-Glycine systems. This results in sharper bands, improved resolution of low-molecular-weight proteins, and longer shelf life for prepared gels.[10]

  • Anion Exchange Chromatography: In this purification technique, a stable pH is essential for controlling the charge of biomolecules and their interaction with the stationary phase.[3] Bistris provides a reliable buffering environment within its effective range, ensuring consistent and efficient separation of negatively charged molecules like proteins and nucleic acids.[3][11]

  • Bioprocessing and Formulation: In the manufacturing of biopharmaceuticals, maintaining pH is vital for protein stability and activity.[5] Bistris serves as an effective buffer in various stages, including purification, formulation, and in diagnostic reagents.[5][12]

Practical Considerations and Limitations

While versatile, researchers should be aware of certain practical considerations when using Bistris buffers.

  • Metal Ion Interaction: Like other amine-based buffers (e.g., Tris), Bistris can interact with certain metal ions, including copper (Cu²⁺) and lead (Pb²⁺).[13] This can be a concern in experiments involving metalloenzymes or specific metal-dependent reactions.

  • Temperature Dependence: The pKa of amine buffers is temperature-dependent. For Bistris, the pKa decreases as temperature increases. It is therefore crucial to prepare and pH the buffer at the temperature at which it will be used to ensure accuracy.

Experimental Protocol: Preparation of a 1 M Bistris Stock Solution (pH 6.5)

This protocol details the steps for preparing a standardized 1 M stock solution of Bistris buffer, which can be diluted for various working solutions.

Materials:

  • Bistris (base form, M.W. 209.24 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • High-purity, deionized water (dH₂O)

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flask (1 L)

  • Beaker (1 L or larger) and magnetic stirrer

  • Sterilization filter (0.22 µm) or autoclave

Methodology:

  • Weigh Reagent: Accurately weigh 209.24 g of Bistris powder and add it to a beaker containing approximately 750-800 mL of dH₂O.[11][13][14]

  • Dissolve: Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved. The initial pH of the solution will be strongly alkaline, around 9.9.[13]

  • Adjust pH: While continuously stirring, slowly add concentrated HCl to titrate the solution. Monitor the pH closely using a calibrated pH meter. Add the acid dropwise as you approach the target pH of 6.5.[13][15]

  • Final Volume Adjustment: Carefully transfer the pH-adjusted solution into a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinsewater to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to the 1 L mark.[14][15]

  • Homogenize: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.

  • Sterilization: For applications requiring sterility, filter the buffer solution through a 0.22 µm filter into a sterile storage bottle. Alternatively, the solution can be autoclaved.[11][14]

  • Storage: Store the buffer at room temperature or 4°C. Properly prepared and stored solutions are stable for several months.[14]

Buffer_Preparation_Workflow start Start weigh 1. Weigh 209.24g of Bistris Powder start->weigh dissolve 2. Dissolve in ~800mL dH₂O with Magnetic Stirrer weigh->dissolve adjust_ph 3. Adjust pH to 6.5 with Concentrated HCl dissolve->adjust_ph final_volume 4. Transfer to 1L Volumetric Flask and Add dH₂O to Mark adjust_ph->final_volume mix 5. Cap and Invert to Mix Thoroughly final_volume->mix sterilize 6. Sterilize via 0.22µm Filter or Autoclave mix->sterilize store 7. Store in Labeled, Sterile Bottle sterilize->store end End store->end

Caption: Workflow for preparing 1 M Bistris buffer.

Safety and Handling

This compound is considered a hazardous substance. It is irritating to the eyes, respiratory system, and skin.[16] When handling the powder or concentrated solutions, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[17][18] Avoid creating dust and ensure work is performed in a well-ventilated area.[17] In case of contact, rinse the affected area thoroughly with water.[16][17]

Conclusion

This compound is a high-performance biological buffer whose utility is derived directly from its chemical structure. Its tertiary amine group provides a pKa of ~6.5, making it an ideal agent for maintaining pH stability in the physiologically relevant range of 5.8 to 7.2.[3][5] Coupled with advantages such as low UV absorbance and minimal toxicity, it has become an indispensable tool in modern life science research, particularly in electrophoresis and chromatography.[1] By understanding its core mechanism of action and adhering to proper preparation protocols, researchers can leverage the full potential of this compound to achieve reliable, reproducible, and accurate experimental outcomes.

References

  • Benchling. (2015, June 12). Bis-Tris Buffer Preparation. Retrieved January 12, 2026, from [Link]

  • Biospectra. (n.d.). BIS-TRIS HCl, LBLE, GMP Excipient Grade*. Retrieved January 12, 2026, from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to prepare Bis-Tris buffer. Retrieved January 12, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved January 12, 2026, from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Difference and selection of Bis tris and tris buffer agents. Retrieved January 12, 2026, from [Link]

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  • HUI BAI YI. (n.d.). China Tris Hydrochloride Manufacturers Suppliers Factory. Retrieved January 12, 2026, from [Link]

  • BuyersGuideChem. (n.d.). BisTris chloride | C8H20ClNO5. Retrieved January 12, 2026, from [Link]

  • Hopax Fine Chemicals. (2019, February 20). The uses of Bis-Tris Buffer - A starting guide. Retrieved January 12, 2026, from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (2024, April 28). Advantages and precautions of biological buffer Tris base. Retrieved January 12, 2026, from [Link]

  • Biochemazone. (n.d.). Tris-HCl buffer (1mol/L, pH 8.5, RNase free) (BZ215). Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bistris. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • BioSpectra, Inc. (2024, June 26). Bis-Tris Hydrochloride Safety Data Sheet. Retrieved January 12, 2026, from [Link]

  • Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride). Retrieved January 12, 2026, from [Link]

  • bioWORLD. (n.d.). Bis-Tris Hydrochloride Buffer. Retrieved January 12, 2026, from [Link]

  • Bitesize Bio. (2024, October 29). Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved January 12, 2026, from [Link]

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Bistris hydrochloride synthesis and purity standards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Purity Standards of Bistris Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS: 124763-51-5), chemically known as 2,2-Bis(hydroxymethyl)-2,2',2''-nitrilotriethanol hydrochloride, is a crucial buffer used extensively in biochemical, molecular biology, and pharmaceutical applications.[1][2] Its utility in gel electrophoresis, cell culture, protein purification, and as a pharmaceutical excipient necessitates a thorough understanding of its synthesis and the stringent purity standards that govern its use.[3][4] This guide provides a comprehensive overview of the synthetic pathway to high-purity this compound, details the critical quality control parameters, and outlines the analytical methodologies required to ensure its suitability for sensitive applications.

Introduction: The Role and Significance of this compound

Bistris, or bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, is a tertiary amine buffer that combines the structural features of both Bis(2-hydroxyethyl)amine and Tris (tris(hydroxymethyl)aminomethane).[5] The hydrochloride salt of Bistris is particularly favored for its high water solubility and its effective buffering capacity in the slightly acidic to neutral pH range of 5.8 to 7.2, with a pKa of approximately 6.5 at 25°C.[6]

This pH range is physiologically relevant, making this compound an ideal, non-cacodylate alternative for many biological systems.[3] Its applications are diverse, ranging from a buffering agent in anion-exchange chromatography and polyacrylamide gel electrophoresis (PAGE) to a stabilizing excipient in pharmaceutical formulations.[2][4][6] In these contexts, the purity of the buffer is paramount; contaminants such as residual reactants, enzymatic activity (DNase, RNase, protease), endotoxins, and heavy metals can compromise experimental results and pose safety risks in drug products.[1]

Synthesis of High-Purity this compound

The synthesis of this compound is a two-stage process: first, the synthesis of the free base, Bistris, followed by its conversion to the hydrochloride salt. This ensures precise control over the final product's stoichiometry and purity.

Part A: Synthesis of the Bistris Free Base

The core of the synthesis involves the nucleophilic addition of the primary amine in Tris to two equivalents of ethylene oxide. This reaction, known as ethoxylation, must be conducted under carefully controlled conditions to prevent polymerization of ethylene oxide and to maximize the yield of the desired di-substituted product.

Reaction Mechanism: The primary amine of Tris acts as a nucleophile, attacking the electrophilic carbon of the ethylene oxide ring. The reaction is base-catalyzed, with a controlled pH ensuring the amine remains sufficiently nucleophilic while minimizing side reactions. The process occurs in two sequential additions to form the tertiary amine, Bistris.

A patented method provides a reliable framework for this synthesis.[7]

Experimental Protocol: Synthesis of Bistris

  • Preparation of Ethylene Oxide Solution: Ethylene oxide gas is carefully bubbled through a cooled mixture of deionized water and absolute ethanol containing a small amount of sodium bisulfite. This creates a saturated ethylene oxide solution, a safer and more controlled way to handle the reactant than using its pure liquid form.[7]

  • Reaction Initiation: 60g of Tris is slowly dissolved in 100 mL of the prepared saturated ethylene oxide solution over two hours. The mixture is gently heated to 30-35°C to facilitate dissolution and increase the reaction rate.[7]

  • pH-Controlled Ethoxylation: A solution of sodium hydroxide (20g in 20 mL of water) is added dropwise to the reaction mixture to raise and maintain the pH between 9.5 and 10.0. This pH is critical for deprotonating a portion of the Tris amine, enhancing its nucleophilicity without causing excessive ethylene oxide polymerization. The reaction is continued for 6-8 hours under these conditions.[7]

  • Isolation and Purification: Following the reaction, the solution is subjected to vacuum dehydration to remove water and unreacted ethylene oxide. The concentrated mixture is hot-filtered to remove any inorganic salts. Absolute ethanol is then added to the filtrate, causing the Bistris free base to precipitate upon cooling. The crystalline product is collected by filtration and dried under a vacuum.[7]

Causality Behind Experimental Choices:

  • Ethylene Oxide Solution: Using a saturated solution mitigates the risks associated with handling pure, highly reactive, and gaseous ethylene oxide.

  • Temperature Control (30-35°C): This temperature provides sufficient activation energy for the reaction without promoting unwanted side reactions or causing excessive evaporation of ethylene oxide.

  • pH Control (9.5-10.0): This alkaline condition is a delicate balance. It ensures the primary amine of Tris is sufficiently deprotonated to be an effective nucleophile while preventing base-catalyzed hydrolysis and polymerization of ethylene oxide, which would occur at a much higher pH.

Part B: Conversion to this compound

The purified Bistris free base is converted to its hydrochloride salt to improve its stability, handling characteristics, and to allow for pH adjustment from the acidic side.

Experimental Protocol: Formation of Hydrochloride Salt

  • Dissolution: The purified Bistris free base is dissolved in a suitable solvent, typically a short-chain alcohol like isopropanol or ethanol, to a high concentration.

  • Acidification: A stoichiometric amount of concentrated hydrochloric acid is added slowly to the stirred solution. The reaction is exothermic and may require cooling to maintain control.

  • Crystallization: The addition of HCl protonates the tertiary amine of Bistris, forming the hydrochloride salt, which is significantly less soluble in the alcohol solvent. The salt precipitates out of the solution.

  • Isolation: The crystalline this compound is collected by filtration, washed with a small amount of cold solvent to remove any residual acid, and dried under a vacuum at a moderate temperature (e.g., 40-50°C) to yield a fine white crystalline powder.[1][4]

Diagram: Overall Synthesis Workflow

SynthesisWorkflow cluster_synthesis Part A: Bistris Free Base Synthesis cluster_salt Part B: Hydrochloride Salt Formation Tris Tris Reaction Ethoxylation Reaction (pH 9.5-10.0, 30-35°C) Tris->Reaction EO_Sol Saturated Ethylene Oxide Solution EO_Sol->Reaction Dehydrate Vacuum Dehydration & Hot Filtration Reaction->Dehydrate Precipitate Precipitation with Ethanol Dehydrate->Precipitate Bistris_Base Bistris Free Base (Crystalline Solid) Precipitate->Bistris_Base Acidification Acidification in Alcohol Bistris_Base->Acidification Purified Intermediate HCl Hydrochloric Acid HCl->Acidification Crystallization Crystallization Acidification->Crystallization Final_Product This compound (Final Product) Crystallization->Final_Product QCWorkflow cluster_tests Analytical Testing Suite Batch Incoming Batch of Bistris HCl Identity Identification (FTIR) Batch->Identity Assay Assay (Potentiometric Titration) Batch->Assay Purity Impurity Profile (RP-HPLC) Batch->Purity Water Water Content (Karl Fischer) Batch->Water Safety Safety & Bio-Tests (Endotoxin, Bioburden, Enzymes) Batch->Safety PhysChem Physical/Chemical (pH, Solubility, UV Abs.) Batch->PhysChem Decision Review Against Specifications Identity->Decision Assay->Decision Purity->Decision Water->Decision Safety->Decision PhysChem->Decision Release Batch Released Decision->Release Pass Reject Batch Rejected Decision->Reject Fail

Sources

Navigating the Solvent Landscape: A Technical Guide to Bistris Hydrochloride Solubility for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of life sciences and pharmaceutical development, the precise control of pH is not merely a technical detail but a cornerstone of experimental success and product stability. Bistris hydrochloride, a zwitterionic biological buffer, has emerged as a vital tool for maintaining pH in the slightly acidic to neutral range (pKa ≈ 6.5).[1] Its applications are widespread, from protein purification and electrophoresis to cell culture and diagnostic reagent formulation.[2][3][4] However, unlocking the full potential of this versatile buffer requires a comprehensive understanding of its solubility characteristics across a spectrum of solvents. This in-depth guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's solubility, offering both established data and field-proven insights to inform experimental design and formulation strategies.

The Physicochemical Foundation of Solubility: Understanding this compound

This compound, chemically known as 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride, is a tertiary amine salt.[5] Its structure, featuring multiple hydroxyl groups and a charged amine, dictates its interaction with different solvent environments. The fundamental principle of "like dissolves like" is paramount in predicting its solubility.[6] The polar nature of the hydroxyl groups and the ionic character of the hydrochloride salt suggest a strong affinity for polar solvents, particularly those capable of hydrogen bonding.[7] Conversely, its solubility is expected to be significantly lower in non-polar, aprotic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 124763-51-5[1]
Molecular Formula C₈H₂₀ClNO₅[8]
Molecular Weight 245.70 g/mol [1][5]
pKa (at 25°C) ~6.5[1]
Appearance White crystalline powder[1]
Useful pH Range 5.8 - 7.2[1]

Quantitative and Qualitative Solubility Profile of this compound

The solubility of a compound is a critical parameter that influences its utility in various applications. For this compound, a clear dichotomy exists between its behavior in aqueous and organic solvents.

High Solubility in Aqueous and Polar Aprotic Solvents

As expected from its chemical structure, this compound exhibits excellent solubility in water. This high aqueous solubility is a key reason for its widespread use as a biological buffer. Additionally, it is highly soluble in the polar aprotic solvent dimethyl sulfoxide (DMSO), which is a common solvent for preparing stock solutions of various compounds in biological assays.[8]

Table 2: Quantitative Solubility of this compound

SolventChemical ClassSolubilitySource(s)
Water Polar Protic500 mg/mL (0.5 g/mL)[1]
Dimethyl Sulfoxide (DMSO) Polar Aprotic200 mg/mL[8]
Inferred Low to Negligible Solubility in Other Organic Solvents

Based on these principles and solubility data for the structurally related buffer, Tris, we can infer the following qualitative solubility profile for this compound.[9]

Table 3: Inferred Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassInferred SolubilityRationale
Methanol Polar ProticSparingly SolublePolar nature allows for some interaction, but less than water.
Ethanol Polar ProticSlightly SolubleDecreased polarity compared to methanol further reduces solubility.
Dimethylformamide (DMF) Polar AproticSlightly SolublePolar, but lacks the hydrogen-bonding donor capacity of protic solvents.
Acetonitrile Polar AproticVery Slightly SolubleLower polarity than DMF.
Acetone Polar AproticVery Slightly SolubleLower polarity than acetonitrile.
Chloroform Non-polarInsoluble"Like dissolves like" principle; significant polarity mismatch.
Toluene Non-polarInsoluble"Like dissolves like" principle; significant polarity mismatch.

This inferred data underscores the importance of empirical testing when formulating this compound in non-aqueous or mixed-solvent systems. The following section provides standardized protocols for such determinations.

Experimental Protocols for Solubility Determination

To ensure scientific integrity and reproducibility, the determination of solubility should follow established, robust methodologies. The choice of method often depends on the required throughput, accuracy, and the physicochemical properties of the compound.

The "Gold Standard": Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining thermodynamic (equilibrium) solubility.[10]

Shake_Flask_Method cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Bistris HCl to solvent in a vial B Seal the vial A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter the supernatant (e.g., 0.22 µm filter) E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. This typically requires 24 to 48 hours, but the exact time should be determined empirically by sampling at different time points until the concentration in the supernatant remains constant.

  • Phase Separation: Cease agitation and allow the undissolved solid to sediment. For more rapid separation, centrifugation can be employed.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a fine-pored, solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method. Alternatively, for a quick estimate in UV-transparent solvents, UV-Vis spectrophotometry can be used, provided a valid calibration curve is established.

Potentiometric Titration for pH-Dependent Solubility

For ionizable compounds like this compound, potentiometric titration offers an elegant method to determine solubility as a function of pH.

Potentiometric_Titration_Workflow cluster_setup System Setup cluster_titration Titration Process cluster_analysis Data Analysis A Prepare a suspension of Bistris HCl in water B Place in a thermostatted vessel with a pH electrode A->B C Add aliquots of a strong acid or base titrant D Record pH after each addition and equilibration C->D E Plot pH vs. titrant volume F Identify the point of complete dissolution E->F G Calculate solubility from the titration curve inflection point F->G

Caption: Conceptual Workflow for Potentiometric Solubility Determination.

Step-by-Step Protocol:

  • Suspension Preparation: Create a suspension of a precisely weighed amount of this compound in a known volume of purified water.

  • Titration Setup: Place the suspension in a jacketed titration vessel to maintain a constant temperature. Immerse a calibrated pH electrode and a titrant delivery tube into the suspension.

  • Titration: Titrate the suspension with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the initial pH of the suspension and the desired pH range to be studied. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the value.

  • Data Analysis: Plot the measured pH against the volume of titrant added. The resulting titration curve will show a distinct inflection point where the solid phase has completely dissolved. The solubility at this specific pH can be calculated from the stoichiometry of the titration reaction.

Conclusion: Practical Implications for the Scientist

A thorough understanding of this compound's solubility is not an academic exercise; it is a practical necessity for ensuring the robustness and reliability of scientific work.

  • For the Biochemist and Molecular Biologist: The high aqueous solubility of this compound confirms its suitability for preparing concentrated stock solutions for a wide array of biological assays. Its insolubility in non-polar organic solvents like chloroform and toluene makes it an ideal buffer for two-phase extraction systems where maintaining pH in the aqueous layer is critical.

  • For the Cell Culture Specialist: When preparing complex cell culture media, the high solubility of this compound in water ensures it can be easily incorporated without precipitation issues. However, if using a solvent-based stock solution for a media supplement (e.g., a drug dissolved in DMSO), the final concentration of the co-solvent must be carefully controlled to prevent the precipitation of the buffer or other media components.

  • For the Formulation Scientist: In the development of liquid pharmaceutical formulations, particularly for biologics, this compound's high aqueous solubility allows for its use as a primary buffering agent. The inferred low solubility in less polar organic solvents is a crucial consideration when developing formulations that may include co-solvents or when assessing the compatibility of the drug product with potential extractables and leachables from container closure systems.

Ultimately, while this guide provides a comprehensive overview based on available data and scientific principles, empirical verification of solubility in your specific experimental matrix is always the most rigorous approach. By combining the foundational knowledge presented here with diligent experimental practice, researchers can confidently harness the full buffering power of this compound.

References

  • LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • Advancion. (n.d.). BIS-TRIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Carr, P. W., & Stoll, D. R. (2004). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 22(6), 546-553. Retrieved from [Link]

  • Advancion. (n.d.). BIS-TRIS. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Tris hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. Retrieved from [Link]

  • American Chemical Society. (2018). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. Retrieved from [Link]

  • Quora. (2018, March 30). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

  • BioSpectra. (n.d.). BI BUFFER SOLUTIONS. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, January 9). Solubility of Tris buffer in different solvents. Retrieved from [Link]

  • BioSpectra, Inc. (n.d.). BIS-TRIS HCl. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to Bistris Hydrochloride Buffer for High-Resolution Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide for researchers, scientists, and professionals in drug development on the preparation and application of Bistris hydrochloride (Bistris-HCl) buffers for gel electrophoresis. It moves beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices. This application note details the significant advantages of Bistris-HCl systems over traditional Tris-Glycine buffers, particularly for high-resolution separation of proteins, and provides validated, step-by-step protocols for buffer preparation and use.

Introduction: Why Choose a Bistris-HCl Buffer System?

In the realm of protein and nucleic acid separation, polyacrylamide gel electrophoresis (PAGE) is an indispensable technique. The choice of buffer system is a critical parameter that directly influences the resolution, reproducibility, and integrity of the results. While the Laemmli system, utilizing Tris-Glycine buffers, is widely used, it operates under highly alkaline conditions (pH 8.3-9.5) which can lead to undesirable protein modifications like deamination and alkylation.[1]

Bistris [bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane] offers a superior alternative. With a pKa of approximately 6.5 at 25°C, Bistris is an ideal buffer for maintaining a weakly acidic to neutral pH environment (5.8-7.2).[2][3][4] This key characteristic provides several distinct advantages:

  • Enhanced Protein Stability: The near-neutral pH of Bistris-HCl gels minimizes chemical modifications, preserving protein integrity for downstream applications such as mass spectrometry or sequencing.[5]

  • Superior Resolution: Bistris-based systems are renowned for producing sharper bands and providing better resolution, especially for small to medium-sized proteins.[3][6]

  • Increased Gel Shelf-Life: The acidic environment of Bistris-HCl gels reduces the rate of polyacrylamide hydrolysis, leading to a significantly longer shelf-life for both hand-cast and precast gels compared to Tris-Glycine gels.[6]

This guide will provide the necessary protocols and scientific context to successfully implement Bistris-HCl buffer systems in your laboratory workflows.

The Chemistry of Bistris Buffering

The efficacy of Bistris as a buffer stems from its nature as a zwitterionic amine. The addition of hydrochloric acid (HCl) protonates the amine group, creating a conjugate acid-base pair that effectively resists pH changes within its optimal buffering range.

Bistris_Buffering_Mechanism Figure 1: Bistris-HCl Buffering Equilibrium cluster_equilibrium Buffering Action Bistris_Base Bistris (Base Form) R-N(CH₂CH₂OH)₂ Bistris_Acid Bistris-H⁺ (Conjugate Acid) R-NH⁺(CH₂CH₂OH)₂ Bistris_Base->Bistris_Acid + H⁺ (from HCl) Bistris_Acid->Bistris_Base - H⁺ (neutralizes excess base) H_ion H⁺

Caption: The equilibrium between the Bistris base and its conjugate acid maintains a stable pH.

Essential Materials and Reagents

3.1. Reagents

  • Bistris (MW: 209.24 g/mol )

  • Tris Base (MW: 121.14 g/mol )

  • MES (2-(N-morpholino)ethanesulfonic acid) (MW: 195.24 g/mol )

  • MOPS (3-(N-morpholino)propanesulfonic acid) (MW: 209.26 g/mol )

  • Sodium Dodecyl Sulfate (SDS)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized, ultrapure water (ddH₂O)

3.2. Equipment

  • Calibrated pH meter with a compatible electrode

  • Analytical balance

  • Stir plate and magnetic stir bars

  • Volumetric flasks and graduated cylinders

  • Sterile filtration apparatus (0.22 µm filter)

Protocols for Buffer Preparation

Protocol: 1 M Bistris-HCl Stock Solution (pH 6.5)

This stock solution serves as the primary component for casting the polyacrylamide gel. The pH is critical for establishing the conditions of the discontinuous buffer system.

Methodology:

  • Weigh Bistris: In a chemical fume hood, accurately weigh 209.24 g of Bistris powder.

  • Dissolve: Add the Bistris powder to a beaker containing 800 mL of ddH₂O. Place on a magnetic stir plate and stir until fully dissolved. The initial pH of the solution will be alkaline.[7]

  • pH Adjustment: While continuously stirring and monitoring with a calibrated pH meter, slowly add concentrated HCl to titrate the solution. Be cautious as the addition of strong acid is an exothermic process.[8] Allow the solution to cool to room temperature before making final pH adjustments.

  • Final Volume: Once the pH is stable at 6.5, transfer the solution to a 1 L volumetric flask. Bring the final volume to 1 L with ddH₂O.

  • Sterilization and Storage: For long-term stability, filter-sterilize the solution through a 0.22 µm filter into a sterile container. Store at room temperature.[9]

Running Buffer Systems: MES vs. MOPS

The choice of running buffer is determined by the molecular weight range of the proteins of interest. The running buffer provides the trailing ions (either MES or MOPS) that, along with the leading chloride ions from the gel buffer, form the moving boundary that focuses and separates the proteins.[5][10]

  • MES SDS Running Buffer: Use for optimal separation of small to medium-sized proteins (<50 kDa).[3]

  • MOPS SDS Running Buffer: Use for resolving medium to large-sized proteins (>50 kDa).[3]

Table 1: Running Buffer Selection Guide

Running BufferOptimal Separation Range
MES SDS2 kDa - 50 kDa
MOPS SDS50 kDa - 250+ kDa
Protocol: 20X MES SDS Running Buffer

Methodology:

  • Weigh Reagents: Weigh the following solid reagents:

    • MES Acid: 97.62 g

    • Tris Base: 60.57 g

    • SDS: 10.0 g

    • EDTA (Disodium Salt, Dihydrate): 3.72 g

  • Dissolve: Add the weighed reagents to 400 mL of ddH₂O in a 500 mL beaker and stir until completely dissolved.

  • pH Check: The pH of the solution should be approximately 7.3. Do not titrate.

  • Final Volume: Transfer the solution to a 500 mL volumetric flask and bring the final volume to 500 mL with ddH₂O.

  • Storage: Store at room temperature. If a precipitate forms upon cooling, warm the solution gently with stirring to redissolve before use.

Protocol: 20X MOPS SDS Running Buffer

Methodology:

  • Weigh Reagents: Weigh the following solid reagents:

    • MOPS Acid: 104.63 g

    • Tris Base: 60.57 g

    • SDS: 10.0 g

    • EDTA (Disodium Salt, Dihydrate): 3.72 g

  • Dissolve: Add the weighed reagents to 400 mL of ddH₂O in a 500 mL beaker and stir until completely dissolved.

  • pH Check: The pH of the solution should be approximately 7.7. Do not titrate.

  • Final Volume: Transfer the solution to a 500 mL volumetric flask and bring the final volume to 500 mL with ddH₂O.

  • Storage: Store at room temperature.

Table 2: Final Concentrations of 1X Running Buffers

Component1X MES SDS Running Buffer1X MOPS SDS Running Buffer
MES50 mM-
MOPS-50 mM
Tris Base50 mM50 mM
SDS0.1% (w/v)0.1% (w/v)
EDTA1 mM1 mM
Final pH ~7.3 ~7.7

Experimental Workflow and Best Practices

The successful application of the Bistris-HCl system requires adherence to a logical workflow.

Bistris_PAGE_Workflow Figure 2: Workflow for Bistris-HCl PAGE cluster_prep Buffer & Gel Preparation cluster_run Electrophoresis cluster_analysis Downstream Analysis Prep_Stock Prepare 1M Bistris-HCl Stock Solution (pH 6.5) Cast_Gel Cast Polyacrylamide Gel Prep_Stock->Cast_Gel Prep_Run Prepare 20X Running Buffer (MES or MOPS) Assemble Assemble Electrophoresis Unit Prep_Run->Assemble Cast_Gel->Assemble Prep_Sample Prepare Samples (with LDS Sample Buffer) Load_Run Load Samples & Run Gel Prep_Sample->Load_Run Assemble->Load_Run Stain_Destain Stain & Destain Gel Load_Run->Stain_Destain Image Image and Analyze Gel Stain_Destain->Image Western Western Blotting / Mass Spec Stain_Destain->Western

Caption: A logical workflow ensures reproducibility and high-quality results in Bistris-HCl PAGE.

Expert Recommendations:

  • Sample Buffer: Use a Lithium Dodecyl Sulfate (LDS) based sample buffer. Unlike Laemmli sample buffer, which has a pH of 6.8, LDS sample buffer is more alkaline (pH ~8.5) and is optimized for use with the neutral pH Bistris-HCl system.

  • Running Conditions: Run gels at a constant voltage (e.g., 150-200 V) for optimal band sharpness.

  • Purity of Reagents: Use only high-purity reagents to avoid artifacts and ensure reproducible results.

  • Temperature: Be mindful that the pH of amine-based buffers like Bistris and Tris is temperature-dependent. Always adjust the pH at the temperature at which the buffer will be used, or be aware of the potential shift.[8]

Conclusion

The Bistris-HCl buffer system represents a significant advancement over traditional Tris-Glycine PAGE for the separation of proteins. Its neutral operating pH enhances protein stability, improves band resolution, and extends the shelf-life of gels. By understanding the chemical principles and adhering to the detailed protocols provided in this guide, researchers can leverage the power of Bistris-HCl buffers to achieve superior accuracy and quality in their electrophoretic analyses.

References

  • bioWORLD. (n.d.). Bis-Tris Hydrochloride Buffer. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Bis-Tris Gels: Sharpen Up Your Protein Bands. Retrieved from [Link]

  • Bitesize Bio. (2024, October 29). Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved from [Link]

  • bio-WORLD. (n.d.). Bis-Tris Buffer 0.5M, pH 6.0. Retrieved from [Link]

  • bio-WORLD. (n.d.). Bis-Tris Buffer 1M, pH 5.57, Sterile. Retrieved from [Link]

  • AppliChem. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]

  • G-Biosciences. (n.d.). MES SDS Running Buffer for Bis Tris Polyacrylamide Gels. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 20). The uses of Bis-Tris Buffer. Retrieved from [Link]

  • Bio-Rad. (n.d.). Tris Buffer. Retrieved from [Link]

  • ResearchGate. (2020, August 10). What's the main difference between #Tris-glycine #SDS-PAGE and #Bis-Tris #SDS-PAGE. How pH and ion strenght affect SDS-PAGE? Retrieved from [Link]

  • Horizon Discovery. (n.d.). 10 mM Tris-HCl buffer pH 7.4. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Bistris Hydrochloride for Robust Protein Purification

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Bistris hydrochloride in protein purification protocols. With full editorial control, this document is structured to offer not just procedural steps but also the scientific rationale behind experimental choices, ensuring both technical accuracy and field-proven insights.

Introduction to this compound: A Versatile Buffering Agent

This compound, chemically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride, is a zwitterionic buffer that has gained prominence in various biochemical and biological research applications, including protein purification.[1][2] Its unique molecular structure, which incorporates functional groups from both the bis(2-hydroxyethyl)amine and Tris families, endows it with excellent buffering capacity and chemical stability.[3][4]

One of the key advantages of this compound is its pKa of approximately 6.5 at 25°C, which provides a reliable buffering range between pH 5.8 and 7.2.[3][5][6] This range is particularly suitable for maintaining the stability of many proteins that are optimally active and stable in slightly acidic to neutral conditions.[1][3] Furthermore, its high water solubility and low UV absorbance make it a compatible choice for various spectrophotometric assays commonly used in protein characterization.[2][7]

Key Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₈H₂₀ClNO₅[2]
Molecular Weight 245.7 g/mol [2][5]
pKa (at 25°C) ~6.5[5][6]
Useful pH Range 5.8 - 7.2[3][5]
Appearance White crystalline powder[1][2]
Solubility in Water High[1][7]

The Rationale for Using this compound in Protein Purification

The selection of an appropriate buffer is a critical determinant of success in protein purification. The buffer must not only maintain a stable pH but also be compatible with the chosen purification technique and not interfere with the protein's structure or function. This compound offers several advantages in this regard:

  • Optimal pH Range for Protein Stability: The buffering range of this compound (pH 5.8-7.2) is ideal for a wide array of proteins, helping to maintain their native conformation and biological activity during purification.[1][3]

  • Reduced Non-Specific Interactions: The low ionic strength and viscosity of this compound buffers can help minimize non-specific binding of proteins to chromatography resins, leading to higher purity of the target protein.[1]

  • Versatility in Chromatographic Techniques: this compound is compatible with various chromatography methods, including ion exchange, affinity, and multi-modal chromatography.[2][3][8][9]

  • A Safer Alternative: It is considered a good alternative to the highly toxic cacodylate buffer, making it a safer choice in the laboratory.[7]

Experimental Protocols: Preparation and Application of this compound Buffers

Preparation of a 1 M this compound Stock Solution

This protocol outlines the preparation of a 1 M stock solution of this compound, which can be diluted to the desired working concentration for various applications.

Materials:

  • Bistris (2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • Analytical balance

  • Volumetric flask (1 L)

  • pH meter

  • Stir plate and stir bar

  • Sterilization filter (0.22 µm) or autoclave

Procedure:

  • Weighing: Accurately weigh 209.24 g of Bistris powder.[10][11]

  • Dissolving: Add the weighed Bistris powder to a beaker containing approximately 750-800 mL of dH₂O.[10][12]

  • Mixing: Place the beaker on a stir plate and add a stir bar. Stir until the powder is completely dissolved.[11]

  • pH Adjustment: While continuously monitoring with a calibrated pH meter, slowly add concentrated HCl to adjust the solution to the desired pH. Be aware that the initial pH of the Bistris solution will be around 9.90.[12]

  • Final Volume Adjustment: Once the target pH is reached, transfer the solution to a 1 L volumetric flask and add dH₂O to bring the final volume to 1 L.[10][11]

  • Sterilization: Sterilize the buffer solution by filtering it through a 0.22 µm filter or by autoclaving.[10][11]

  • Storage: Store the sterilized 1 M this compound stock solution at 4°C.[10][11]

Workflow for Buffer Preparation

G A Weigh Bistris Powder B Dissolve in dH₂O A->B C Adjust pH with HCl B->C D Adjust to Final Volume C->D E Sterilize (Filter or Autoclave) D->E F Store at 4°C E->F

Caption: General workflow for preparing this compound buffer.

Applications in Ion Exchange Chromatography (IEX)

Ion exchange chromatography separates proteins based on their net surface charge.[13] The choice of buffer pH is critical as it determines the charge of the target protein and its interaction with the IEX resin.[13] this compound is an excellent choice for IEX, particularly for anion exchange chromatography, due to its buffering range.[3]

General Protocol for Anion Exchange Chromatography using this compound

This protocol provides a general framework. Specific parameters such as salt concentration and gradient shape should be optimized for each target protein.

Buffers:

  • Equilibration/Binding Buffer (Buffer A): 20 mM Bistris-HCl, pH 6.8

  • Elution Buffer (Buffer B): 20 mM Bistris-HCl, 1 M NaCl, pH 6.8

Workflow:

  • Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Buffer A.

  • Sample Preparation and Loading: Prepare the protein sample in Buffer A. Ensure the conductivity and pH of the sample are similar to Buffer A. Load the sample onto the column.

  • Wash: Wash the column with 5-10 CV of Buffer A to remove unbound proteins.

  • Elution: Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 CV). Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions throughout the elution process.

  • Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE and UV absorbance at 280 nm.

Conceptual Diagram of Anion Exchange Chromatography

G cluster_0 Column Equilibration cluster_1 Sample Loading cluster_2 Wash cluster_3 Elution Equilibration Equilibrate with 20 mM Bistris-HCl, pH 6.8 Loading Load Protein Sample in Equilibration Buffer Equilibration->Loading Wash Wash with Equilibration Buffer to Remove Unbound Proteins Loading->Wash Elution Elute with NaCl Gradient in Bistris-HCl Buffer Wash->Elution

Caption: Anion exchange chromatography workflow using Bistris-HCl.

Applications in Affinity Chromatography (AC)

Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction between the protein and an immobilized ligand.[14] this compound can be used in the buffer system to maintain a stable pH environment that promotes this specific interaction while minimizing non-specific binding.[9][15]

General Protocol for His-tagged Protein Purification using this compound

This protocol is designed for the purification of proteins with a polyhistidine tag (His-tag) using Immobilized Metal Affinity Chromatography (IMAC).

Buffers:

  • Lysis/Binding Buffer: 50 mM Bistris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 7.2

  • Wash Buffer: 50 mM Bistris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 7.2

  • Elution Buffer: 50 mM Bistris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 7.2

Workflow:

  • Column Equilibration: Equilibrate the IMAC column with 5-10 CV of Lysis/Binding Buffer.

  • Sample Loading: Load the clarified cell lysate containing the His-tagged protein onto the column.

  • Wash: Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged protein with 5-10 CV of Elution Buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze for the purified protein.

Concluding Remarks

This compound is a valuable and versatile buffering agent for a wide range of protein purification applications. Its favorable pKa range, high solubility, and compatibility with various chromatographic techniques make it an excellent choice for maintaining protein stability and achieving high-purity preparations.[1][2][3] By understanding its properties and following optimized protocols, researchers can effectively incorporate this compound into their protein purification workflows to enhance both the yield and quality of their target proteins.

References

  • Application of Tris HCl in Protein Purification. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • BIS-TRIS HCl Buffer 124763-51-5 Can Be Used For Protein Purification. (n.d.). Hubei Xindesheng Material Technology Co., Ltd.
  • Bis-tris hydrochloride. (n.d.). Chem-Impex.
  • Bis-Tris Hydrochloride Buffer. (n.d.). bioWORLD.
  • Bis-Tris hydrochloride. (n.d.). MedchemExpress.com.
  • BIS-TRIS HCl (hydrochloride)|CAS NO: 124763-51-5. (n.d.). Hopax Fine Chemicals.
  • How to Prepare Your Most Frequently Used Buffers. (n.d.). GoldBio.
  • Tris. (n.d.). Sigma-Aldrich.
  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. (n.d.). Amerigo Scientific.
  • Difference and selection of Bis tris and tris buffer agents. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • Protein purification using bis-tris buffer. (n.d.). Google Patents.
  • BIS-TRIS HYDROCHLORIDE CAS#: 124763-51-5. (n.d.). ChemicalBook.
  • How to prepare Bis-Tris buffer. (n.d.). Hubei New Desheng Materials Technology Co., Ltd.
  • Tris buffer: characteristics, applications, and precautions. (2025, August 11). Hubei Xindesheng Material Technology Co., Ltd.
  • The uses of Bis-Tris Buffer - A starting guide. (2019, February 20). Hopax Fine Chemicals.
  • The role of Bis tris buffer in electrophoresis buffer system. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • Tris HCl. (n.d.). Interchim.
  • BIS-TRIS HYDROCHLORIDE. (2025, July 14). ChemicalBook.
  • Protein purification using bis-tris buffer. (n.d.). Google Patents.
  • Bistris. (n.d.). PubChem.
  • Protein purification using Tris hcl (1185-53-1) buffer. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • Recombinant Protein Purification. (n.d.). Cytiva.
  • Protein purification using bis-tris buffer. (n.d.). Google Patents.
  • Tris hcl buffer pka value: key to maintaining experimental stability. (n.d.). Hubei New Desheng Material Technology Co., Ltd.
  • Ion Exchange Chromatography. (n.d.). Cytiva.
  • Protein purification. (n.d.). Roche.
  • Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A. (2019, August 30). Bio-Rad.
  • Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein. (n.d.). Cytiva.
  • Ion Exchange Chromatography. (n.d.). Purolite.
  • Ion exchange chromatography. (n.d.). Thermo Fisher Scientific.
  • Improved Purification Process of β- and α-Trypsin Isoforms by Ion-Exchange Chromatography. (n.d.). SciELO.
  • Ion-Exchange Chromatography. (2024, April 15). Chemistry LibreTexts.

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Optimizing Cell Culture Media with Bistris Hydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of pH in Cell Culture and the Emergence of Bistris Hydrochloride

In the intricate world of cell culture, maintaining a stable physiological pH is not merely a matter of best practice; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Fluctuations in pH can profoundly impact cell health, viability, metabolic activity, and even alter the course of cellular signaling pathways, thereby compromising the integrity of research and drug development endeavors. While traditional bicarbonate-based buffering systems are widely used, their efficacy is intrinsically linked to the carbon dioxide (CO2) concentration in the incubator, making them susceptible to drift, especially when cultures are handled outside this controlled environment.[1][2]

To address this challenge, researchers have increasingly turned to synthetic biological buffers. Among these, this compound (2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride) has emerged as a versatile and effective buffering agent for a range of biological and biochemical applications, including cell culture.[3] With a pKa of approximately 6.5 at 25°C, Bistris offers a useful buffering range of 5.8 to 7.2, making it particularly well-suited for maintaining pH in the slightly acidic to neutral physiological range required by many cell lines.[3] This guide provides a comprehensive overview of the principles and protocols for the effective application of this compound in cell culture media, empowering researchers to enhance the stability and reliability of their in vitro systems.

Mechanism of Action: How this compound Stabilizes pH

This compound, like other biological buffers, functions based on the principles of acid-base equilibrium. Its buffering capacity is maximal around its pKa, the pH at which the protonated (acidic) and deprotonated (basic) forms of the molecule are present in equal concentrations. Within its effective buffering range, Bistris can absorb and neutralize excess protons (H+) or hydroxide ions (OH-) that may be introduced into the cell culture medium through cellular metabolism or environmental changes, thus resisting significant shifts in pH.

G cluster_buffering Bistris Buffering Equilibrium Bistris_H Protonated Bistris (Acid) Bistris_base Deprotonated Bistris (Base) Bistris_H->Bistris_base releases H+ Bistris_base->Bistris_H accepts H+ H_ion H+ H_ion->Bistris_base Neutralized by OH_ion OH- OH_ion->Bistris_H Neutralized by

Figure 1. Buffering action of this compound.

Core Applications in Cell Culture

The unique properties of this compound make it a valuable tool in a variety of cell culture applications:

  • CO2-Independent pH Control: For experiments conducted outside of a CO2 incubator, such as during microscopy or cell manipulation, Bistris provides robust pH stability, safeguarding cells from the alkaline shifts that can occur with bicarbonate-buffered media upon exposure to atmospheric CO2.[4]

  • Studies of Cellular Metabolism: In research focused on glycolysis and other metabolic pathways that produce acidic byproducts, Bistris can help maintain a stable pH environment, preventing confounding effects from pH fluctuations.

  • High-Density Cultures: In high-density cell cultures where the rapid accumulation of metabolic waste can overwhelm the buffering capacity of bicarbonate, supplementing the media with Bistris can enhance pH control and improve cell viability.

  • Viral Production and Bioprocessing: The stability and low toxicity of Bistris make it a suitable buffer for bioprocessing applications, including the production of viruses and recombinant proteins, where maintaining optimal culture conditions is critical for yield and quality.

Protocol: Preparation of a 1 M this compound Stock Solution

A sterile, concentrated stock solution is the cornerstone of incorporating this compound into your cell culture workflow. This protocol outlines the preparation of a 1 M stock solution.

Materials:

  • This compound powder (Molecular Weight: 245.7 g/mol )

  • High-purity, cell culture grade water

  • Concentrated hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

  • Sterile glassware and magnetic stir bar

  • Calibrated pH meter

  • 0.22 µm sterile filter and sterile storage bottles

Procedure:

  • Weighing: Accurately weigh 245.7 g of this compound powder.

  • Dissolving: In a sterile beaker, dissolve the powder in approximately 800 mL of cell culture grade water with continuous stirring.

  • pH Adjustment: Once fully dissolved, carefully adjust the pH of the solution to the desired setpoint (e.g., 7.4) using concentrated HCl or NaOH. Monitor the pH closely with a calibrated pH meter.

  • Final Volume: Bring the final volume of the solution to 1 L with cell culture grade water.

  • Sterilization: Sterilize the 1 M stock solution by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8°C, protected from light.

ComponentMolecular Weight ( g/mol )Mass for 1 L of 1 M Stock
This compound245.7245.7 g

Table 1. Components for 1 M this compound Stock Solution.

Protocol: Determining the Optimal Working Concentration

The optimal concentration of this compound is cell-line dependent and must be determined empirically. A concentration that is too low will provide insufficient buffering capacity, while a concentration that is too high may exhibit cytotoxicity. This protocol describes a systematic approach to determine the ideal working concentration.

G cluster_workflow Buffer Optimization Workflow Start Start: Select Cell Line Prepare_Media Prepare Media with Bistris Gradient (e.g., 0, 10, 20, 30, 40, 50 mM) Start->Prepare_Media Seed_Cells Seed Cells in 96-well Plates Prepare_Media->Seed_Cells Incubate Incubate for 24, 48, 72 hours Seed_Cells->Incubate Assays Perform Viability, Proliferation, and Cytotoxicity Assays Incubate->Assays Analyze Analyze Data and Determine Optimal Concentration Assays->Analyze

Figure 2. Experimental workflow for optimizing this compound concentration.

Materials:

  • Your cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • 1 M sterile stock solution of this compound

  • 96-well cell culture plates

  • Cell viability/proliferation assay kit (e.g., MTT, WST-1, or resazurin-based)

  • Cytotoxicity assay kit (e.g., LDH release assay)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Media with Bistris Gradient: Prepare a series of complete cell culture media containing a range of this compound concentrations (e.g., 0 mM, 10 mM, 20 mM, 30 mM, 40 mM, and 50 mM). Ensure the pH of each medium is adjusted to your desired setpoint (e.g., 7.4).

  • Cell Seeding: Seed your cells into 96-well plates at a density appropriate for your cell line and the duration of the experiment.

  • Treatment: Replace the seeding medium with the prepared media containing the this compound gradient. Include a "no-cell" control for background measurements.

  • Incubation: Incubate the plates for time points relevant to your experimental design (e.g., 24, 48, and 72 hours).

  • Assess Cell Viability and Proliferation: At each time point, perform a cell viability/proliferation assay according to the manufacturer's instructions.

  • Assess Cytotoxicity: At each time point, collect the cell culture supernatant to perform an LDH cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability and cytotoxicity for each concentration relative to the 0 mM this compound control. Plot the data to determine the concentration range that provides optimal buffering without significant cytotoxicity.

Bistris HCl (mM)Cell Viability (%) - 24hCell Viability (%) - 48hCell Viability (%) - 72hCytotoxicity (%) - 72h
0100100100Baseline
10
20
30
40
50

Table 2. Example data collection table for buffer optimization.

Comparative Analysis: this compound vs. Other Common Buffers

The choice of a biological buffer should be a carefully considered decision based on the specific requirements of the experimental system.

PropertyThis compoundHEPESTris
pKa (at 25°C) ~6.5~7.5~8.1
Effective pH Range 5.8 - 7.26.8 - 8.27.0 - 9.0
Temperature Dependence of pKa ModerateLowHigh[4]
Interaction with Metal Ions Can chelate some divalent cationsNegligibleCan chelate some metal ions
Potential for Cytotoxicity Low to moderate, dose-dependentGenerally low, but can occur at high concentrationsCan be toxic at higher concentrations
Suitability for CO2 Incubators Can be used, provides additional bufferingIdeal for experiments outside a CO2 incubator[4]Can be used, but pH is sensitive to CO2 levels[4]

Table 3. Comparison of common biological buffers.

Advanced Considerations and Troubleshooting

  • pH Stability in CO2 Incubators: While Bistris is often used for experiments outside of a CO2 incubator, it can also be used to supplement bicarbonate-based buffering systems within an incubator. This can be particularly beneficial for highly metabolic or dense cultures that produce large amounts of acid.[5] However, it is crucial to pre-equilibrate the Bistris-supplemented medium in the CO2 incubator to ensure the final pH is at the desired setpoint before adding it to the cells.[6]

  • Impact on Cellular Processes:

    • Signaling Pathways: While generally considered biologically inert, high concentrations of any non-physiological buffer can potentially influence cellular signaling. For example, some buffers have been shown to affect the MAPK/ERK pathway.[7][8][9][10] It is therefore essential to validate the optimal, non-toxic concentration.

    • Membrane Interactions: The chemical structure of a buffer can influence its interaction with the cell membrane and membrane transporters.[11][12][13] While Bistris is a zwitterionic buffer at physiological pH, its potential effects on ion channels and transport proteins should be considered in sensitive experimental systems.

    • Metabolism and Reactive Oxygen Species (ROS): The cellular energy metabolism, including glycolysis and ATP production, is tightly linked to intracellular pH.[14][15][16][17][18] By stabilizing extracellular pH, Bistris can help maintain a more consistent intracellular environment. Some studies have suggested that certain buffering agents can influence the generation of reactive oxygen species (ROS).[19][20][21][22][23] The impact of Bistris on cellular redox state should be evaluated if it is a critical parameter in your research.

  • Troubleshooting pH Instability:

    • Media Turning Yellow (Acidic): This can be due to high metabolic activity, bacterial contamination, or excessive CO2 levels.[24] Increasing the concentration of Bistris (within the non-toxic range) may help.

    • Media Turning Purple (Alkaline): This is often caused by insufficient CO2 or loss of CO2 from the culture vessel.[24] Ensure your CO2 incubator is properly calibrated and that flask caps are appropriately tightened.

Conclusion

This compound is a valuable addition to the researcher's toolkit for maintaining precise pH control in cell culture. Its effective buffering range in the physiological realm and its utility in both CO2-dependent and independent applications offer a robust solution for enhancing experimental reproducibility. By following the detailed protocols for stock solution preparation and, most importantly, for the empirical determination of the optimal working concentration for your specific cell line, you can harness the full potential of this versatile buffer. As with any reagent, a thorough understanding of its properties and a systematic approach to its application are paramount to achieving reliable and meaningful scientific insights.

References

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Communications Biology, 2(1), 144. Retrieved from [Link]

  • Le Dévéhat, F., et al. (1998). pH drift of "physiological buffers" and culture media used for cell incubation during in vitro studies. Journal of Pharmacological and Toxicological Methods, 39(4), 203-210. Retrieved from [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature. Retrieved from [Link]

  • Michl, J., et al. (2019). Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Nature. Retrieved from [Link]

  • ResearchGate. (2025). Characterization of Bicarbonate and HEPES Buffer Systems in Commercially Available Culture Media for Gametes and Pre-embryos: pH Analysis under Varying Carbon Dioxide (CO2) Concentrations and Inter-incubator Variation. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Retrieved from [Link]

  • YouTube. (2024). ESSENTIAL CALCULATIONS FOR CELL CULTURE: Step-by-Step Guide. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells. NIH. Retrieved from [Link]

  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial. AIP Publishing. Retrieved from [Link]

  • Frontiers. (n.d.). Optimal experimental design for efficient toxicity testing in microphysiological systems: A bone marrow application. Frontiers. Retrieved from [Link]

  • Turn Therapeutics. (n.d.). Cytotoxicity Evaluation. Turn Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Light-dependent Generation of Reactive Oxygen Species in Cell Culture Media. PubMed. Retrieved from [Link]

  • PubMed. (n.d.). Drug-ionic Channel Interactions: Single-Channel Measurements. PubMed. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Horizon Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. NCBI. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Anticancer Drugs Targeting the MAPK/ERK Signaling Pathway for the Treatment of Respiratory Virus Infections. MDPI. Retrieved from [Link]

  • PHCbi. (n.d.). Understanding the Critical Role of CO2 Incubators. PHCbi. Retrieved from [Link]

  • PubMed. (n.d.). Synchronized generation of reactive oxygen species with the cell cycle. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). ATP Production Relies on Fatty Acid Oxidation Rather than Glycolysis in Pancreatic Ductal Adenocarcinoma. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ion Channels and Transporters as Therapeutic Agents: From Biomolecules to Supramolecular Medicinal Chemistry. NCBI. Retrieved from [Link]

  • PubMed. (n.d.). MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors. PubMed. Retrieved from [Link]

  • PubMed Central. (n.d.). The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The MAPK Pathway-Based Drug Therapeutic Targets in Pituitary Adenomas. NCBI. Retrieved from [Link]

  • an optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Natural products targeting the MAPK-signaling pathway in cancer: overview. NCBI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Synergistic Impact of Glycolysis, Mitochondrial OxPhos, and PEP Cycling on ATP Production in Beta Cells. NCBI. Retrieved from [Link]

  • Frontiers. (2022). Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells. Frontiers. Retrieved from [Link]

  • Culture Collections. (n.d.). CO2 concentration and pH control in the cell culture laboratory. Culture Collections. Retrieved from [Link]

  • PubMed. (1986). Interactions between the muscarinic receptors, sodium channels, and guanine nucleotide-binding protein(s) in rat atria. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). What should be the pH of Cell culture media before keeping it in the CO2 incubator?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). The Synergistic Impact of Glycolysis, Mitochondrial OxPhos, and PEP Cycling on ATP Production in Beta Cells. ResearchGate. Retrieved from [Link]

  • PubMed. (2025). The Synergistic Impact of Glycolysis, Mitochondrial OxPhos, and PEP Cycling on ATP Production in Beta Cells. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ERK/MAPK signalling pathway and tumorigenesis. NCBI. Retrieved from [Link]

  • YouTube. (2025). How drugs block ion channels. YouTube. Retrieved from [Link]

  • PubMed Central. (2018). Investigation into Cellular Glycolysis for the Mechanism Study of Energy Metabolism Disorder Triggered by Lipopolysaccharide. PubMed Central. Retrieved from [Link]

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Anion exchange chromatography with Bistris hydrochloride buffer

Author: BenchChem Technical Support Team. Date: January 2026

Anion Exchange Chromatography with Bis-Tris Hydrochloride Buffer: An In-Depth Technical Guide

Authored by: A Senior Application Scientist

Introduction

Ion-exchange chromatography (IEC) is a powerful and widely used technique for the separation and purification of biomolecules based on their net surface charge.[1][2][3] Among the different types of IEC, anion exchange chromatography (AEX) specifically utilizes a positively charged stationary phase to bind negatively charged molecules.[3][4][5] The choice of buffer is critical in AEX as it dictates the pH of the mobile phase, which in turn influences the charge of the target biomolecule and its interaction with the stationary phase.[6][7]

This application note provides a comprehensive guide to the use of Bis-Tris hydrochloride (HCl) buffer in anion exchange chromatography for the purification of proteins and other biomolecules. Bis-Tris, with a pKa of approximately 6.5, offers excellent buffering capacity in the slightly acidic to neutral pH range of 5.8 to 7.2.[6][8][9] This makes it a versatile choice for AEX, particularly for proteins that are stable and carry a net negative charge within this pH window. We will delve into the scientific principles, provide a detailed protocol, and offer troubleshooting guidance to enable researchers, scientists, and drug development professionals to effectively implement this powerful purification strategy.

Scientific Principles

Anion exchange chromatography separates molecules based on their electrostatic interactions with a positively charged stationary phase.[4][5][10] The strength of this interaction is dependent on the net negative charge of the biomolecule and the ionic strength of the mobile phase.

The Role of pH and Isoelectric Point (pI)

The net charge of a protein is highly dependent on the pH of the surrounding buffer.[4] The isoelectric point (pI) is the pH at which a protein has no net electrical charge.[4][7]

  • At a pH above a protein's pI, the protein will have a net negative charge and will bind to an anion exchange resin.[4][7]

  • At a pH below a protein's pI, the protein will have a net positive charge and will not bind to an anion exchange resin; it will be found in the flow-through.[4]

For successful separation using AEX, the operating pH of the buffer should be at least 0.5 to 1 pH unit above the pI of the target molecule to ensure strong binding.[11]

Why Choose Bis-Tris HCl Buffer?

Bis-Tris is a zwitterionic amine buffer that offers several advantages in AEX:[9][12]

  • Optimal Buffering Range: With a pKa of ~6.5, Bis-Tris provides stable pH control in the 5.8 to 7.2 range, which is suitable for a wide variety of proteins.[6][8][9]

  • Good Biocompatibility: Bis-Tris is generally considered to be biocompatible and is often used in cell culture and enzyme activity studies.[8]

  • Low UV Absorbance: It has low absorbance in the UV range, which minimizes interference during spectrophotometric monitoring of protein elution.[13]

  • Alternative to Problematic Buffers: It serves as a good alternative to buffers like cacodylate (which is highly toxic) and maleate (which has high UV absorbance).[9][14]

It is important to note that Bis-Tris can form complexes with some metal ions, such as Pb²⁺ and Cu²⁺, and may not be suitable for use with the Bicinchoninic Acid (BCA) assay for protein quantification.[9]

Elution Principles

Once the target molecule is bound to the anion exchange resin, it can be eluted by altering the mobile phase conditions to weaken the electrostatic interaction. This is typically achieved in two ways:

  • Increasing Ionic Strength (Salt Gradient): By introducing a salt, such as sodium chloride (NaCl), into the mobile phase, the salt ions compete with the bound biomolecule for the charged sites on the resin.[4][5] This disrupts the electrostatic interaction and causes the biomolecule to elute. Elution can be performed using a linear salt gradient or a stepwise increase in salt concentration.[3][4]

  • Decreasing pH: Lowering the pH of the mobile phase will cause the net negative charge on the biomolecule to decrease. As the pH approaches the protein's pI, the net charge becomes zero, and the protein will no longer bind to the resin and will elute.[5] However, pH gradients can be more challenging to control and may not be as effective as salt gradients for elution in many cases.[4]

Materials and Reagents

Material/ReagentSpecifications
Chromatography System FPLC, HPLC, or a gravity-flow setup
Anion Exchange Column Pre-packed or self-packed with a suitable resin (e.g., Q-Sepharose, DEAE-Sepharose)
Bis-Tris Molecular biology grade, ≥99% purity
Hydrochloric Acid (HCl) Concentrated, analytical grade
Sodium Chloride (NaCl) Molecular biology grade, ≥99% purity
Deionized Water (dH₂O) High-purity, 18.2 MΩ·cm
pH Meter Calibrated
Conductivity Meter For monitoring salt concentration
Spectrophotometer For measuring protein concentration (A280)
Sample Clarified and filtered cell lysate or protein solution
Filters 0.22 µm or 0.45 µm syringe filters

Detailed Protocol

This protocol provides a general framework for anion exchange chromatography using Bis-Tris HCl buffer. Optimization will be required for specific applications.

Step 1: Buffer Preparation

Binding Buffer (Buffer A): 20 mM Bis-Tris, pH 6.5

  • Dissolve 4.18 g of Bis-Tris in 800 mL of dH₂O.

  • Adjust the pH to 6.5 by adding concentrated HCl dropwise while monitoring with a calibrated pH meter.

  • Bring the final volume to 1 L with dH₂O.

  • Filter the buffer through a 0.22 µm filter.

Elution Buffer (Buffer B): 20 mM Bis-Tris, 1 M NaCl, pH 6.5

  • Dissolve 4.18 g of Bis-Tris and 58.44 g of NaCl in 800 mL of dH₂O.

  • Adjust the pH to 6.5 with concentrated HCl.

  • Bring the final volume to 1 L with dH₂O.

  • Filter the buffer through a 0.22 µm filter.

Step 2: Column Packing and Equilibration
  • If using a self-packed column, prepare the resin slurry according to the manufacturer's instructions and pack the column.

  • Connect the column to the chromatography system.

  • Equilibrate the column by washing it with 5-10 column volumes (CVs) of Binding Buffer (Buffer A) until the pH and conductivity of the outlet stream are stable and match that of the buffer.[4]

Step 3: Sample Preparation and Loading
  • Ensure the sample is in a low ionic strength buffer. If necessary, perform a buffer exchange into the Binding Buffer using dialysis or a desalting column.[11]

  • Clarify the sample by centrifugation and/or filtration (0.45 µm or 0.22 µm) to remove any particulate matter.

  • Load the prepared sample onto the equilibrated column at a flow rate recommended by the column manufacturer.

Step 4: Washing
  • After loading the entire sample, wash the column with 5-10 CVs of Binding Buffer (Buffer A) to remove any unbound or weakly bound impurities.[4]

  • Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline, indicating that all unbound proteins have been washed out.

Step 5: Elution

Elution can be performed using either a linear gradient or a step gradient.

Linear Gradient Elution (for optimization and high resolution):

  • Create a linear gradient from 0% to 100% Elution Buffer (Buffer B) over 10-20 CVs.

  • Collect fractions throughout the gradient.

  • Monitor the A280 to identify protein peaks.

Step Gradient Elution (for routine purification):

  • Elute the bound proteins by applying stepwise increases in the concentration of Elution Buffer (Buffer B). For example, steps of 10%, 25%, 50%, and 100% Buffer B can be used.

  • Hold each step for 3-5 CVs and collect fractions.

Step 6: Column Regeneration and Storage
  • After elution, wash the column with 3-5 CVs of a high salt buffer (e.g., 1-2 M NaCl) to remove any remaining tightly bound molecules.

  • Re-equilibrate the column with Binding Buffer if it will be used again shortly.

  • For long-term storage, follow the manufacturer's recommendations, which typically involve washing with water and then storing in a solution containing an antimicrobial agent (e.g., 20% ethanol).

AEX_Workflow cluster_prep Preparation cluster_process Chromatography Process cluster_post Post-Processing Buffer_Prep Buffer Preparation (Binding & Elution Buffers) Column_Prep Column Equilibration (with Binding Buffer) Buffer_Prep->Column_Prep Sample_Prep Sample Preparation (Buffer Exchange & Filtration) Load Sample Loading Sample_Prep->Load Column_Prep->Load Wash Wash Unbound Proteins Load->Wash Unbound Proteins Elute Elution (Salt Gradient) Wash->Elute Collect Fraction Collection Elute->Collect Regenerate Column Regeneration & Storage Elute->Regenerate Analyze Analysis of Fractions (SDS-PAGE, Activity Assay) Collect->Analyze Separation_Principle cluster_column Anion Exchange Column cluster_sample Sample Loading (pH > pI) cluster_elution Elution (Increasing Salt) Resin Positively Charged Resin (+) Eluted_Target Eluted Target (-) Resin:f0->Eluted_Target Elution Target Target Protein (-) Target->Resin:f0 Loading Impurity1 Impurity (+) Impurity1->Resin:f0 Loading Flowthrough Flow-through Impurity1->Flowthrough Flow-through Impurity2 Impurity (neutral) Impurity2->Resin:f0 Loading Impurity2->Flowthrough Flow-through Salt Salt Ions (Cl-) Salt->Resin:f0 Competition

Sources

Application Note: Mastering NMR Sample Preparation with Bistris Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in structural biology and drug discovery, providing atomic-level insights into the structure, dynamics, and interactions of biomolecules. The quality of NMR data is fundamentally dependent on the meticulous preparation of the sample. The choice of buffer is a critical parameter that can significantly impact spectral quality and the stability of the biomolecule of interest. This application note provides a comprehensive guide to the use of Bistris hydrochloride as a buffering agent for NMR sample preparation. We will delve into the key physicochemical properties of Bistris, its advantages and limitations in the context of NMR, and provide a detailed, field-proven protocol for preparing high-quality, stable samples of proteins and nucleic acids.

Introduction: The Critical Role of Buffers in Biomolecular NMR

High-resolution NMR spectroscopy demands samples that are not only of high purity and concentration but are also stable under the conditions of the experiment, which can sometimes last for several days.[1][2] The buffer system maintains a constant pH, which is crucial as the chemical shifts of many resonances, particularly those of amide protons, are highly pH-dependent. An unstable pH can lead to line broadening and artifacts, compromising the quality of the NMR data.

Bistris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic buffer that has gained traction in various biochemical and molecular biology applications, including NMR spectroscopy.[3][4] Its utility stems from a pKa that is amenable to a range of biological studies and its favorable interaction profile with certain biomolecules. This guide will explore the nuances of using this compound to its full potential in your NMR workflow.

Physicochemical Properties of this compound Relevant to NMR

Understanding the properties of Bistris is paramount to its effective use in NMR sample preparation.

pH Buffering Range and pKa

Bistris has a pKa of approximately 6.5 at 25°C, providing a useful buffering range from pH 5.8 to 7.2.[5][6] This range is particularly well-suited for studying many proteins and nucleic acids under conditions that mimic their physiological environment.[7] The hydrochloride salt of Bistris is commonly used to facilitate the preparation of buffers by simplifying pH adjustment.[3]

Temperature Dependence of pKa

A crucial consideration for NMR experiments, which are often conducted at temperatures other than 25°C, is the temperature dependence of the buffer's pKa. Amine-based buffers like Bistris and the more common Tris buffer exhibit a significant change in pKa with temperature.[8][9] The pKa of Tris, for example, decreases by approximately 0.028 pH units for every degree Celsius increase in temperature.[9] While specific data for the temperature coefficient of Bistris's pKa is less commonly cited, it is expected to have a similar temperature sensitivity due to its amine group. This means that a buffer prepared to pH 6.5 at room temperature will have a different pH at the temperature of the NMR experiment. It is therefore essential to adjust the pH of the buffer at the intended experimental temperature.

Metal Ion Interactions

A significant characteristic of Bistris is its ability to interact with and chelate certain metal ions.[5][10][11] This can be both an advantage and a disadvantage depending on the system under study.

  • Potential for Interference: Bistris is known to form complexes with divalent metal ions, with a notable affinity for Cu(II) and Pb(II).[5][6] It also interacts with other metal ions such as Ca(II), Mg(II), and Zn(II), although to a lesser extent.[10][11] If your protein of interest is a metalloprotein or its function is dependent on the presence of specific metal ions, the chelating properties of Bistris could strip the metal from the protein, leading to unfolding or inactivation. In such cases, alternative buffers with low metal-binding affinities, such as some of Good's buffers (e.g., HEPES, MES), should be considered.[12]

  • Advantageous Sequestration: Conversely, if your sample is contaminated with trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Mn²⁺, Cu²⁺), which can cause significant line broadening in NMR spectra, the chelating ability of Bistris can be beneficial by sequestering these ions.[13]

Table 1: Stability Constants (log K) of Bistris with Various Metal Ions

Metal Ionlog KReference
Cu²⁺5.27[11]
Pb²⁺Strong Complexation[6]
Zn²⁺2.38[11]
Ca²⁺2.25[11]
Mg²⁺0.34[11]
Mn²⁺0.70[11]

Note: The strength of interaction can be influenced by pH and the presence of other ligands.

Advantages and Limitations of this compound in NMR

The decision to use this compound should be based on a careful consideration of its pros and cons in the context of your specific NMR application.

Advantages:
  • Favorable pH Range: Its buffering range of pH 5.8-7.2 is ideal for many biological macromolecules.[5]

  • Reduced Spectral Overlap: As a non-aromatic buffer, Bistris does not introduce interfering signals in the aromatic region of the ¹H NMR spectrum, which is critical for studying proteins and nucleic acids.

  • Good Solubility: Bistris is highly soluble in water, making it easy to prepare concentrated stock solutions.[6]

  • Alternative to Cacodylate: It serves as a less toxic alternative to cacodylate buffer, which was historically used in a similar pH range.[5]

Limitations:
  • Metal Chelation: Its propensity to bind divalent metal ions can be a significant drawback for studies of metalloproteins.[10][11]

  • Temperature-Dependent pKa: The pH of Bistris buffers is sensitive to temperature changes, requiring careful pH adjustment at the experimental temperature.[8][9]

  • Reactivity: Like other amine-containing buffers, Bistris can potentially react with certain molecules, although this is less of a concern for typical NMR experiments on stable biomolecules.

  • Not a "Good's Buffer": While widely used, Bistris is not one of the original "Good's buffers," which were selected for their minimal interaction with biological systems.[12]

Detailed Protocol for NMR Sample Preparation with this compound

This protocol provides a step-by-step guide for preparing a protein or nucleic acid sample for NMR spectroscopy using a this compound buffer.

Materials and Reagents
  • Bistris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane)

  • Hydrochloric acid (HCl), high purity

  • Deuterium oxide (D₂O, 99.9%)

  • Purified protein or nucleic acid sample

  • Standard 5 mm NMR tubes

  • Calibrated pH meter with a suitable electrode

  • Sterile filtration units (e.g., 0.22 µm syringe filters)

  • Pipettes and sterile, nuclease-free microcentrifuge tubes

Workflow Diagram

NMR_Sample_Prep_Workflow cluster_0 Buffer Preparation cluster_1 Sample Preparation A Prepare 1 M Bistris Stock B Adjust pH with HCl A->B Titration C Add D₂O for Lock Signal B->C 10% v/v D Final Volume Adjustment & Filtration C->D to final volume E Buffer Exchange of Biomolecule D->E Use prepared buffer F Concentrate Sample E->F e.g., ultrafiltration G Final Concentration & Purity Check F->G e.g., UV-Vis H Transfer to NMR Tube G->H Filtration I I H->I Ready for NMR

Caption: Workflow for NMR sample preparation using this compound buffer.

Step-by-Step Protocol

Part A: Preparation of this compound Buffer (e.g., 50 mM, pH 6.5)

  • Prepare a 1 M Bistris Stock Solution:

    • Dissolve 209.24 g of Bistris in approximately 800 mL of high-purity water (e.g., Milli-Q).

    • Once fully dissolved, adjust the final volume to 1 L with water.

    • Filter the solution through a 0.22 µm filter and store at 4°C. The initial pH of this solution will be highly alkaline.[14]

  • Prepare the Working Buffer:

    • To prepare 100 mL of 50 mM Bistris buffer, add 5 mL of the 1 M Bistris stock solution to about 80 mL of water.

    • Place the solution in a temperature-controlled water bath set to the intended NMR experiment temperature.

    • Slowly add concentrated HCl while monitoring the pH with a calibrated pH meter until the desired pH (e.g., 6.5) is reached.

    • Causality: Adjusting the pH at the experimental temperature is critical to account for the temperature dependence of Bistris's pKa, ensuring the pH during the NMR measurement is correct.[9]

  • Add D₂O for the NMR Lock:

    • For most solution-state NMR experiments, a deuterium lock signal is required. Add D₂O to a final concentration of 5-10% (v/v). For 100 mL of buffer, add 5-10 mL of D₂O.

    • Note: If you are preparing a sample in nearly 100% D₂O for specific experiments (e.g., observing exchangeable protons), the buffer should be prepared directly in D₂O, and the pH meter reading should be corrected for the isotope effect (pD = pH_reading + 0.4).

  • Final Volume and Sterilization:

    • Bring the buffer to the final volume (100 mL) with high-purity water.

    • Filter the final buffer solution through a 0.22 µm sterile filter to remove any particulates that could affect spectral quality.

Part B: Biomolecule Sample Preparation

  • Buffer Exchange:

    • The purified protein or nucleic acid sample needs to be transferred into the prepared this compound buffer. This is typically achieved through dialysis, diafiltration (using ultrafiltration devices), or gel filtration chromatography.

    • Expert Insight: For sensitive samples, a gradual buffer exchange through dialysis is recommended to avoid shocking the protein with a sudden change in its environment.

  • Concentration of the Sample:

    • NMR is a relatively insensitive technique, requiring high sample concentrations.[1] For proteins, concentrations typically range from 0.1 mM to 1 mM or higher.[1] For nucleic acids, similar or slightly lower concentrations are often used.

    • Concentrate the sample in the Bistris buffer using an appropriate method, such as centrifugal ultrafiltration. Be mindful of potential aggregation at high concentrations.

  • Final Quality Control:

    • After concentration, it is crucial to check for sample integrity and aggregation. This can be done using techniques like SDS-PAGE for proteins or native gel electrophoresis. Dynamic Light Scattering (DLS) is an excellent method to assess the monodispersity of the sample.

    • Accurately determine the final concentration of your biomolecule using a reliable method such as UV-Vis spectroscopy with the appropriate extinction coefficient.

  • Transfer to the NMR Tube:

    • Before transferring the sample, filter it one last time through a 0.22 µm syringe filter directly into a clean, high-quality NMR tube to remove any aggregates or dust that may have formed.[15]

    • The typical sample volume for a standard 5 mm NMR tube is 500-600 µL.[1]

Troubleshooting Common Issues

Table 2: Troubleshooting Guide for NMR Sample Preparation with Bistris

IssuePossible Cause(s)Suggested Solution(s)
Broad NMR signals - Sample aggregation- Presence of paramagnetic ions- Particulate matter in the sample- High sample viscosity- Check for aggregation with DLS; optimize buffer conditions (e.g., add small amounts of stabilizing excipients).- Add a small amount of EDTA if Bistris chelation is insufficient and compatible with your system.- Re-filter the sample.- Lower the sample concentration if possible.
pH instability during experiment - Incorrect pH adjustment temperature- Buffer concentration too low- Always adjust the pH of the Bistris buffer at the experimental temperature.- Ensure the buffer concentration is sufficient for the sample and experimental conditions (typically 20-50 mM).
Loss of protein activity/structure - Bistris is chelating a required metal ion- The pH is outside the protein's stability range- Switch to a non-chelating buffer like HEPES or MES.[12]- Perform a pH screen to find the optimal stability range for your protein.

Conclusion and Future Perspectives

This compound is a valuable tool in the arsenal of the NMR spectroscopist, offering a buffering capacity in a physiologically relevant pH range. Its primary advantages of low spectral interference and good solubility are, however, counterbalanced by its metal-chelating properties and temperature-sensitive pKa. By understanding these characteristics and following a rigorous sample preparation protocol as outlined in this guide, researchers can harness the benefits of Bistris while mitigating its potential drawbacks. The self-validating steps built into the protocol, such as quality control checks and precise pH management, are designed to ensure the generation of high-quality, reproducible NMR data, thereby accelerating research and development in structural biology and drug discovery.

References

  • Bis-Tris Hydrochloride Buffer | bioWORLD. bioWORLD. [Link]

  • Metal Ion/Buffer Interactions - ResearchGate. ResearchGate. [Link]

  • Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP) - PubMed. PubMed. [Link]

  • The uses of Bis-Tris Buffer - A starting guide - Hopax Fine Chemicals. Hopax Fine Chemicals. (2019-02-20). [Link]

  • NMR sample preparation guidelines. Unknown Source. [Link]

  • Optimization of protein samples for NMR using thermal shift assays - PMC - NIH. National Institutes of Health. [Link]

  • Advantages of Tris buffer and precautions for use. Yacoo Science. (2020-09-11). [Link]

  • Why use Tris buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [Link]

  • Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength | Request PDF - ResearchGate. ResearchGate. [Link]

  • Why does the PH of tris-base buffer change with temperature variation? - ResearchGate. ResearchGate. (2014-08-07). [Link]

  • NMR Sample Preparation: The Complete Guide - Organomation. Organomation. [Link]

  • What is the suitable protein buffer to study on binding with metal? - ResearchGate. ResearchGate. (2014-11-13). [Link]

  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific. Amerigo Scientific. [Link]

  • US6958244B2 - Low-conductivity buffers for magnetic resonance measurements - Google Patents.
  • NMR Sample Preparation. University of Ottawa. [Link]

  • NMR Buffer Conditions Optimization – Georgia Tech NMR Center. Georgia Institute of Technology. [Link]

  • Sample Preparation. University of Alberta. [Link]

  • Difference and selection of Bis tris and tris buffer agents. Desheng. [Link]

  • How to make an NMR sample. University of Durham. [Link]

  • Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies - PubMed Central. National Institutes of Health. [Link]

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Mastering the Bench: A Detailed Protocol for the Preparation of 1M Bistris Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Laboratory Professionals

In the landscape of modern biological and biochemical research, the precise control of pH is paramount. The integrity of experimental systems, from enzymatic assays to electrophoretic separations, hinges on the reliability of the buffer solutions employed. Bistris hydrochloride, a versatile and widely used buffering agent, offers excellent pH control within the physiologically relevant range of 5.8 to 7.2.[1] This application note provides a comprehensive, field-proven protocol for the preparation of a 1M this compound stock solution, grounded in scientific principles and safety-conscious best practices.

The Scientific Foundation: Understanding this compound

Bistris, or 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a tertiary amine buffer.[2] Its hydrochloride salt is particularly useful as it provides a more acidic starting pH than the free base, simplifying the adjustment to the desired setpoint within its buffering range. The pKa of Bistris is approximately 6.5 at 25°C, making it an ideal buffer for a variety of applications where a pH near neutrality is required. Its utility is prominent in protein and nucleic acid research, including its use as a running buffer in gel electrophoresis.[2][3][4]

A key advantage of Bistris is its minimal interaction with many metal ions, although it should be noted that it can form complexes with copper (Cu²⁺) and lead (Pb²⁺).[2][5] Furthermore, its low UV absorbance is beneficial for spectrophotometric measurements.[4]

Safety First: A Self-Validating System of Precaution

Before commencing any laboratory procedure, a thorough understanding of the associated hazards is critical. This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[6][7][8] Adherence to the following safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

Handling and Storage:

  • Handle this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8][9]

  • Avoid creating dust.[6]

  • Store the solid compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3][10]

  • Prepared stock solutions are stable for months when stored at 2-8°C.[11] For long-term storage, aliquoting and freezing at -20°C (for up to 1 year) or -80°C (for up to 2 years) is recommended to prevent degradation from repeated freeze-thaw cycles.[3]

Experimental Protocol: Preparation of 1M this compound Stock Solution

This protocol details the steps to prepare a 1M stock solution of this compound. The procedure is designed to be self-validating, with checkpoints to ensure accuracy.

Materials and Equipment:
  • This compound (Molecular Weight: 245.70 g/mol )[3][12][13]

  • High-purity, deionized (DI) or distilled (dH₂O) water

  • Analytical balance

  • Calibrated pH meter with a standard electrode

  • Glass beaker or flask of appropriate volume

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • Sterile filtration apparatus (0.22 µm filter) or autoclave

  • Sterile storage bottles

Step-by-Step Methodology:
  • Calculation of Required Mass: To prepare a 1M solution, you will need 245.70 g of this compound per liter of solution. Use the following formula to calculate the mass required for your desired volume:

    Mass (g) = 1 mol/L * 245.70 g/mol * Volume (L)

    The table below provides quick reference values for common volumes.

  • Dissolving the Compound: a. Measure approximately 80% of the final desired volume of high-purity water into a beaker or flask equipped with a magnetic stir bar. b. Place the beaker on a magnetic stirrer and begin stirring at a moderate speed. c. Carefully weigh the calculated amount of this compound powder using an analytical balance. d. Slowly add the powder to the stirring water. The powder is highly soluble in water.

  • pH Adjustment: a. Once the this compound has completely dissolved, allow the solution to cool to room temperature if any heat was generated during dissolution. Temperature can affect pH readings.[14] b. Immerse a calibrated pH electrode into the solution. c. The initial pH of a 1M this compound solution will be acidic. Slowly add a concentrated base (e.g., 10N NaOH) dropwise to raise the pH to your desired value within the buffer's effective range (5.8-7.2). Monitor the pH closely. d. If you overshoot the target pH, you can adjust back with a dilute acid (e.g., 1N HCl). It is crucial to add the acid or base slowly to avoid significant changes in the final volume and to allow for accurate pH measurement.

  • Final Volume Adjustment: a. Once the desired pH is reached and stable, carefully transfer the solution to a graduated cylinder. b. Add high-purity water to reach the final desired volume. c. Transfer the solution back to a flask or beaker and stir for a few minutes to ensure homogeneity.

  • Sterilization and Storage: a. For applications requiring sterility, the solution can be sterilized by filtration through a 0.22 µm filter or by autoclaving.[11] b. Store the final 1M this compound stock solution in a clearly labeled, sterile container at 2-8°C for short-term use or frozen for long-term storage.[3][11]

Data Presentation
Final Volume of 1M Stock SolutionRequired Mass of this compound (g)
100 mL24.57 g
250 mL61.43 g
500 mL122.85 g
1 L245.70 g
Experimental Workflow Diagram

ProtocolWorkflow A Step 1: Calculate Mass of Bistris HCl B Step 2: Weigh Powder & Dissolve in ~80% Water A->B Proceed C Step 3: Calibrate pH Meter & Adjust pH with NaOH/HCl B->C Ensure Complete Dissolution D Step 4: Adjust Final Volume with Water C->D Confirm Stable pH Reading E Step 5: Sterilize (Filter or Autoclave) D->E Ensure Homogeneity F Step 6: Aliquot & Store at 2-8°C or Frozen E->F G Safety Check: Wear Full PPE G->A

Caption: Workflow for preparing 1M this compound stock solution.

References

  • BioSpectra. (n.d.). BIS-TRIS HCl, LBLE, GMP Excipient Grade*. Retrieved from [Link]

  • Watson International. (n.d.). Tris Buffer: The Indispensable Tool for Biochemical Research. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

  • bio-WORLD. (n.d.). Bis-Tris Buffer 0.5M, pH 6.5. Retrieved from [Link]

  • ChemBK. (2022, October 16). bis-tris hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bistris. PubChem Compound Database. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 20). The uses of Bis-Tris Buffer. Retrieved from [Link]

  • Carl ROTH. (2016, April). Biological Buffers. Retrieved from [Link]

  • Desheng. (n.d.). Bis Tris buffer solution pH adjustment method. Retrieved from [Link]

  • BioSpectra. (2024, June 26). Bis-Tris Hydrochloride Safety Data Sheet. Retrieved from [Link]

  • iGEM. (2021, August 11). Tris-HCl (1 M) recipe. Retrieved from [Link]

  • Unknown Source. (n.d.). Buffer Preparation. Retrieved from [Link]

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Application Note: The Strategic Use of Bistris Hydrochloride as a Buffer in Enzyme Kinetics Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Bistris hydrochloride as a buffering agent in enzyme kinetics assays. We will explore the fundamental properties of Bistris, detail its advantages and critical limitations, and provide validated protocols for its preparation and use. The causality behind experimental choices, particularly concerning metalloenzymes, is emphasized to ensure robust and reproducible assay development.

Introduction: Understanding this compound

Bistris, chemically known as 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol, is a zwitterionic buffer that serves as a valuable tool in biochemistry and molecular biology.[1][2] Its structure, which combines functional groups from both the bis(2-hydroxyethyl)amine and Tris families, gives it unique properties, making it particularly suitable for maintaining pH in the slightly acidic to neutral range.[2][3] With a pKa of approximately 6.5 at 25°C, Bistris provides reliable buffering capacity over a pH range of 5.8 to 7.2.[1][3][4] This range is physiologically relevant and encompasses the optimal pH for a wide variety of enzymes, positioning Bistris as a strong candidate for kinetic studies where buffers like Tris (pKa ≈ 8.1) are less effective.[5]

Core Physicochemical Properties

The utility of a buffer is defined by its physicochemical characteristics. The properties of this compound are summarized below, providing a quantitative basis for its selection in experimental design.

PropertyValueSignificance in Enzyme Assays
Chemical Formula C₈H₁₉NO₅Defines its molecular weight and chemical nature.
Molecular Weight 209.24 g/mol Essential for accurate preparation of buffer solutions.[1]
pKa (25°C) ~6.5Ideal for maintaining pH in the 5.8–7.2 range, covering the optimal pH for many enzymes.[4]
ΔpKa/°C -0.016Moderate temperature dependence. Less sensitive than Tris, but pH should still be adjusted at the intended experimental temperature.[6]
Metal Ion Binding Forms complexes with various divalent and trivalent cations.A critical consideration for metalloenzymes; may act as a chelator.[7][8][9]
UV Absorbance LowSuitable for spectrophotometric assays where low background absorbance is required.[3]

The Rationale for Choosing Bistris: Advantages and Critical Considerations

The selection of a buffer is not a trivial decision; it can profoundly impact enzyme activity and the interpretation of kinetic data.[10][11] An ideal buffer is an inert spectator in the reaction, but this is rarely the case. Understanding the trade-offs is paramount.

Key Advantages
  • Optimal pH Range: Its effective buffering range of pH 5.8-7.2 makes it superior to Tris for enzymes active in slightly acidic or neutral conditions.[2][5]

  • High Solubility: Bistris is highly soluble in water, facilitating the preparation of concentrated stock solutions.[3]

  • Chemical Stability: It is chemically stable and does not tend to participate in or interfere with many common enzymatic reactions.[2]

  • Safe Alternative: Bistris serves as an excellent, non-toxic substitute for the highly toxic cacodylate buffer, which has a similar pKa.[1][3]

Critical Consideration: Metal Ion Chelation

The most significant factor to consider when using Bistris is its ability to chelate metal ions.[9] The hydroxo- and amino groups in the Bistris molecule can form stable complexes with a variety of divalent and trivalent metal ions, including those that are essential cofactors for metalloenzymes.[7][8]

This interaction is not a minor effect and must be accounted for. Protons are released upon complex formation, which can lower the solution's pH, and the sequestration of metal cofactors can lead to significant or complete inhibition of enzyme activity.[12]

Table of Metal-Bistris Stability Constants (log K)

Metal Ion log K Implication for Enzyme Assays
Cu²⁺ 5.27 Strong chelation. Avoid Bistris in assays with copper-dependent enzymes.[7][8]
Zn²⁺ 2.38 Significant chelation. Use with caution for zinc metalloenzymes.[7][8]
Ca²⁺ 2.25 Unexpectedly strong chelation. May interfere with calcium-dependent signaling enzymes.[7][8]

| Mg²⁺ | 0.34 | Weak chelation, but may still be relevant in magnesium-sensitive systems like ATP-dependent kinases.[7][8] |

Expert Recommendation: Due to its chelating properties, exercise significant caution when using Bistris in assays for metalloenzymes.[7][8] If its use is necessary, the buffer's effect on enzyme activity must be validated. This can be done by titrating the metal ion cofactor to ensure that the observed kinetics are not limited by cofactor availability. In many cases, buffers with negligible metal-binding capacity, such as HEPES or MOPS, may be a more appropriate choice for metalloenzyme studies.[9][12]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for assay development.

Protocol 1: Preparation of 1 M Bistris Stock Solution (pH 6.5 at 25°C)

Objective: To prepare a sterile, high-concentration stock solution of Bistris buffer, which can be diluted for working solutions.

Materials:

  • Bistris (MW: 209.24 g/mol )

  • High-purity, deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter with temperature compensation

  • Stir plate and magnetic stir bar

  • Volumetric flask (1 L)

  • Sterile storage bottle

  • 0.22 µm sterile filter unit or autoclave

Procedure:

  • Weighing: Accurately weigh 209.24 g of Bistris powder and add it to a beaker containing approximately 800 mL of dH₂O.[13][14][15]

    • Causality: Using the exact molecular weight is crucial for achieving a 1 M concentration. Starting with ~80% of the final volume leaves room for pH adjustment.

  • Dissolving: Place the beaker on a stir plate and stir until the Bistris is completely dissolved. The solution will be slightly basic.[13]

  • pH Adjustment: While stirring continuously, slowly add concentrated HCl dropwise to the solution. Monitor the pH using a calibrated pH meter. Adjust until the pH reaches 6.5.

    • Causality: The pH of amine-based buffers is temperature-dependent.[16] It is critical to perform this adjustment at the temperature at which the buffer will be used, or at a standard 25°C, noting that the pH will shift slightly at different temperatures.

  • Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse to the flask to ensure a complete transfer. Add dH₂O to bring the final volume to exactly 1 L.[13][14]

    • Causality: Adjusting the volume after pH adjustment ensures the final concentration is accurate.

  • Sterilization and Storage: Sterilize the solution by passing it through a 0.22 µm filter into a sterile bottle.[14] Alternatively, the solution can be autoclaved. Store the stock solution at 4°C.[15]

Protocol 2: A General Spectrophotometric Enzyme Kinetics Assay

Objective: To determine the initial reaction velocity (V₀) of an enzyme at varying substrate concentrations using a continuous spectrophotometric assay.

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_buffer Prepare Working Bistris Buffer prep_enzyme Prepare Enzyme Stock Solution prep_substrate Prepare Substrate Serial Dilutions setup Equilibrate Spectrometer & Reagents to Temp. prep_substrate->setup mix Mix Buffer & Substrate in Cuvette setup->mix initiate Initiate Reaction (Add Enzyme) mix->initiate measure Measure Absorbance vs. Time initiate->measure plot_abs Plot Absorbance vs. Time measure->plot_abs calc_v0 Calculate Initial Velocity (V₀) from Linear Slope plot_abs->calc_v0 plot_mm Plot V₀ vs. [Substrate] calc_v0->plot_mm fit_curve Fit to Michaelis-Menten Equation (Determine Km, Vmax) plot_mm->fit_curve G cluster_ph Step 1: Match pH Range cluster_metal Step 2: Check for Metal Dependence start Define Experimental Needs (pH, Temp, Metalloenzyme?) ph_check Optimal pH? start->ph_check bistris_ph pH 5.8 - 7.2 ph_check->bistris_ph Acidic/Neutral tris_ph pH 7.5 - 9.0 ph_check->tris_ph Alkaline phosphate_ph pH 6.2 - 8.2 ph_check->phosphate_ph Neutral metal_check Metalloenzyme? bistris_ph->metal_check tris_ph->metal_check phosphate_ph->metal_check metal_check->bistris_ph No (Good Choice) bistris_metal Bistris (Strong Chelator) metal_check->bistris_metal Yes tris_metal Tris (Moderate Chelator) metal_check->tris_metal Yes phosphate_metal Phosphate (Precipitates M²⁺) metal_check->phosphate_metal Yes hepes_mops_metal HEPES / MOPS (Weak/No Chelation) metal_check->hepes_mops_metal Yes (Best Choice) bistris_metal->hepes_mops_metal Consider Alternative tris_metal->hepes_mops_metal Consider Alternative phosphate_metal->hepes_mops_metal Consider Alternative

Caption: Decision tree for selecting a suitable biological buffer.

Conclusion

This compound is a powerful buffering agent for enzyme kinetic assays operating in the pH 5.8 to 7.2 range. Its utility is, however, governed by a critical caveat: its significant interaction with metal ions. When used with non-metalloenzymes, or in systems where metal chelation is understood and controlled, Bistris provides a stable and reliable environment for generating high-quality kinetic data. For metalloenzymes, a thorough validation of buffer-enzyme compatibility is mandatory, and alternative buffers with low metal-binding affinity should be considered as a first-line choice. By understanding both the strengths and weaknesses of Bistris, researchers can make informed decisions that enhance the accuracy and integrity of their enzymatic studies.

References

  • Sigel, H., & Griesser, R. (1993). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). PubMed. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

  • Benchling. (2015, June 12). Bis-Tris Buffer Preparation - Protocols. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Bis-Tris in Enzyme Assays and Beyond. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal Ion/Buffer Interactions. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics. Retrieved from [Link]

  • Roskilde University. (n.d.). Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength. Retrieved from [Link]

  • Yacoo Science. (2020, September 11). Advantages of Tris buffer and precautions for use. Retrieved from [Link]

  • E-Chrom Tech. (n.d.). Biological buffers pKa calculation. Retrieved from [Link]

  • Unknown. (n.d.). Buffer Preparation. Retrieved from [Link]

  • ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8? Retrieved from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved from [Link]

  • Carl ROTH. (2016, April). Biological Buffers. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Choose the Right Buffer for Enzyme Activity Tests. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 20). The uses of Bis-Tris Buffer - A starting guide. Retrieved from [Link]

  • ResearchGate. (2014, November 13). What is the suitable protein buffer to study on binding with metal? Retrieved from [Link]

  • ResearchGate. (n.d.). Buffer was 20 mM Bis–Tris, pH 6.0, containing 50 mM KCl and 5 mM FBP.... Retrieved from [Link]

  • ResearchGate. (n.d.). Buffer Solutions in Drug Formulation and Processing: How pKa values Depend on Temperature, Pressure and Ionic Strength | Request PDF. Retrieved from [Link]

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Application of Bistris Hydrochloride in Nucleic Acid Electrophoresis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating Buffering Systems for Nucleic Acid Analysis

In the realm of molecular biology, agarose gel electrophoresis is a foundational technique for the separation, identification, and purification of nucleic acids.[1][2] The choice of running buffer is critical as it maintains a stable pH and provides the ions necessary to conduct the electric current that drives molecular separation.[1][3] For decades, Tris-based buffers, namely Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE), have been the undisputed workhorses in this domain.[1][4][5] However, the inherent limitations of these buffers, such as the temperature-current feedback loop associated with Tris and the enzymatic inhibitory effects of borate, have prompted a search for more robust alternatives.[5][6]

This application note introduces Bistris hydrochloride (C₈H₁₉NO₅·HCl) as a versatile and effective buffering agent for nucleic acid electrophoresis.[7][8][9] Bistris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic buffer with a pKa of approximately 6.5 at 25°C, providing a stable buffering range of pH 5.8 to 7.2.[10][11][12][13] This slightly acidic to neutral pH range is advantageous for maintaining the integrity of DNA and RNA during electrophoresis. This guide provides a comprehensive overview of the principles, protocols, and benefits of integrating this compound into nucleic acid electrophoresis workflows.

The Chemistry of Bistris: Why It's a Superior Choice

The efficacy of this compound as an electrophoresis buffer stems from its unique chemical properties. Unlike Tris, which has a pKa of around 8.1 and is typically used at a pH where its buffering capacity is sensitive to temperature changes, Bistris operates in a pH range that is less susceptible to thermal fluctuations during a run.[14] This leads to more consistent field strength and migration rates, resulting in sharper, more reproducible bands.

Key advantages of a Bistris-based buffer system include:

  • Stable pH Environment : The pKa of Bistris (around 6.5) makes it an excellent buffer for maintaining a pH between 5.8 and 7.2.[3][10][11] This stable, near-neutral pH environment is crucial for preventing acid-induced hydrolysis of DNA, particularly during longer electrophoresis runs.

  • Reduced Heat Generation : Tris-based buffers can contribute to a temperature-current feedback loop, where increased current leads to higher temperatures, which in turn can negatively affect gel integrity and sample resolution.[5][6] Bistris-based systems can be formulated to have lower conductivity, generating less heat and allowing for higher voltages and faster run times without compromising resolution.

  • Enhanced Resolution : By maintaining a stable pH and minimizing heat-induced artifacts, Bistris buffers can contribute to sharper band resolution, especially for a wide range of DNA fragment sizes.[10]

  • Versatility : Bistris is compatible with both agarose and polyacrylamide gel matrices, making it a flexible option for various nucleic acid separation needs.[10][11]

Comparative Analysis: Bistris vs. Traditional Buffers

To better understand the practical advantages of this compound, a comparison with the conventional TAE and TBE buffers is essential.

PropertyBistris-HCl Buffer (e.g., with MES)Tris-Acetate-EDTA (TAE)Tris-Borate-EDTA (TBE)
Useful pH Range 5.8 – 7.2[3][10][11]7.0 - 8.5[1]7.0 - 9.0[11][15]
Buffering Ion pKa (25°C) ~6.5 (Bistris)[8]~8.1 (Tris)[4]~8.1 (Tris)[4]
Buffering Capacity GoodLow, can be exhausted in long runsHigh, suitable for long runs[5][16]
Resolution of Large DNA (>2 kb) GoodBetter than TBE[5][6][16]Lower than TAE[6]
Resolution of Small DNA (<2 kb) ExcellentGoodBetter than TAE[5][6][16]
Heat Generation Generally LowerHigherLower than TAE[5][6]
Downstream Enzyme Compatibility Generally GoodGood (Acetate is not inhibitory)[6]Poor (Borate inhibits many enzymes)[5][6][16]
Reusability Can be recirculatedProne to pH exhaustionMore stable for reuse than TAE

Experimental Protocol: Agarose Gel Electrophoresis with a Bistris-Based Buffer

This protocol provides a step-by-step methodology for preparing and running an agarose gel using a Bistris-HCl based buffer system. The counter-ion chosen here is MES (2-(N-morpholino)ethanesulfonic acid), which is commonly paired with Bistris for creating a neutral pH running buffer, particularly in protein electrophoresis, and its principles are applicable here.

Reagents and Equipment
  • Bistris (Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane)

  • MES (2-(N-morpholino)ethanesulfonic acid) monohydrate

  • EDTA (Ethylenediaminetetraacetic acid), disodium salt, dihydrate

  • Ultrapure, nuclease-free water

  • Agarose (electrophoresis grade)

  • Nucleic acid stain (e.g., Ethidium Bromide or a safer alternative like SYBR™ Safe)

  • 6X DNA loading dye

  • DNA ladder and samples

  • pH meter

  • Microwave or heating plate

  • Gel casting tray and combs

  • Horizontal electrophoresis unit and power supply

  • Gel documentation system

Buffer Preparation: 20X Bistris-MES-EDTA (BME) Running Buffer
  • To prepare 1 liter of 20X BME buffer, add approximately 800 mL of ultrapure water to a clean beaker.

  • Add 83.7 g of Bistris (final concentration 400 mM).

  • Add 77.3 g of MES monohydrate (final concentration 400 mM).

  • Add 7.44 g of EDTA disodium salt dihydrate (final concentration 20 mM).

  • Stir until all components are completely dissolved.

  • Adjust the final volume to 1 liter with ultrapure water.

  • The pH of this 20X stock should be approximately 6.6. Do not adjust the pH with acid or base. [17]

  • Store the 20X BME buffer at room temperature. The solution is stable for several months.

Workflow for Nucleic Acid Separation

The following diagram outlines the key steps in performing nucleic acid electrophoresis using the BME buffer system.

G cluster_prep Preparation Phase cluster_run Electrophoresis Phase cluster_analysis Analysis Phase prep_buffer Prepare 1X BME Buffer (Dilute 20X Stock) prep_gel Prepare 1% Agarose Gel (Dissolve Agarose in 1X BME) prep_buffer->prep_gel cast_gel Cast Gel & Insert Comb prep_gel->cast_gel prep_sample Prepare DNA Samples (Mix with 6X Loading Dye) load_gel Load Ladder & Samples prep_sample->load_gel cast_gel->load_gel run_gel Run Electrophoresis (e.g., 100-150V) load_gel->run_gel image_gel Image Gel (UV or Blue-Light Transilluminator) run_gel->image_gel analyze_results Analyze Bands (Size Estimation) image_gel->analyze_results caption Workflow for Nucleic Acid Electrophoresis with Bistris Buffer.

Caption: Workflow for Nucleic Acid Electrophoresis with Bistris Buffer.

Step-by-Step Gel Preparation and Running Protocol
  • Prepare 1X BME Running Buffer : Dilute the 20X BME stock solution 1:20 with ultrapure water to achieve the desired final volume. For example, add 50 mL of 20X BME to 950 mL of water to make 1 liter of 1X BME. This will be used for both the gel and the running buffer in the tank.

  • Cast the Agarose Gel :

    • For a standard 1% gel, weigh 1 gram of agarose and add it to 100 mL of 1X BME buffer in a flask.[2][18]

    • Heat the mixture in a microwave until the agarose is completely dissolved. Swirl gently to ensure a homogenous solution.[2][19]

    • Allow the solution to cool to approximately 50-60°C.

    • If required, add your nucleic acid stain at the manufacturer's recommended concentration and mix gently.

    • Pour the agarose solution into the casting tray fitted with the desired comb and allow it to solidify completely (typically 20-30 minutes at room temperature).[19][20]

  • Set up the Electrophoresis Unit :

    • Once the gel has solidified, carefully remove the comb.

    • Place the casting tray into the electrophoresis tank.

    • Fill the tank with 1X BME buffer until the gel is submerged by a few millimeters.[18][20]

  • Load and Run the Gel :

    • Mix your DNA samples and ladder with 6X loading dye in the appropriate ratio (e.g., 5 µL of sample with 1 µL of dye).

    • Carefully load the mixture into the wells of the gel.[20]

    • Connect the electrophoresis unit to the power supply, ensuring the electrodes are correctly oriented (DNA will migrate from the negative cathode to the positive anode).

    • Apply a constant voltage (e.g., 100-150 V) and run the gel until the dye front has migrated an adequate distance.[20]

  • Visualize the Results :

    • Carefully remove the gel from the tank and visualize the DNA bands using a suitable gel documentation system.

Conclusion and Future Perspectives

This compound offers a compelling alternative to traditional Tris-based buffers for nucleic acid electrophoresis. Its ability to provide a stable, near-neutral pH environment, coupled with reduced heat generation, translates into improved resolution and reproducibility.[10] For researchers engaged in high-throughput analysis, cloning, or other downstream applications where sample integrity and separation quality are paramount, transitioning to a Bistris-based buffer system can be a significant process improvement. While TAE and TBE are deeply entrenched in laboratory protocols, the scientific rationale for exploring superior buffering systems like Bistris is clear.[5] As the demands for accuracy and efficiency in molecular biology continue to grow, the adoption of optimized reagents like this compound will be crucial for advancing research and development.

References

  • Vertex AI Search. (n.d.). The role of Bis tris buffer in electrophoresis buffer system.
  • Advancion. (n.d.). BIS-TRIS.
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  • Hopax Fine Chemicals. (2018, August 22). 9 popular biological buffers for electrophoresis.
  • Vertex AI Search. (n.d.). The Crucial Role of Tris Buffer in Gel Electrophoresis and Nucleic Acid Analysis.
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  • AAT Bioquest. (n.d.). Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe.
  • Hopax Fine Chemicals. (n.d.). BIS-TRIS HCl (hydrochloride).
  • MedchemExpress.com. (n.d.). Bis-Tris hydrochloride.
  • ResearchGate. (2014, September 12). Appropriate Buffer for electerophoresis of DNA & Protein TBE or TAE?
  • BioSpectra, Inc. (n.d.). TRIS HCL.
  • HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. (n.d.). Why use Tris buffer.
  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
  • GoldBio. (n.d.). Choosing Between TAE buffer and TBE Buffer for Agarose Gel Electrophoresis.
  • Bitesize Bio. (2025, April 15). Which is Best: TAE, TBE or Something Else?
  • HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. (2025, May 30). Application of Biological Buffer Tris in Nucleic Acid Research.
  • Bio-Rad. (2019, August 30). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A.
  • GoldBio. (n.d.). Bis-Tris.
  • Thermo Fisher Scientific. (n.d.). Protocol: Protein electrophoresis and western blot recipes.
  • Sigma-Aldrich. (n.d.). TAE and TBE Running Buffers Recipe & Video.
  • eCampusOntario Pressbooks. (n.d.). Protocol for Preparing 1 % Agarose Gels.
  • Addgene. (2018, February 20). Protocol - How to Run an Agarose Gel.
  • MSU-DOE Plant Research Laboratory. (n.d.). Agarose gel electrophoresis protocol (BioRad).
  • Bento Lab. (n.d.). Biotechnology 101 Protocol: Gel Electrophoresis.

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Application Note & Protocol: Preparation of Bistris-HCl Buffer (pH 6.5)

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, step-by-step guide for the preparation of a Bistris-HCl buffer solution at a pH of 6.5. Bistris, or bis(2-hydroxyethyl)imino-tris(hydroxymethyl)methane, is a versatile zwitterionic buffering agent commonly employed in biochemical and molecular biology research.[1][2] Its pKa of approximately 6.5 at 25°C makes it an excellent choice for maintaining a stable pH in the slightly acidic to neutral range (5.8-7.2).[1][3][4][5] This protocol outlines the necessary calculations, materials, and procedures to ensure the accurate and reproducible formulation of this critical laboratory reagent. We will also delve into the underlying chemical principles that govern the buffering action of the Bistris system, providing a comprehensive understanding for the discerning researcher.

Introduction to Bistris as a "Good's" Buffer

Bistris is classified as one of "Good's buffers," a series of synthetic buffering agents developed by Dr. Norman E. Good and his colleagues in the 1960s to address the limitations of previously available buffers in biological research.[3][6][7] These buffers were designed to possess a specific set of characteristics that make them particularly suitable for biological applications, including:

  • pKa between 6.0 and 8.0: This range is physiologically relevant for most biological reactions.[6][7]

  • High water solubility: Ensuring ease of use in aqueous experimental systems.[3][8]

  • Minimal permeability through biological membranes: This prevents the buffer from accumulating within cells and interfering with intracellular processes.[3][6][8]

  • Low interference with biological reactions: They are designed to be non-toxic and have minimal interaction with enzymes and other biomolecules.[6][9]

  • Chemical stability: Good's buffers are resistant to enzymatic and non-enzymatic degradation.[6][9]

  • Low absorption in the UV-visible range: This is crucial for spectrophotometric assays.[3][6]

Bistris, with a pKa of 6.46 at 25°C, is an ideal buffer for experiments requiring a stable pH around 6.5.[5] It is frequently used in applications such as gel electrophoresis, enzyme assays, and cell culture.[10]

The Chemical Principle: The Henderson-Hasselbalch Equation

The preparation of a buffer solution is fundamentally governed by the Henderson-Hasselbalch equation.[11][12] This equation relates the pH of a buffer solution to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the weak acid.[12][13]

pH = pKa + log ([A⁻]/[HA]) [11][12][13]

Where:

  • pH is the desired pH of the buffer.

  • pKa is the acid dissociation constant of the weak acid (Bistris in its protonated form).

  • [A⁻] is the molar concentration of the conjugate base (Bistris).

  • [HA] is the molar concentration of the weak acid (protonated Bistris).

To prepare a Bistris-HCl buffer, we start with the basic form of Bistris and add a strong acid, hydrochloric acid (HCl), to create the corresponding conjugate acid. The HCl protonates the Bistris molecules, establishing the equilibrium necessary for buffering action. By carefully controlling the amount of HCl added, we can achieve the desired ratio of [A⁻]/[HA] and thus the target pH of 6.5.

Experimental Protocol: Preparation of 1 L of 1 M Bistris-HCl Buffer (pH 6.5)

This protocol details the preparation of a 1 M stock solution of Bistris-HCl buffer at pH 6.5. This stock solution can then be diluted to the desired working concentration for various applications.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
Bistris (powder)Molecular Biology GradeSigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (e.g., 12.1 M)Fisher Scientific
Deionized Water (dH₂O)High-purity, sterileIn-house or commercial
Beaker (1 L)GlassVWR
Graduated Cylinder (1 L)GlassVWR
Magnetic Stirrer and Stir BarVWR
pH MeterCalibratedMettler Toledo
Volumetric Flask (1 L)Class AVWR
Sterile Filter Unit (0.22 µm)MilliporeSigma
Step-by-Step Procedure
  • Weighing the Bistris Powder:

    • Accurately weigh out 209.24 grams of Bistris powder (Molecular Weight: 209.24 g/mol ).[14][10][15]

    • Transfer the powder to a 1 L beaker.

  • Initial Dissolution:

    • Add approximately 800 mL of deionized water to the beaker.[15]

    • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

    • Stir the solution until the Bistris powder is completely dissolved. The initial pH of the solution will be around 9.9.[15]

  • pH Adjustment:

    • Calibrate the pH meter according to the manufacturer's instructions, using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Immerse the calibrated pH electrode in the Bistris solution.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while continuously monitoring the pH.

    • Continue adding HCl until the pH of the solution reaches 6.5. Be cautious as the pH will change rapidly as you approach the target value.

  • Final Volume Adjustment:

    • Once the desired pH of 6.5 is reached, carefully transfer the solution to a 1 L volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.[15]

  • Sterilization and Storage:

    • For applications requiring sterility, filter the buffer solution through a 0.22 µm sterile filter unit.

    • Alternatively, the solution can be autoclaved.[15]

    • Store the prepared buffer in a clearly labeled, sterile container at room temperature.

Quantitative Summary for Buffer Preparation

The following table provides a quick reference for preparing 1 L of 1 M Bistris-HCl buffer at pH 6.5.

ComponentMolecular Weight ( g/mol )Amount for 1 L of 1 M solution
Bistris209.24209.24 g
Deionized Water18.02~800 mL initially, then qs to 1 L
Concentrated HCl36.46Added dropwise to adjust pH

Visualizing the Buffering Mechanism

The buffering action of Bistris-HCl relies on the equilibrium between the protonated (acidic) and deprotonated (basic) forms of the Bistris molecule. The addition of HCl shifts the equilibrium towards the protonated form.

Bistris_Equilibrium Bistris_Base Bistris (Base) [A⁻] Bistris_Acid Protonated Bistris [HA] Bistris_Base->Bistris_Acid + H⁺ (from HCl) Bistris_Acid->Bistris_Base - H⁺

Sources

Application Notes & Protocols: The Role of Buffering Systems in the Cryopreservation of Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Evaluation of Bistris Hydrochloride and Best Practices for pH Management

For Researchers, Scientists, and Drug Development Professionals

I. Executive Summary: The Quest for Cryogenic Stability

The long-term storage of viable biological materials is a cornerstone of modern biomedical research and therapeutic development. Cryopreservation, the process of preserving cells, tissues, and other biological constructs at sub-zero temperatures, has enabled groundbreaking advances in cell therapy, drug discovery, and fundamental biology. The success of cryopreservation hinges on mitigating the lethal effects of ice crystal formation and osmotic stress, primarily through the use of cryoprotective agents (CPAs) like dimethyl sulfoxide (DMSO) and glycerol[1].

A critical, yet often overlooked, parameter in the intricate dance of cryopreservation is the maintenance of a stable physiological pH. Fluctuations in pH during the freezing and thawing processes can profoundly impact cell viability and function. This document serves as a comprehensive guide to understanding the role of buffering agents in cryopreservation media. While the query specifically mentioned This compound , a thorough review of scientific literature and established protocols reveals that it is not a commonly used component in cryopreservation solutions . Therefore, this guide will address the principles of pH control in cryopreservation, evaluate the suitability of various buffering systems, and provide a detailed, field-proven protocol for the successful cryopreservation of mammalian cells.

II. The Unseen Threat: pH Shifts During Cryopreservation

As the aqueous environment of a cell suspension freezes, the solutes, including salts and buffers, become increasingly concentrated in the unfrozen fraction of the liquid. This phenomenon can lead to dramatic shifts in pH, even with a well-buffered solution at room temperature. For instance, the pKa of Tris buffer, a commonly used biological buffer, is highly temperature-dependent, and Tris HCl has been shown to have a high propensity to crystallize at sub-ambient temperatures, which can further alter the pH of the cryopreservation medium[2]. Such pH excursions can lead to:

  • Protein Denaturation: Enzymes and structural proteins are exquisitely sensitive to pH. Deviations from the optimal pH range can lead to irreversible denaturation and loss of function.

  • Membrane Instability: The lipid bilayer of the cell membrane can be destabilized by changes in pH, compromising its integrity and leading to cell lysis upon thawing.

  • Altered Metabolic State: Changes in intracellular pH can disrupt metabolic pathways, impacting the cell's ability to recover and proliferate post-thaw.

Therefore, the selection of a buffering agent for cryopreservation is a critical decision that should be based on its ability to maintain a stable pH across a wide range of temperatures.

III. Evaluating Buffering Systems for Cryopreservation

An ideal buffer for cryopreservation should exhibit the following characteristics:

  • pKa near physiological pH (7.2-7.4) at room temperature.

  • A low temperature coefficient (ΔpKa/°C): The pKa of the buffer should change minimally as the temperature decreases.

  • High solubility in the cryopreservation medium.

  • Low toxicity to the biological sample.

  • Chemical stability and inertness.

Bis-Tris Hydrochloride: A Closer Look

Bis-Tris (2,2-Bis(hydroxymethyl)-2,2',2''-nitrilotriethanol) is a structural analogue of Tris and is often used in molecular biology and electrophoresis due to its pKa of approximately 6.5 at 25°C[3][4]. While it is an effective buffer in its designated pH range, its suitability for cryopreservation is questionable for several reasons:

  • Suboptimal pKa: Its pKa of 6.5 is lower than the optimal physiological pH of most mammalian cells.

  • Potential for Temperature-Dependent pH Shifts: Like Tris, its pKa is likely to be temperature-dependent, potentially leading to significant pH changes during freezing.

  • Lack of Empirical Data: There is a notable absence of published studies or established protocols that validate the use of this compound in cryopreservation media.

Given these considerations, and the availability of more suitable alternatives, the use of this compound in cryopreservation is not recommended without extensive empirical validation for a specific cell type.

Recommended Buffering Agents

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is widely used in cell culture and is a suitable choice for cryopreservation media. It has a pKa of approximately 7.3 at 37°C and a lower temperature coefficient compared to Tris.

IV. The Cryopreservation Workflow: A Step-by-Step Protocol

The following protocol provides a robust and reproducible method for the cryopreservation of adherent mammalian cell lines. The principles can be adapted for suspension cells with minor modifications.

CryopreservationWorkflow cluster_prep Phase 1: Cell Preparation cluster_freezing Phase 2: Cryoprotectant Addition & Freezing cluster_storage Phase 3: Long-Term Storage Harvest Harvest Healthy, Log-Phase Cells (>90% viability) Count Perform Cell Count & Viability Assessment Harvest->Count Ensure high viability Centrifuge Centrifuge to Pellet Cells (e.g., 300 x g for 5 min) Count->Centrifuge Resuspend Resuspend Cell Pellet in Cold Cryopreservation Medium Centrifuge->Resuspend Gently resuspend Aliquot Aliquot Cell Suspension into Cryovials (1-2 x 10^6 cells/mL) Resuspend->Aliquot ControlledCooling Controlled-Rate Freezing (-1°C/minute) to -80°C Aliquot->ControlledCooling Use a freezing container Transfer Transfer Vials to Liquid Nitrogen Vapor Phase (<-135°C) ControlledCooling->Transfer After 24 hours at -80°C

Caption: A generalized workflow for the cryopreservation of mammalian cells.

A. Materials

  • Complete growth medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

  • Trypsin-EDTA (for adherent cells)

  • Cryovials, sterile

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

B. Preparation of Cryopreservation Medium

A standard and widely effective cryopreservation medium consists of:

ComponentFinal ConcentrationPurpose
Complete Growth Medium80-90% (v/v)Provides nutrients and a stable osmotic environment.
Fetal Bovine Serum (FBS)10-20% (v/v)Offers cryoprotective effects and nutrients.
Dimethyl Sulfoxide (DMSO)5-10% (v/v)A penetrating cryoprotectant that reduces intracellular ice formation.[1]

Protocol:

  • Aseptically mix the complete growth medium and FBS.

  • Slowly add the DMSO to the medium dropwise while gently swirling. Caution: DMSO is cytotoxic at room temperature; work quickly and keep the medium on ice.

  • Filter-sterilize the complete cryopreservation medium using a 0.22 µm filter.

  • Store the cryopreservation medium at 2-8°C for up to one week.

C. Step-by-Step Freezing Protocol

  • Cell Culture and Harvest:

    • Culture cells to mid-logarithmic growth phase, ensuring high viability (>90%).

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium.

    • For suspension cells, proceed directly to cell counting.

  • Cell Counting and Centrifugation:

    • Perform a cell count and viability assessment (e.g., using a hemocytometer and trypan blue).

    • Centrifuge the cell suspension at 300 x g for 5 minutes to obtain a cell pellet.

  • Resuspension in Cryopreservation Medium:

    • Carefully aspirate the supernatant, leaving a small amount of medium to avoid disturbing the pellet.

    • Gently resuspend the cell pellet in the pre-chilled cryopreservation medium to a final concentration of 1-2 x 10^6 viable cells/mL.

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into pre-labeled cryovials.

  • Controlled-Rate Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Transfer the container to a -80°C freezer. This will achieve a cooling rate of approximately -1°C per minute[1].

  • Long-Term Storage:

    • After 24 hours at -80°C, transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage (below -135°C).

V. Thawing Protocol: Reviving Cryopreserved Cells

Rapid thawing is crucial to minimize the formation of damaging ice crystals.

ThawingWorkflow cluster_thawing Phase 1: Rapid Thawing cluster_recovery Phase 2: Cell Recovery Retrieve Retrieve Vial from Liquid Nitrogen RapidThaw Thaw Quickly in 37°C Water Bath Retrieve->RapidThaw Immediate transfer TransferToMedium Transfer Cell Suspension to Pre-warmed Growth Medium RapidThaw->TransferToMedium Before completely thawed Centrifuge Centrifuge to Remove Cryoprotectant TransferToMedium->Centrifuge Dilute cryoprotectant ResuspendAndPlate Resuspend in Fresh Medium and Plate for Culture Centrifuge->ResuspendAndPlate

Caption: The essential steps for successfully thawing cryopreserved cells.

  • Preparation: Pre-warm complete growth medium to 37°C.

  • Rapid Thawing:

    • Retrieve a cryovial from liquid nitrogen storage.

    • Immediately immerse the vial in a 37°C water bath, agitating gently until only a small ice crystal remains.

  • Dilution and Removal of Cryoprotectant:

    • Aseptically transfer the contents of the cryovial to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

  • Cell Plating and Culture:

    • Aspirate the supernatant containing the cryopreservation medium.

    • Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Transfer the cell suspension to a culture flask and incubate under standard conditions.

VI. Conclusion and Future Perspectives

The successful cryopreservation of biological samples is a multifactorial process that demands careful attention to detail. While the choice of cryoprotectant is paramount, the importance of maintaining a stable pH environment cannot be overstated. Current evidence does not support the use of this compound as a buffering agent in cryopreservation media. Instead, established buffers like HEPES, in conjunction with standard cryoprotectants such as DMSO, provide a reliable foundation for preserving the viability and function of a wide range of biological samples. As the field of cryobiology advances, the development of novel, less toxic cryoprotectants and more stable buffering systems will undoubtedly enhance our ability to store and utilize precious biological materials for research and therapeutic applications.

References

  • Heating stability of Tris hcl buffer - hubei new desheng materials technology co,. ltd. (n.d.).
  • Tris Hydrochloride Long Term Stability Report: 2017 Lots. (2022).
  • Cryopreservation Basics: Protocols and Best Practices for Freezing Cells. (n.d.).
  • Cryopreservation Guide | Sartorius. (n.d.).
  • Cryopreservation of Cell Lines - Sigma-Aldrich. (n.d.).
  • BIS-TRIS HYDROCHLORIDE | 124763-51-5 - ChemicalBook. (2025).
  • Cryopreservation of mammalian cell lines | Abcam. (n.d.).
  • The uses of Bis-Tris Buffer - A starting guide - مقالات - Hopax Fine Chemicals. (2019).
  • Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific. (n.d.).
  • BIS-TRIS. (2024).
  • Inhibiting ice recrystallization and optimization of cell viability after cryopreservation - PubMed. (n.d.).
  • Chemical approaches to cryopreservation - PMC - NIH. (2022).
  • pH Shifts In Tris Buffer During Freeze Thawing - University Digital Conservancy. (n.d.).
  • Impact of Buffer, Protein Concentration and Sucrose Addition on the Aggregation and Particle Formation during Freezing and Thawing - PMC - NIH. (2018).
  • Tris(hydroxymethyl)aminomethane (922) - National Institute of Standards and Technology. (n.d.).

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Troubleshooting & Optimization

How to adjust the pH of a Bistris hydrochloride buffer accurately

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bis-Tris hydrochloride (HCl) buffers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the accurate preparation and pH adjustment of Bis-Tris HCl buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is a Bis-Tris HCl buffer and why is it used?

A: Bis-Tris, or 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol, is a zwitterionic buffering agent.[1] It is frequently used in biochemistry and molecular biology for various applications, including gel electrophoresis, anion exchange chromatography, and NMR studies.[2][3] Its popularity stems from its effective buffering range of approximately 5.8 to 7.2, making it suitable for many biological experiments that require a slightly acidic to neutral pH.[2][4][5] Additionally, Bis-Tris can serve as a safer, non-toxic alternative to cacodylate buffers.[4]

Q2: What is the pKa of Bis-Tris and how does temperature affect it?

A: The pKa of Bis-Tris at 25°C is approximately 6.46 to 6.8.[1][5][6] Like many amine-based buffers, the pH of a Bis-Tris solution is sensitive to temperature changes.[7] The change in pKa with temperature (ΔpKa/ΔT) for Bis-Tris is approximately -0.017/°C.[6] This means that for every 1°C increase in temperature, the pKa value, and consequently the pH of the buffer, will decrease.[1][8] Therefore, it is crucial to adjust the pH of your Bis-Tris buffer at the temperature at which you will be performing your experiment to ensure accuracy.[6]

Q3: Can I use sodium hydroxide (NaOH) to adjust the pH of a Bis-Tris HCl buffer?

A: While you can use a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to increase the pH of a Bis-Tris solution, it is generally recommended to use hydrochloric acid (HCl) to lower the pH of a Bis-Tris base solution to the desired value.[1][4] Starting with Bis-Tris base and titrating with HCl is the standard and more controlled method for preparing a Bis-Tris HCl buffer.[2][4][9] If you overshoot your target pH with HCl, you would then need to add a base, which can alter the ionic strength of your final buffer.[10]

Q4: How does ionic strength affect my Bis-Tris HCl buffer?

A: The ionic strength of a buffer is an important consideration, especially in applications like ion exchange chromatography, as it can influence protein solubility and enzyme activity.[5][11] Adding salts, such as sodium chloride (NaCl), to adjust the ionic strength can cause a slight shift in the buffer's pH due to changes in the activity coefficients of the buffer components.[5] Therefore, it is best practice to verify the pH of the buffer after adding any salts.[5]

Q5: Are there any known interferences with Bis-Tris buffers?

A: Yes, Bis-Tris is known to form complexes with certain metal ions, notably copper (Cu2+) and lead (Pb2+).[4][5][12] This can be a critical consideration in experiments where these metal ions are present or are a key component of the reaction being studied.

Troubleshooting Guide

Problem 1: My pH reading is unstable and drifting.
  • Cause: This is a common issue that can arise from several factors related to the pH meter and electrode. The electrode may not be properly calibrated, or it may be dirty or aging. Temperature fluctuations in the laboratory can also cause pH readings to drift, especially with temperature-sensitive buffers like Bis-Tris.[7]

  • Solution:

    • Calibrate Your pH Meter: Ensure your pH meter is calibrated correctly before each use with fresh, high-quality calibration buffers. A three-point calibration (e.g., pH 4.0, 7.0, and 10.0) is recommended for high accuracy.[13][14]

    • Check and Clean the Electrode: Inspect the pH electrode for any signs of damage or clogging. If necessary, clean the electrode according to the manufacturer's instructions. An old or dirty probe may give inaccurate readings.[15]

    • Equilibrate to Temperature: Allow your Bis-Tris solution to reach the desired experimental temperature before and during pH adjustment.[6] Performing the adjustment in a temperature-controlled water bath can help maintain a stable temperature.

    • Ensure Proper Mixing: Continuously and gently stir the buffer solution with a magnetic stir bar during pH adjustment to ensure homogeneity.[6]

Problem 2: I overshot my target pH while adding acid/base.
  • Cause: Adding the titrant (HCl or a base) too quickly can easily lead to overshooting the desired pH.[10] This is a frequent error in buffer preparation.[10]

  • Solution:

    • Add Titrant Dropwise: Add the acid or base solution slowly, drop by drop, especially as you get closer to your target pH.[1]

    • Use a Dilute Titrant: For fine adjustments, consider using a more dilute solution of your acid or base (e.g., 0.1 M or 0.5 M HCl instead of 1 M or concentrated HCl).[16]

    • Start Over if Necessary: While it may be tempting to try and "rescue" the buffer by back-titrating, this will alter the final ionic strength.[10] For experiments where ionic strength is critical, it is best to start over to ensure accuracy and reproducibility.

Problem 3: The pH of my stored Bis-Tris buffer has changed over time.
  • Cause: The pH of a buffer solution can change during storage due to several factors, including absorption of atmospheric carbon dioxide (which can lower the pH), microbial growth, or degradation of the buffer components.[17][18]

  • Solution:

    • Proper Storage: Store your Bis-Tris buffer in a tightly sealed container at 4°C to minimize CO2 absorption and inhibit microbial growth.[2][4] For long-term storage, sterile filtration through a 0.22 µm filter or autoclaving can extend the shelf life.[2][9]

    • Check Before Use: Always re-check the pH of a stored buffer before use and readjust if necessary.

    • Prepare Fresh: For critical applications, it is always best to prepare the buffer fresh on the day of the experiment.[18]

Experimental Protocols

Protocol 1: Preparation of a 1 M Bis-Tris HCl Stock Solution (pH 6.5)

This protocol details the steps for preparing a 1 M Bis-Tris HCl stock solution with a target pH of 6.5.

Materials:

  • Bis-Tris powder (MW: 209.24 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water (dH₂O)

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

  • Beaker (2 L)

  • Graduated cylinder

Procedure:

  • Weigh out 209.24 g of Bis-Tris powder and add it to a 2 L beaker containing approximately 800 mL of dH₂O.[12]

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the Bis-Tris powder is completely dissolved.[2] The initial pH of the solution will be around 9.9.[12]

  • Place the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Slowly add concentrated HCl dropwise to the stirring solution to lower the pH.[1][2] Monitor the pH reading closely.

  • Continue adding HCl until the pH reaches 6.5. Be particularly cautious as you approach the target pH to avoid overshooting.

  • Once the target pH is stable, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of dH₂O and add the rinsewater to the volumetric flask.

  • Carefully add dH₂O to the volumetric flask until the bottom of the meniscus reaches the 1 L mark.[9][12]

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • For long-term storage, sterilize the buffer by filtering it through a 0.22 µm filter or by autoclaving.[2][12] Store at 4°C.[2][4]

Parameter Value
Buffer Component Bis-Tris
Final Concentration 1 M
Target pH 6.5
Titrant Concentrated HCl
Storage Temperature 4°C
Protocol 2: Accurate pH Meter Calibration

A properly calibrated pH meter is fundamental to preparing an accurate buffer solution.[13] This protocol outlines a three-point calibration.

Materials:

  • pH meter and electrode

  • Standard calibration buffers (pH 4.0, 7.0, and 10.0)

  • Deionized water (dH₂O)

  • Beakers

  • Kimwipes or lint-free tissue

Procedure:

  • Turn on the pH meter and allow it to warm up according to the manufacturer's instructions.

  • Rinse the pH electrode thoroughly with dH₂O and gently blot it dry with a Kimwipe.[13]

  • Place the electrode in the pH 7.0 standard buffer. Allow the reading to stabilize and then calibrate the meter to this value.

  • Rinse the electrode again with dH₂O and blot dry.

  • Place the electrode in the pH 4.0 standard buffer. Wait for a stable reading and calibrate.[13]

  • Rinse the electrode with dH₂O and blot dry.

  • Place the electrode in the pH 10.0 standard buffer. After the reading stabilizes, calibrate the meter.[13]

  • The pH meter is now calibrated and ready for use. Always rinse the electrode with dH₂O between measuring different solutions.

Visualizations

Buffer_Preparation_Workflow cluster_prep Preparation cluster_adjust pH Adjustment cluster_final Finalization weigh 1. Weigh Bis-Tris dissolve 2. Dissolve in dH₂O weigh->dissolve calibrate 3. Calibrate pH Meter dissolve->calibrate titrate 4. Titrate with HCl calibrate->titrate monitor 5. Monitor pH titrate->monitor Slowly monitor->titrate If pH > Target adjust_vol 6. Adjust Final Volume monitor->adjust_vol If pH = Target sterilize 7. Sterilize (Optional) adjust_vol->sterilize store 8. Store at 4°C sterilize->store

Caption: Workflow for preparing a Bis-Tris HCl buffer.

Troubleshooting_pH_Drift cluster_causes Potential Causes cluster_solutions Solutions start pH Reading is Drifting cause1 Improper Calibration start->cause1 cause2 Dirty/Old Electrode start->cause2 cause3 Temperature Fluctuation start->cause3 sol1 Recalibrate Meter cause1->sol1 sol2 Clean/Replace Electrode cause2->sol2 sol3 Equilibrate Temperature cause3->sol3

Caption: Troubleshooting guide for unstable pH readings.

References

  • Vertex AI Search. (n.d.). Bis Tris buffer solution pH adjustment method.
  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to prepare Bis-Tris buffer. Retrieved January 13, 2026, from [Link]

  • Benchling. (2015, June 12). Bis-Tris Buffer Preparation. Retrieved January 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). Applicable conditions for Tris hcl buffer solution.
  • YouTube. (2011, September 28). pH Meter Calibration. Retrieved January 13, 2026, from [Link]

  • LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. Retrieved January 13, 2026, from [Link]

  • Royal Brinkman. (n.d.). How to calibrate a pH meter?. Retrieved January 13, 2026, from [Link]

  • Atlas Scientific. (n.d.). How To Calibrate a pH Meter Correctly. Retrieved January 13, 2026, from [Link]

  • Vertex AI Search. (2023, September 9). Storage conditions for Tris hydrochloride (Tris hcl) buffer.
  • Reddit. (2021, June 17). Struggling with changing pH : r/labrats. Retrieved January 13, 2026, from [Link]

  • Vertex AI Search. (n.d.). Preparation method of Tris-hcl.
  • IuE. (n.d.). 6.2.6 Buffers and Ionic Strength. Retrieved January 13, 2026, from [Link]

  • Reddit. (2022, May 10). Question about preparing tris buffer : r/Biochemistry. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2023, February 13). How long is Tris-hydrochloride Buffer Solution pH 7.2 Stable at Room and -20. Retrieved January 13, 2026, from [Link]

  • MDPI. (n.d.). Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels. Retrieved January 13, 2026, from [Link]

  • SMARTBUFFERS. (n.d.). Tris buffer (Tris-HCl), pH 7.4, pH 8.0 and pH 8.3. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (n.d.). Buffer Preparation. Retrieved January 13, 2026, from [Link]

  • Seneye Answer. (2017, November 9). Effect of ionic strength on PH tests. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Optimizing Bistris Hydrochloride Concentration for Enzyme Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing buffer conditions to ensure enzyme stability. This guide is specifically designed for researchers, scientists, and professionals in drug development who are utilizing Bistris hydrochloride in their experimental workflows. Here, we will delve into the nuances of this versatile buffer, providing in-depth, evidence-based guidance to help you achieve robust and reproducible results.

Introduction to this compound in Enzyme Assays

Bistris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a biological buffer valued for its pKa of approximately 6.5 at 25°C, making it an excellent choice for maintaining a stable pH in the slightly acidic to neutral range of 5.8 to 7.2.[1] This characteristic is particularly beneficial for studying many biological systems and ensuring the stability and activity of various enzymes.[1][2] Unlike Tris buffers, which are effective in a more alkaline range (pH 7.0-9.0), Bistris is well-suited for experiments requiring a near-neutral pH environment.[1][3]

The selection of an appropriate buffer is a cornerstone of successful enzyme assays, as pH directly influences the ionization state of amino acid residues within the enzyme's active site, thereby affecting its structure and catalytic function.[4] Deviations from the optimal pH can lead to reduced enzyme activity or even irreversible denaturation.[5]

This guide will provide a comprehensive overview of how to systematically determine the optimal this compound concentration for your specific enzyme, troubleshoot common issues, and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers have when working with this compound.

Q1: What is the optimal pH range for a Bistris buffer?

The effective buffering range for Bistris is between pH 5.8 and 7.2.[1] Its pKa at 25°C is 6.46, which is the point of its maximum buffering capacity.[1] It's crucial to operate within this range to ensure stable pH throughout your experiment.

Q2: How does temperature affect the pH of my Bistris buffer?

Like many amine-based buffers, the pKa of Bistris is temperature-dependent.[6] Generally, as the temperature increases, the pH of the solution will slightly decrease.[7] This is an important consideration for enzymes assayed at temperatures other than the standard 25°C at which the buffer was prepared. It is best practice to adjust the pH of your buffer at the temperature you will be performing the assay.[8]

Q3: What concentration of this compound should I start with?

A common starting concentration for buffer optimization is in the range of 20-50 mM.[9] However, the optimal concentration is enzyme-dependent. It is advisable to test a range of concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to determine the ideal condition for your specific enzyme's stability and activity. High concentrations of buffers can sometimes lead to protein denaturation or inactivation.[10]

Q4: Can this compound interact with other components in my assay?

Yes. Bistris is known to interact with certain metal ions, such as copper (Cu²⁺) and lead (Pb²⁺).[11] If your enzyme requires divalent cations for activity, it is essential to consider potential chelation by the buffer. In such cases, you may need to include a slight excess of the metal ion or choose an alternative buffer.

Q5: Is Bistris a good alternative to other common buffers?

Bistris is considered a good alternative to several other buffers in specific contexts:

  • Cacodylate: A highly toxic buffer.[12]

  • Maleic acid: A buffer with high UV absorption.[12]

  • Citrate: A buffer that can bind to some proteins and form complexes with certain metals.[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of this compound concentration for enzyme stability.

Problem Potential Cause Troubleshooting Steps
Loss of Enzyme Activity Over Time Suboptimal buffer concentration leading to enzyme instability.1. Perform a concentration-response experiment by testing a range of this compound concentrations (e.g., 10, 25, 50, 100, 200 mM). 2. Incubate the enzyme in each buffer concentration for various time points and then measure residual activity. 3. Plot enzyme activity versus buffer concentration to identify the optimal range for stability.
Incorrect buffer pH due to temperature fluctuations.1. Measure the pH of your buffer at the actual experimental temperature. 2. Re-adjust the pH if it has shifted outside the optimal range for your enzyme. 3. Consider using a temperature-controlled environment for your assays.[6]
Precipitation in the Assay Mixture High buffer concentration causing protein aggregation.1. Reduce the concentration of this compound. 2. Investigate the effect of ionic strength by adding a neutral salt like NaCl and observing its effect on solubility.
Interaction of Bistris with metal ions in the solution.1. If your assay contains metal ions, consider if Bistris is chelating them. 2. Try adding a slight excess of the required metal ion. 3. If the problem persists, consider a buffer that does not interact with the specific metal ion.
Inconsistent or Irreproducible Results Buffer variability between batches.1. Prepare a large stock solution of your optimized Bistris buffer to use across multiple experiments. 2. Always verify the pH of a new buffer preparation.
Buffer degradation.1. Store Bistris buffer solutions at 4°C. For long-term storage, consider sterile filtering and storing at -20°C.[13]

Experimental Protocol: Determining Optimal this compound Concentration

This protocol outlines a systematic approach to identify the ideal this compound concentration for maximizing the stability of your enzyme of interest.

Objective:

To determine the concentration of this compound buffer that provides the highest stability for a given enzyme over a defined period.

Materials:
  • This compound

  • Purified enzyme stock solution

  • Substrate for the enzyme assay

  • Deionized water

  • pH meter

  • Temperature-controlled incubator or water bath

  • Spectrophotometer or other appropriate detection instrument

Methodology:
  • Preparation of this compound Stock Solutions:

    • Prepare a series of 10X stock solutions of this compound at different concentrations (e.g., 100 mM, 250 mM, 500 mM, 1 M).

    • Adjust the pH of each stock solution to the desired experimental pH (e.g., pH 6.5) at the intended assay temperature.

  • Enzyme Incubation:

    • For each Bistris concentration to be tested (e.g., 10, 25, 50, 100 mM), prepare a set of tubes.

    • Add the appropriate volume of the corresponding 10X Bistris stock solution and deionized water to achieve the final desired buffer concentration.

    • Add the enzyme to each tube to a final concentration that is appropriate for your assay.

    • Include a "time zero" control for each concentration.

    • Incubate all other tubes at the desired experimental temperature.

  • Time-Course Activity Measurement:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each incubation tube.

    • Immediately perform an enzyme activity assay by adding the substrate and measuring the reaction rate under initial velocity conditions.[14]

  • Data Analysis:

    • For each Bistris concentration, calculate the percentage of remaining enzyme activity at each time point relative to the "time zero" activity.

    • Plot the percentage of remaining activity versus time for each buffer concentration.

    • The concentration that maintains the highest percentage of activity over the longest period is the optimal concentration for enzyme stability.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement cluster_analysis Analysis prep_buffer Prepare 10X Bistris Stocks (e.g., 100mM, 250mM, 500mM, 1M) Adjust pH at assay temperature prep_tubes Prepare incubation tubes with final buffer concentrations (e.g., 10, 25, 50, 100 mM) prep_buffer->prep_tubes add_enzyme Add enzyme to each tube prep_tubes->add_enzyme incubate Incubate at experimental temperature add_enzyme->incubate time_points Take aliquots at various time points (0, 1, 2, 4, 8, 24h) incubate->time_points assay Perform enzyme activity assay time_points->assay calc_activity Calculate % remaining activity assay->calc_activity plot_data Plot % activity vs. time calc_activity->plot_data determine_opt Determine optimal concentration plot_data->determine_opt

Caption: Workflow for optimizing this compound concentration.

Concluding Remarks

The systematic optimization of buffer conditions is a critical step in any enzyme-based research or development project.[15][16] By carefully considering the principles outlined in this guide and methodically testing different concentrations of this compound, researchers can significantly enhance the stability of their enzymes, leading to more reliable and reproducible experimental outcomes. Remember that each enzyme is unique, and the optimal conditions must be determined empirically.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Bis-Tris in Enzyme Assays and Beyond.
  • Patsnap Synapse. How to Choose the Right Buffer for Enzyme Activity Tests.
  • Desheng. Difference and selection of Bis tris and tris buffer agents.
  • Desheng. Bis Tris buffer solution pH adjustment method.
  • Chem-Impex. Bis-tris hydrochloride.
  • PubMed. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • Patsnap Synapse. What Are the Applications of Biochemical Buffers in Enzyme Assays?
  • ResearchGate. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach.
  • Amerigo Scientific. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems.
  • AAT Bioquest. Bis-Tris Buffer (1 M, 6.5 pH)
  • Hopax Fine Chemicals. The uses of Bis-Tris Buffer - A starting guide.
  • Lab Manager.
  • Hubei xindesheng Material Technology Co., Ltd.
  • Desheng.
  • MedchemExpress.com. Bis-Tris.
  • ResearchGate. What is the maximum concentration of Tris-base that can be used as buffer for proteins without affecting its function and stability?

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Technical Support Center: Common Issues with Bis-Tris-Based Running Buffers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist:

Welcome to the technical support center. The Bis-Tris gel system offers significant advantages for protein electrophoresis, primarily due to its neutral operating pH (~7.0). This environment minimizes protein degradation and modifications that can occur in the highly alkaline conditions of traditional Tris-Glycine gels, resulting in sharper bands and enhanced protein stability.[1] However, like any technique, success with Bis-Tris electrophoresis requires an understanding of its unique chemistry.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges you may encounter. We will explore the root causes of these issues and provide robust, field-proven solutions to get your experiments back on track.

Category 1: Protein Migration and Resolution Issues

Q1: Why are my protein bands distorted ("smiling" or "frowning")?

Distorted bands, where migration is uneven across the gel, are typically a symptom of inconsistent heat distribution. A "smile" occurs when the center lanes run faster than the outer lanes, while a "frown" is the opposite.

Primary Cause: Uneven Heat Distribution The primary culprit is uneven heating of the gel during the run.[2][3][4][5] Higher temperatures decrease the viscosity of the buffer within the gel matrix, allowing proteins in warmer sections to migrate faster. The center of the gel is most prone to overheating.

Troubleshooting & Optimization:

  • Reduce Voltage: Running the gel at an excessively high voltage is the most common cause of overheating.[2][5][6] Adhere to the manufacturer's recommended voltage settings. If smiling persists, reduce the voltage and increase the run time.

  • Ensure Proper Buffer Levels: Insufficient buffer in the outer tank fails to act as an effective heat sink. Ensure the buffer levels meet the requirements for your specific electrophoresis tank.[7]

  • Use Fresh, Correctly Diluted Buffer: Overly concentrated or reused running buffer can have increased conductivity, leading to higher current and more heat generation.[5][8] Always use fresh running buffer for the inner chamber (cathode).[9]

  • Consider a Cold Room or Cooling Unit: For long runs or when high voltage is unavoidable, running the electrophoresis unit in a cold room or using an integrated cooling system can help maintain a uniform temperature.[3]

Q2: My protein bands look blurry, smeared, or lack sharpness. What's going on?

Blurry or smeared bands indicate poor resolution, which can stem from issues in sample preparation, the gel itself, or the running conditions.

Potential Causes & Solutions:

  • Protein Reoxidation: This is a critical and often overlooked issue in Bis-Tris systems. Standard reducing agents like DTT or β-mercaptoethanol are less effective at the neutral pH of a Bis-Tris gel and do not migrate well with the proteins.[10][11] This can allow disulfide bonds to reform during the run, leading to diffuse bands.[12][13]

    • Solution: Add a suitable antioxidant, such as sodium bisulfite or a commercial antioxidant additive, to the cathode (inner) running buffer.[9][10][12] The antioxidant migrates with the proteins, maintaining a reducing environment throughout the run.[11]

  • Sample Overload: Loading too much protein in a lane is a frequent cause of smearing and band distortion.[5][14][15]

    • Solution: Perform a protein concentration assay and optimize the loading amount. For a typical mini-gel, 10-20 µg of total protein from a lysate is a good starting point.

  • Incorrect Sample Preparation: Bis-Tris systems are sensitive to sample preparation. Heating samples at 95-100°C in LDS sample buffer, a common practice for Tris-Glycine systems, can cause protein degradation.

    • Solution: Heat samples at 70°C for 10 minutes for optimal denaturation in LDS-based sample buffers.[9]

  • High Salt Concentration: Excessive salt in the sample disrupts the stacking effect in the gel, leading to poor band resolution.[14]

    • Solution: If high salt is suspected, precipitate the protein (e.g., with acetone) and resuspend it in a low-salt buffer, or use a desalting column.

Q3: My proteins are migrating faster or slower than expected. How do I get better separation in my desired molecular weight range?

A key feature of the Bis-Tris system is the ability to tune the separation range by choosing a different trailing ion in the running buffer. The two most common options are MES and MOPS.

The Role of the Trailing Ion: In a Bis-Tris system, chloride (from the gel buffer) is the fast-moving "leading" ion. The "trailing" ion comes from the running buffer. The difference in mobility between these ions and the proteins creates the stacking effect and subsequent separation.

  • MES (2-(N-morpholino)ethanesulfonic acid): MES is a smaller, faster-migrating ion compared to MOPS. This results in faster overall run times and provides better resolution for small- to medium-sized proteins.[16]

  • MOPS (3-(N-morpholino)propanesulfonic acid): MOPS is a larger, slower-migrating ion. This slows down the overall migration, allowing more time for larger proteins to resolve effectively.[16]

Running BufferOptimal Separation RangeRelative Run Time
MES Small to Medium Proteins (<50 kDa)Faster
MOPS Medium to Large Proteins (>50 kDa)Slower
This table summarizes the general characteristics of MES and MOPS running buffers in a Bis-Tris system.[10][17]

Solution: Select the running buffer that best matches your protein of interest. For broad-range screening, MOPS is often a good starting point. For peptides and small proteins, MES is superior.[16]

Category 2: Buffer and Run Artifacts

Q4: The dye front is wavy or distorted. What does this mean?

A distorted dye front is an early indicator of problems within the gel or buffer system. Since the dye front marks the leading edge of the ion front, any irregularities will affect the migration of all proteins behind it.

Potential Causes & Solutions:

  • Improperly Polymerized Gel: If you are hand-casting gels, uneven polymerization can create channels of varying pore sizes, leading to a wavy front. Ensure that acrylamide solutions are thoroughly mixed and degassed.

  • Buffer Leakage: A leak between the inner (cathode) and outer (anode) chambers of the electrophoresis tank will cause a loss of current and uneven migration.[3][18] Before loading samples, fill the inner chamber and wait a minute to ensure there are no leaks.[7]

  • Contaminated or Old Buffer: Reusing running buffer multiple times can lead to ion depletion and pH shifts, causing migration issues.[8] Always use fresh buffer, especially in the inner chamber.

  • Well Integrity Issues: Particulates from the sample or residual unpolymerized acrylamide in the wells can obstruct sample entry and distort the electric field.

    • Solution: Always rinse the wells thoroughly with running buffer or deionized water before loading your samples.[9]

Q5: I see two different colored dye fronts, often yellow and blue. Is this normal?

Yes, this is a normal and expected characteristic of Bis-Tris gel systems when using certain sample buffers. The Bis-Tris buffer has a pKa of ~6.5.[19][20] The running buffer operates at a neutral pH (~7.2-7.7).[21] This pH difference interacts with the pH indicators in the loading dye.

Explanation: Many LDS sample buffers contain two dyes: Bromophenol Blue and Phenol Red.

  • At the neutral pH of the running buffer, Bromophenol Blue is blue.

  • As the buffer front enters the slightly more acidic environment of the gel, the pH can drop, causing the Bromophenol Blue to turn yellow. This phenomenon simply visualizes the ion and pH gradient that is fundamental to the separation process and is not a cause for concern.

Troubleshooting Workflow

When encountering an issue, a systematic approach is key. Use the following workflow to diagnose the problem.

G Start Problem Observed BandDistortion Bands are Smiling or Frowning Start->BandDistortion PoorResolution Bands are Blurry or Smeared Start->PoorResolution WrongMigration Incorrect Migration or Separation Start->WrongMigration DyeFrontIssue Wavy or Distorted Dye Front Start->DyeFrontIssue Cause_Heat Uneven Heat (High Voltage) BandDistortion->Cause_Heat Cause_Reoxidation Protein Reoxidation PoorResolution->Cause_Reoxidation Cause_SamplePrep Sample Prep Issue (Overload, Salt, Heat) PoorResolution->Cause_SamplePrep Cause_BufferChoice Incorrect Running Buffer (MES/MOPS) WrongMigration->Cause_BufferChoice Cause_GelIssue Gel/Buffer Integrity (Leak, Old Buffer, Wells) DyeFrontIssue->Cause_GelIssue Sol_Voltage Reduce Voltage Check Buffer Levels Cause_Heat->Sol_Voltage Sol_Antioxidant Add Antioxidant to Cathode Buffer Cause_Reoxidation->Sol_Antioxidant Sol_SamplePrep Optimize Load Amount Heat at 70°C Check Salt Content Cause_SamplePrep->Sol_SamplePrep Sol_BufferChoice Select MES for small proteins Select MOPS for large proteins Cause_BufferChoice->Sol_BufferChoice Sol_GelIssue Use Fresh Buffer Rinse Wells Check for Leaks Cause_GelIssue->Sol_GelIssue

Caption: Troubleshooting flowchart for Bis-Tris electrophoresis issues.

Key Experimental Protocols

Protocol 1: Preparation of 1L of 20X Bis-Tris Running Buffer

Important Note: Do NOT adjust the pH of the 20X stock or the 1X running buffer with acid or base. The pH is set by the components.[21]

Component20X MES SDS Running Buffer (pH ~7.3)20X MOPS SDS Running Buffer (pH ~7.7)
MES Powder195.2 g---
MOPS Powder---209.2 g
Tris Base121.2 g121.2 g
SDS20.0 g20.0 g
EDTA6.0 g6.0 g
Ultrapure WaterTo 1 LTo 1 L

Procedure:

  • Add the components to ~800 mL of ultrapure water.

  • Stir until fully dissolved. The solution may require gentle warming to dissolve the SDS.

  • Adjust the final volume to 1 L with ultrapure water.

  • Store at 4°C. The buffer is stable for approximately 6 months.[21]

To Prepare 1L of 1X Working Solution:

  • Combine 50 mL of the 20X stock buffer with 950 mL of deionized water.

  • For reduced samples: Add 2.5 mL of a commercial antioxidant solution to the 500 mL of 1X buffer intended for the upper (cathode) chamber. This should be added fresh before each run.

Protocol 2: Recommended Sample Preparation (Denaturing Conditions)
  • To your protein sample, add 4X LDS Sample Buffer to a final concentration of 1X.

  • Add a reducing agent (e.g., NuPAGE Sample Reducing Agent) to the recommended final concentration.

  • Heat the samples at 70°C for 10 minutes . Do not boil. [9]

  • Centrifuge the samples briefly to pellet any insoluble material.

  • Load the supernatant onto the Bis-Tris gel.

By understanding the unique chemistry of the Bis-Tris system and following these troubleshooting guidelines, you can achieve consistent, high-quality results in your protein electrophoresis experiments.

References

  • DSpace, "COMPENSATION OF SMILE EFFECT DISTORTION IN ELECTROPHORETIC GEL IMAGE," dspace.vsb.cz. [URL: https://dspace.vsb.cz/handle/10084/133599]
  • Thermo Fisher Scientific, "Overview of Protein Electrophoresis," thermofisher.com. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-gel-electrophoresis/overview-protein-electrophoresis.html]
  • Thermo Fisher Scientific, "Protein Gel 1D Electrophoresis Support—Troubleshooting," thermofisher.com. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-gel-electrophoresis/protein-gel-electrophoresis-support-center/1d-gel-electrophoresis-support/protein-gel-troubleshooting.html]
  • Expedeon, "RunBlue™ Bis-Tris Protein Gels," expedeon.com. [URL: https://www.expedeon.com/products/protein-electrophoresis/protein-gels/runblue-bis-tris-protein-gels/]
  • The Bumbling Biochemist, "Don't let your electrophoresis gels smile," YouTube, Jun. 6, 2022. [URL: https://www.youtube.
  • National Institutes of Health, "The Fastest Western in Town: A Contemporary Twist on the Classic Western Blot Analysis," ncbi.nlm.nih.gov, Feb. 5, 2014. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3917215/]
  • Thermo Fisher Scientific, "Eight Tips to Improve Gel Electrophoresis Results," thermofisher.com. [URL: https://www.thermofisher.com/tr/en/home/life-science/pcr/real-time-pcr/real-time-pcr-learning-center/real-time-pcr-basics/eight-tips-improve-gel-electrophoresis-results.html]
  • Hopax, "The role of Bis tris buffer in electrophoresis buffer system," hopaxfc.com. [URL: https://www.hopaxfc.com/blog/the-role-of-bis-tris-buffer-in-electrophoresis-buffer-system/]
  • ResearchGate, "How to get rid of smiling effect on my PAGE gels?," researchgate.net, Dec. 5, 2015. [URL: https://www.researchgate.net/post/How_to_get_rid_of_smiling_effect_on_my_PAGE_gels]
  • Thermo Fisher Scientific, "NativePAGE™ Novex® Bis-Tris Gel system," thermofisher.com. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.
  • Cepham Life Sciences, "MES-SDS Running Buffer [20X]," cephamls.com. [URL: https://www.cephamls.com/product/mes-sds-running-buffer-20x/]
  • GoldBio, "Bis-Tris," goldbio.com. [URL: https://www.goldbio.com/product/1661/bis-tris]
  • BenchChem, "Technical Support Center: Troubleshooting Bis-Tris Gel Electrophoresis," benchchem.com. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-bis-tris-gel-electrophoresis]
  • Sigma-Aldrich, "Bis Tris Polyacrylamide Gel Electrophoresis Technology," sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-electrophoresis/mpage-bis-tris-precast-gels]
  • Thermo Fisher Scientific, "NuPAGE Bis-Tris Mini Gels," thermofisher.com. [URL: https://assets.thermofisher.com/TFS-Assets/LSG/manuals/nupage_bis-tris_man.pdf]
  • AAT Bioquest, "Bis-Tris Buffer (1 M, 6.5 pH) Preparation and Recipe," aatbio.com. [URL: https://www.aatbio.com/resources/buffer-preparations-and-recipes/bis-tris-buffer-ph-6-5]
  • ResearchGate, "Why do my gels have crescent/smiling effect?," researchgate.net, Apr. 6, 2018. [URL: https://www.researchgate.net/post/Why_do_my_gels_have_crescent_smiling_effect]
  • Reddit, "SDS vs MES vs MOPS?," reddit.com, Jan. 31, 2016. [URL: https://www.reddit.
  • Bitesize Bio, "Bis-Tris Gels: Sharpen Up Your Protein Bands," bitesizebio.com. [URL: https://bitesizebio.com/20593/bis-tris-gels-sharpen-up-your-protein-bands/]
  • Bitesize Bio, "Bis-Tris Gels: Their Key Advantages and How to Prepare Them," bitesizebio.com, Oct. 29, 2024. [URL: https://bitesizebio.com/bis-tris-gels/]
  • Sigma-Aldrich, "Sample Prep & Gel Electrophoresis Troubleshooting," sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/western-blotting/sample-prep-gel-electrophoresis-troubleshooting]
  • Thomas Scientific, "MOPS/SDS Running Buffer [20X]," thomassci.com. [URL: https://www.thomassci.com/life-sciences/product/20A00Q447/MOPS-SDS-Running-Buffer-20X]
  • ResearchGate, "PROTEIN GEL ELECTROPHORESIS TIPS AND TROUBLESHOOTING GUIDE," researchgate.net. [URL: https://www.researchgate.net/publication/224859039_PROTEIN_GEL_ELECTROPHORESIS_TIPS_AND_TROUBLESHOOTING_GUIDE]
  • ResearchGate, "Using Bis-Tris Gels for the First Time?," researchgate.net, Nov. 9, 2021. [URL: https://www.researchgate.net/post/Using_Bis-Tris_Gels_for_the_First_Time]
  • ResearchGate, "Why is my bis-tris gel not resolving well?," researchgate.net, Dec. 21, 2021. [URL: https://www.researchgate.net/post/Why_is_my_bis-tris_gel_not_resolving_well]
  • Thermo Fisher Scientific, "NuPAGE Bis-Tris and Bolt Bis-Tris Plus Gels," thermofisher.com. [URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-gel-electrophoresis/nupage-bis-tris-gels.html]
  • PubMed, "Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: effect of gel pH," pubmed.ncbi.nlm.nih.gov, Jul. 15, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/15951113/]
  • Wuhan Desheng Biochemical Technology Co., Ltd, "Differences and Precautions between Biological Buffer MOPS and MES Buffer," whdsbio.com, May 8, 2020. [URL: https://www.whdsbio.com/news/differences-and-precautions-between-biologica-54316428.html]
  • ResearchGate, "What could be the cause of this gel dye front?," researchgate.net, Feb. 12, 2019. [URL: https://www.researchgate.net/post/What_could_be_the_cause_of_this_gel_dye_front]
  • The Bumbling Biochemist, "Common problems when running PAGE gel electrophoresis (and how to avoid them)," YouTube, May 17, 2023. [URL: https://www.youtube.
  • The Western Blot Forum, "Nupage Bis/Tris Current Voltage problem," westernblotting.org, Mar. 22, 2010. [URL: https://www.westernblotting.org/forums/topic/nupage-bistris-current-voltage-problem/]
  • Thermo Fisher Scientific, "NuPAGE™ Antioxidant - FAQs," thermofisher.com. [URL: https://www.thermofisher.com/us/en/home/support/faqs/support-faqs-protein-electrophoresis-western-blotting/nupage-faqs/nupage-antioxidant-faqs.html]
  • National Institutes of Health, "Oxidation of cysteine-rich proteins during gel electrophoresis," ncbi.nlm.nih.gov, Dec. 5, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6281298/]
  • ResearchGate, "Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: Effect of gel pH | Request PDF," researchgate.net, Aug. 7, 2025. [URL: https://www.researchgate.net/publication/7968516_Models_of_protein_modification_in_Tris-glycine_and_neutral_pH_Bis-Tris_gels_during_electrophoresis_Effect_of_gel_pH]
  • ResearchGate, "Why would western blot sample lane run narrower in the bottom?," researchgate.net, Jun. 23, 2019. [URL: https://www.researchgate.net/post/Why_would_western_blot_sample_lane_run_narrower_in_the_bottom]
  • Reddit, "Troubleshooting Western Blot Problem: weird pattern of dye front," reddit.com, Jan. 10, 2023. [URL: https://www.reddit.com/r/labrats/comments/108f5d0/troubleshooting_western_blot_problem_weird/]
  • ResearchGate, "Why does my dye front travel during PAGE at differing speeds ?," researchgate.net, Sep. 25, 2014. [URL: https://www.researchgate.
  • Thermo Fisher Scientific, "Eight Tips to Improve Gel Electrophoresis Results," thermofisher.com. [URL: https://www.thermofisher.com/us/en/home/life-science/cloning/cloning-learning-center/ivgn-articles/gel-electrophoresis-tips.html]
  • Lab Explained, "What causes wavy bands?," YouTube, Nov. 2, 2024. [URL: https://www.youtube.

Sources

Preventing microbial growth in Bistris hydrochloride stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

A-Z Troubleshooting Guide & FAQs for Preventing Microbial Growth

Welcome to the technical support center for Bistris hydrochloride solutions. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing microbial contamination in your stock solutions. As experienced scientists, we understand that the integrity of your experiments relies on the quality of your reagents. Microbial growth can alter the pH, introduce enzymatic activity, and degrade your buffer, leading to unreliable and irreproducible results.[1] This document provides in-depth, evidence-based answers and protocols to ensure the stability and sterility of your this compound solutions.

Understanding the Core Issue: Why Buffers Get Contaminated

Microorganisms are ubiquitous in laboratory environments and can be introduced into buffer solutions through various means, including non-sterile equipment, airborne particles, and contaminated water or reagents.[2] Biological buffers, by their nature, can provide a hospitable environment for microbial growth, especially if they are stored for extended periods at room temperature.[3][4] This growth manifests as cloudiness, precipitation, or a shift in pH, compromising the buffer's performance.[1][5][6]

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has turned cloudy. What is the likely cause?

Cloudiness in a this compound solution is most often a sign of microbial contamination.[5][6] Bacteria or fungi have likely been introduced and have proliferated in the solution.[2] Another less common reason could be the precipitation of the buffer salt itself, especially if stored at low temperatures or if the concentration is very high. However, microbial growth is the primary suspect.

Q2: Can I still use my this compound solution if it's slightly cloudy?

It is strongly advised not to use a cloudy this compound solution. The presence of microbes means the buffer's properties, such as pH and ionic strength, may have changed.[1] Furthermore, microbial enzymes could interfere with your experiments, and if you are working with biological samples, the contamination could spread.[1] It is best to discard the solution and prepare a fresh, sterile batch.

Q3: What is the recommended storage condition for this compound stock solutions to prevent microbial growth?

For long-term storage, it is recommended to store sterile-filtered or autoclaved this compound solutions at 2-8°C. Some sources even suggest freezing aliquots at -20°C for up to a year or -80°C for up to two years to prevent any potential degradation or contamination.[7] If you choose to freeze your solution, be sure to aliquot it to avoid repeated freeze-thaw cycles.

Q4: Is it better to autoclave or sterile-filter my this compound solution?

Both autoclaving and sterile filtration are effective methods for sterilizing this compound solutions.

  • Autoclaving: This method uses high pressure and steam to kill microorganisms. It is a robust and common sterilization technique.[8]

  • Sterile Filtration: This involves passing the solution through a 0.22 µm or 0.2 µm filter to physically remove bacteria.[9][10] This method is preferred when dealing with heat-labile substances, although this compound is generally considered stable to autoclaving.

The choice between the two often comes down to convenience and the volume of the solution. For large volumes, autoclaving may be more practical, while for smaller volumes, sterile filtration is quick and efficient.[1]

Q5: Can I add a preservative like sodium azide to my this compound stock solution?

Yes, adding a preservative is a common practice to inhibit microbial growth, especially for solutions stored at 4°C for extended periods.[11][12]

  • Sodium Azide (NaN₃): A common bacteriostatic agent typically used at a final concentration of 0.02% to 0.1% (w/v).[11] It is effective against gram-negative bacteria but less so against gram-positive bacteria and fungi.[11] Caution: Sodium azide is highly toxic and can interfere with certain biological assays, particularly those involving enzymes like horseradish peroxidase (HRP) or live cells.[11] It must be handled with appropriate safety precautions.

Always check for compatibility with your downstream applications before adding any preservative.

Q6: How long can I store a sterile this compound stock solution?

The storage duration depends on the storage conditions and the method of sterilization.

Storage ConditionSterilization MethodPreservativeEstimated Shelf Life
Room Temperature Autoclaved or Sterile FilteredRecommended (e.g., 0.02% Sodium Azide)Weeks to a few months
2-8°C Autoclaved or Sterile FilteredOptional but RecommendedSeveral months
-20°C Autoclaved or Sterile FilteredNot necessaryUp to 1 year[7]
-80°C Autoclaved or Sterile FilteredNot necessaryUp to 2 years[7]

Troubleshooting Guide

Issue 1: Solution is cloudy immediately after preparation.
  • Possible Cause: The this compound powder may not have fully dissolved, or there might be an issue with the quality of the water used.

  • Solution:

    • Ensure you are using high-purity water (e.g., Milli-Q or deionized water).

    • Stir the solution thoroughly until all the powder is dissolved. Gentle heating can sometimes aid dissolution, but be sure to let the solution cool to room temperature before adjusting the final pH.

    • If the issue persists, it could indicate a problem with the quality of the this compound powder.

Issue 2: Precipitate forms in the solution after refrigeration.
  • Possible Cause: The concentration of the this compound may be too high, causing it to precipitate out at lower temperatures.

  • Solution:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If this is a recurring issue, consider preparing a slightly lower concentration stock solution.

    • Alternatively, store the solution at room temperature if it will be used within a short period, and consider adding a preservative.

Experimental Protocols

Protocol 1: Preparation and Sterilization of a 1M this compound Stock Solution via Autoclaving
  • Preparation:

    • Weigh out 245.70 g of this compound powder.[13]

    • Add the powder to a clean, graduated cylinder or beaker.

    • Add high-purity water (e.g., Milli-Q) to a final volume of 1 liter.

    • Stir with a magnetic stirrer until the powder is completely dissolved.

    • Note: The pH of a 1M this compound solution will be acidic. You can adjust the pH to your desired value using a concentrated solution of a strong base (like NaOH) after autoclaving and cooling, or you can prepare the buffer by mixing Bistris free base and this compound.[14]

  • Autoclaving:

    • Transfer the solution to an autoclavable bottle (e.g., borosilicate glass).[8]

    • Loosen the cap of the bottle to allow for pressure changes during the cycle.[8]

    • Place autoclave tape on the bottle.

    • Autoclave on a liquid cycle (typically 121°C for 20 minutes).[8]

    • After the cycle is complete, allow the solution to cool to room temperature before tightening the cap.

  • Storage:

    • Store the sterile solution at 2-8°C for long-term storage.

Protocol 2: Preparation and Sterilization of a 1M this compound Stock Solution via Sterile Filtration
  • Preparation:

    • Follow step 1 from Protocol 1 to prepare the 1M this compound solution in a clean, non-sterile container.

  • Sterile Filtration:

    • Choose a sterile filtration unit with a 0.22 µm or 0.2 µm pore size membrane (e.g., PES membrane for high flow rates).[10]

    • Attach the filtration unit to a sterile collection bottle.

    • Pass the entire volume of the this compound solution through the filter. This can be done using a vacuum pump or by using a syringe-driven filter for smaller volumes.

    • Seal the sterile collection bottle immediately after filtration.

  • Storage:

    • Store the sterile solution at 2-8°C for long-term storage.

Workflow Diagram: Decision Tree for Preventing Microbial Growth

Microbial_Prevention_Workflow start Start: Prepare Bistris HCl Solution storage_decision Intended Storage Duration? start->storage_decision short_term Short-Term (< 1 week) storage_decision->short_term Short long_term Long-Term (> 1 week) storage_decision->long_term Long preservative_decision Add Preservative? short_term->preservative_decision sterilization_decision Choose Sterilization Method long_term->sterilization_decision autoclave Autoclaving sterilization_decision->autoclave filter Sterile Filtration (0.22 µm) sterilization_decision->filter store_fridge Store at 2-8°C autoclave->store_fridge filter->store_fridge add_azide Add 0.02% Sodium Azide (Check Compatibility) preservative_decision->add_azide Yes no_preservative No Preservative preservative_decision->no_preservative No store_rt Store at Room Temp add_azide->store_rt no_preservative->store_fridge store_frozen Aliquot & Store at -20°C / -80°C store_fridge->store_frozen For >6 months

Caption: Decision workflow for preparing and storing Bistris HCl solutions.

References
  • Preparation, Filtration, and Distribution of Buffers in Modern Bioprocesses. (n.d.). GE Healthcare. Available at: [Link]

  • bis-tris hydrochloride. (n.d.). ChemBK. Available at: [Link]

  • Safer Alternatives | Duke OESO. (n.d.). Duke Safety. Available at: [Link]

  • Filtration in the Preparation of Cell Culture Media & Buffers. (n.d.). Critical Process Filtration. Available at: [Link]

  • Video: Factors Influencing Microbial Growth: pH. (2025). JoVE. Available at: [Link]

  • Sterile Filtration and Bioburden Control. (n.d.). MilliporeSigma. Available at: [Link]

  • Do biological buffering agents need to be sterilized?. (2025). Desheng. Available at: [Link]

  • Optimizing experimental conditions: the role of buffered environments in microbial isolation, physiological studies, and taxonomic characterization. (2025). PMC - NIH. Available at: [Link]

  • Alternatives to sodium azide. (2012). ResearchGate. Available at: [Link]

  • Must sodium azide be added to buffers when they are prepared? Can buffers be prepared without azide?. (2021). Megazyme. Available at: [Link]

  • Microbial Growth & Its Control | Chapter 4 – Brock Biology of Microorganisms (16th). (2025). Pearson. Available at: [Link]

  • Difference and selection of Bis tris and tris buffer agents. (n.d.). Desheng. Available at: [Link]

  • BI BUFFER SOLUTIONS. (n.d.). BioSpectra, Inc. Available at: [Link]

  • Tris-Hcl becomes cloudy. - SDS-PAGE and Western Blotting. (2012). Protocol Online. Available at: [Link]

  • The aqueous solution of BiCl; is cloudy. The cloudiness of BiClz solution can be cleared by:. (2021). Brainly.in. Available at: [Link]

  • 9: Microbial Growth. (2021). Biology LibreTexts. Available at: [Link]

  • The Dynamics of Microbial Growth and its Practical Applications in Pharmaceutical Sciences. (2024). Der Pharma Lett. Available at: [Link]

  • Storage conditions for Tris hcl solid powder. (n.d.). Desheng. Available at: [Link]

  • The uses of Bis-Tris Buffer - A starting guide. (2019). Hopax Fine Chemicals. Available at: [Link]

  • About TE and Tris-HCl sterilize with autoclave. (n.d.). Google Groups.
  • What is the difference between tris-Hcl and tris base?. (2013). ResearchGate. Available at: [Link]

  • Cloudy buffer? Help please! : r/labrats. (2024). Reddit. Available at: [Link]

  • Autoclave Sterilization. (n.d.). Barrick Lab. Available at: [Link]

  • Bis-Tris Hydrochloride Buffer. (n.d.). bioWORLD. Available at: [Link]

  • Autoclaving Guidelines for Sterilization of Lab Equipment. (2024). Lab Manager. Available at: [Link]

  • TBS solution (0.05M & 0.01M) becomes cloudy after a couple of days. Is this normal or is it contaminated? : r/labrats. (2023). Reddit. Available at: [Link]

  • cloudy chlorine test. (2018). Trouble Free Pool. Available at: [Link]

Sources

Technical Support Center: Optimizing Protein Separation with Bis-Tris Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for solving poor resolution in polyacrylamide gels using Bis-Tris buffer systems. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the quality and reproducibility of their protein electrophoresis results. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you troubleshoot common issues and understand the underlying principles of this powerful separation technology.

Frequently Asked Questions (FAQs)

Q1: Why should I use a Bis-Tris gel system instead of a traditional Laemmli (Tris-Glycine) system?

Bis-Tris gels offer several key advantages, primarily due to their neutral operating pH (around 7.0) during electrophoresis, compared to the highly alkaline environment (pH ~9.5) of Tris-Glycine gels.[1][2][3] This neutral pH minimizes protein modifications such as deamination and alkylation, which can cause distorted or poorly resolved bands in Tris-Glycine systems.[4] The result is sharper bands, improved protein stability, and enhanced accuracy, which is particularly crucial for downstream applications like mass spectrometry or sequencing.[1][4] Additionally, Bis-Tris gels have a longer shelf life because the neutral pH reduces the hydrolysis of polyacrylamide.[4][5]

Q2: What is the fundamental difference in the chemistry of Bis-Tris and Tris-Glycine gels?

The core difference lies in the buffer components. Tris-Glycine systems use Tris-HCl in the gel and a running buffer containing Tris base and glycine.[4] In contrast, Bis-Tris systems utilize Bis-Tris and HCl in the gel buffer, paired with either MOPS or MES in the running buffer.[4] In the Bis-Tris system, chloride acts as the leading ion, while MOPS or MES serves as the trailing ion, creating a discontinuous buffer system that operates at a near-neutral pH.[6][7]

Q3: When should I choose MES versus MOPS running buffer?

The choice between MES and MOPS running buffer depends on the molecular weight of your protein of interest.[4]

  • MES (2-(N-morpholino)ethanesulfonic acid) is ideal for resolving small to medium-sized proteins (typically <50 kDa) as it provides better separation in this range.[4][6]

  • MOPS (3-(N-morpholino)propanesulfonic acid) is recommended for separating medium to large-sized proteins (≥50 kDa).[4][8]

Q4: Can I use my standard Laemmli (Tris-Glycine) sample buffer with a Bis-Tris gel?

It is not recommended. Bis-Tris gels are designed to be used with a specific sample buffer, typically containing Lithium Dodecyl Sulfate (LDS) instead of Sodium Dodecyl Sulfate (SDS), and a buffer that maintains an alkaline pH during sample preparation.[4] Standard Laemmli buffer becomes highly acidic when heated, which can lead to protein cleavage, particularly at Asp-Pro peptide bonds.[4] LDS sample buffers used with Bis-Tris systems require milder heating conditions (e.g., 70°C for 10 minutes) to denature proteins, which helps to maintain protein integrity.[4][9][10]

In-Depth Troubleshooting Guide

Poor resolution in Bis-Tris gels can manifest in several ways, including smeared bands, distorted bands ("smiling" or "frowning"), and incorrect protein migration. Below, we address these common issues with explanations of their causes and step-by-step solutions.

Issue 1: Smeared or Blurry Protein Bands

Smeared bands are a common problem that can obscure results and make data interpretation difficult.

Potential Causes & Solutions:

  • Sample Overload: Loading too much protein in a well is a primary cause of smearing and poor resolution.[11][12]

    • Solution: Reduce the amount of protein loaded per well. For a complex mixture like a cell lysate, a total protein load of 10-15 µg is a good starting point.[13] If you are analyzing a purified protein, you may need to load significantly less.

  • Incomplete Protein Denaturation: If proteins are not fully denatured, they can exist in multiple conformations that migrate at different rates, resulting in blurry bands.[11][14]

    • Solution: Ensure proper sample preparation by heating your samples in LDS sample buffer at 70°C for 10 minutes.[9][10][15] Avoid boiling at 100°C, as this can cause protein degradation with some sample buffers.[4]

  • High Salt Concentration in Sample: Excess salt can interfere with the stacking effect in the gel, leading to band distortion and smearing.[11][16][17]

    • Solution: If you suspect high salt content, precipitate the protein with trichloroacetic acid (TCA) or use a desalting column to clean up your sample before adding the sample buffer.[12][17]

  • Protein Degradation: The presence of active proteases in your sample will lead to a smear of lower molecular weight bands.[11][18]

    • Solution: Always prepare your cell lysates with a fresh protease inhibitor cocktail.[18] Avoid repeated freeze-thaw cycles of your samples.[18]

Issue 2: Distorted Bands ("Smiling" or "Frowning")

Band distortion across the gel can indicate a problem with the electrophoresis run itself.

Potential Causes & Solutions:

  • Uneven Heat Distribution ("Smiling"): "Smiling" bands, where the bands at the edges migrate faster than those in the center, are typically caused by uneven heat distribution. The center of the gel becomes hotter, causing the proteins in the middle lanes to migrate faster.[11]

    • Solution: Reduce the voltage at which you are running the gel. A constant voltage of 150-200V is generally recommended.[8][15] Ensure the electrophoresis tank has adequate cooling and that the running buffer is not overly concentrated, which can increase conductivity and heat generation.[11]

  • Uneven Polymerization ("Frowning"): "Frowning" bands, where the center of the gel runs slower than the edges, can be a result of uneven gel polymerization.[11]

    • Solution: When casting your own gels, ensure that the polymerization process is uniform. Allow the gel to polymerize completely at room temperature.[17] Using fresh ammonium persulfate (APS) and TEMED is critical for proper polymerization.[12]

Issue 3: Incorrect Protein Migration or Resolution

If your proteins are not migrating as expected or are poorly resolved, consider the following factors.

Potential Causes & Solutions:

  • Incorrect Running Buffer: Using the wrong running buffer or a buffer that has been incorrectly prepared is a common mistake. Bis-Tris gels must be run with either MES or MOPS running buffer.[9] Using Tris-Glycine running buffer will result in poor migration and band resolution.[16]

    • Solution: Always use fresh, correctly diluted MES or MOPS running buffer. It is recommended to use fresh buffer for each run, especially for the inner (cathode) chamber.[9][10]

  • Inappropriate Gel Percentage: The acrylamide percentage of your gel determines the pore size and the molecular weight range that can be effectively resolved.[12][19]

    • Solution: Choose a gel percentage that is appropriate for the size of your protein of interest. For a wide range of proteins, a gradient gel (e.g., 4-20%) may be suitable.[12]

  • Re-oxidation of Reduced Samples: If you are running reduced samples, the reducing agent in the sample buffer may not be sufficient to maintain a reducing environment throughout the run, leading to re-oxidation and potential band shifting or smearing.[16]

    • Solution: For reduced samples, consider adding an antioxidant to the running buffer in the upper (cathode) chamber to maintain a reducing environment during electrophoresis.[10][16]

Experimental Protocols and Data

Buffer and Gel Preparation

Proper preparation of buffers and gels is critical for reproducible results.

Table 1: Buffer Recipes for Bis-Tris Gels

Buffer ComponentRecipe for 1 Liter (20X Stock)Final Concentration (1X)
MOPS SDS Running Buffer 104.6 g MOPS, 60.6 g Tris Base, 10 g SDS, 5.8 g EDTA50 mM MOPS, 50 mM Tris, 0.1% SDS, 1 mM EDTA
MES SDS Running Buffer 97.6 g MES, 60.6 g Tris Base, 10 g SDS, 5.8 g EDTA50 mM MES, 50 mM Tris, 0.1% SDS, 1 mM EDTA
LDS Sample Buffer (4X) Varies by manufacturer, typically contains LDS, Bis-Tris, glycerol, and a tracking dye.1X
Antioxidant (Optional) Varies by manufacturer, often a proprietary formulation.1X in the upper buffer chamber

Note: It is recommended to purchase pre-made, high-quality buffers to ensure consistency. Do not adjust the pH of the stock solutions with acid or base.[15]

Step-by-Step Electrophoresis Protocol
  • Sample Preparation:

    • To 10 µL of your protein sample, add 2.5 µL of 4X LDS Sample Buffer.

    • If running reduced samples, add 1 µL of 10X Reducing Agent (e.g., DTT).

    • Heat the samples at 70°C for 10 minutes.[10][15]

  • Gel Setup:

    • Assemble the precast or hand-cast Bis-Tris gel in the electrophoresis tank.

    • Fill the inner (cathode) and outer (anode) chambers with fresh 1X MES or MOPS SDS Running Buffer.[9] For reduced samples, add antioxidant to the inner chamber buffer.[10]

    • Rinse the wells with running buffer before loading your samples.[10]

  • Sample Loading and Electrophoresis:

    • Load your prepared samples and a molecular weight marker into the wells.

    • Run the gel at a constant voltage of 200V. Typical run times are ~35 minutes for MES and ~50 minutes for MOPS.[15]

    • Monitor the migration of the dye front and stop the run before it migrates off the bottom of the gel.

Visualizing the Bis-Tris System

The following diagram illustrates the key components and their roles in a Bis-Tris polyacrylamide gel electrophoresis system.

BisTris_System cluster_Sample Sample Preparation (pH ~8.5) cluster_Gel Electrophoresis (Running pH ~7.0) cluster_Buffer Running Buffer Protein Protein LDS LDS Sample Buffer Protein->LDS Denatures & Coats Reducer Reducing Agent (e.g., DTT) Protein->Reducer Reduces Disulfides StackingGel Stacking Gel (Bis-Tris, pH 6.8) LDS->StackingGel Sample Loaded Cathode Cathode (-) Anode Anode (+) ResolvingGel Resolving Gel (Bis-Tris, pH 6.8) StackingGel->ResolvingGel Proteins Stack & Separate TrailingIon Trailing Ion (MOPS or MES) LeadingIon Leading Ion (Chloride)

Caption: Workflow of the Bis-Tris PAGE system.

References

  • Bitesize Bio. (2024, October 29). Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Bis-Tris Gels: Sharpen Up Your Protein Bands. Retrieved from [Link]

  • Interchim. (n.d.). RunBlue Bis-Tris Protein Gels. Retrieved from [Link]

  • Expedeon. (n.d.). RunBlue™ Bis-Tris Protein Gels. Retrieved from [Link]

  • BioBasic Asia. (2024, May 31). A Guide to Choosing the Right Gel for Protein Gel Electrophoresis. Retrieved from [Link]

  • StackExchange. (2012, April 5). How do SDS-PAGE gels differ in a Bis-Tris system vs. a Tris-Glycine system?. Retrieved from [Link]

  • Li, Y., et al. (2019). Major cause of antibody artifact bands on non-reducing SDS-PAGE and methods for minimizing artifacts. Protein Expression and Purification, 163, 105459. doi:10.1016/j.pep.2019.105459
  • Kurien, B. T., & Scofield, R. H. (2012). Common artifacts and mistakes made in electrophoresis. Methods in Molecular Biology, 869, 635–641. doi:10.1007/978-1-61779-821-4_58
  • ResearchGate. (2021, December 21). Why is my bis-tris gel not resolving well?. Retrieved from [Link]

  • Kurien, B. T., & Scofield, R. H. (2012). Common artifacts and mistakes made in electrophoresis. PubMed. Retrieved from [Link]

  • ResearchGate. (2019, August 6). Major cause of antibody artifact bands on non-reducing SDS-PAGE and methods for minimizing artifacts. Retrieved from [Link]

  • ResearchGate. (2025, April 24). Why do we use two different pH in SDS PAGE for stacking and resolving gel. Retrieved from [Link]

  • Hachmann, J. P., & Amshey, J. W. (2005). Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: effect of gel pH. Analytical Biochemistry, 342(2), 237–245. doi:10.1016/j.ab.2005.04.030
  • ResearchGate. (2005, August 7). Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: Effect of gel pH. Retrieved from [Link]

  • G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis. Retrieved from [Link]

  • YouTube. (2020, January 29). Importance of Sample Preparation and Choosing the Right Gel for SDS-PAGE. Retrieved from [Link]

Sources

Bistris hydrochloride buffer interference with protein assays

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Topic: Bistris Hydrochloride Buffer Interference with Protein Assays

Welcome to the technical support guide for navigating the complexities of protein quantification in the presence of this compound (Bis-Tris-HCl). As researchers and drug development professionals, accurate protein concentration measurement is the bedrock of reliable downstream applications. However, seemingly benign buffer components can introduce significant artifacts. Bistris, a popular amine-based buffer for protein and nucleic acid systems due to its pKa of 6.5, is a known interfering agent in several common protein assays.[1]

This guide provides a comprehensive, in-depth analysis of these interferences. We will move beyond simple lists of compatible reagents to explore the underlying chemical mechanisms causing these issues. By understanding the "why," you can make more informed decisions in your experimental design. This resource offers field-proven troubleshooting protocols, alternative strategies, and the authoritative grounding needed to ensure your protein quantification is both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when encountering unexpected results with Bistris-containing samples.

Q1: Why are my protein concentration readings inaccurate when using a Bistris-HCl buffer?

A1: The inaccuracy stems from the chemical nature of Bistris and the reaction principles of the protein assay you are using.

  • For Copper-Based Assays (BCA, Lowry): The primary issue is that Bistris is an amine buffer that can chelate copper ions (Cu²⁺).[2][3] Assays like the Bicinchoninic Acid (BCA) and Lowry assays depend on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds, which then generates a colorimetric signal.[4][5][6] Bistris competes with the protein for these copper ions, disrupting the reaction and leading to a significant underestimation of the actual protein concentration.[3][7]

  • For Dye-Based Assays (Bradford): The Bradford assay is generally more compatible with Bistris than copper-based methods.[3][8] Interference is less severe but can still occur, typically by altering the pH of the assay reagent or through non-specific interactions with the Coomassie dye, which can affect the dye-protein binding equilibrium.[8][9]

Q2: Which common protein assays are most affected by Bistris-HCl?

A2: The level of interference varies significantly between assays.

  • Highly Affected: The BCA and Lowry assays are severely compromised by Bistris due to their reliance on copper chelation chemistry.[7][10][11]

  • Moderately Affected: The Bradford assay is more tolerant, but accuracy can be compromised, especially at higher Bistris concentrations. It is crucial to run appropriate controls to validate its use.[8]

  • Generally Compatible: Assays that do not rely on copper reduction or specific pH conditions, such as certain fluorescent dye-based assays (e.g., Qubit™) or direct UV A280 measurements (if the buffer itself doesn't absorb at 280 nm and the sample is pure), are often better alternatives.

Q3: At what concentration does Bistris-HCl begin to interfere?

A3: There is no universal cutoff, as the interference is concentration-dependent and can be influenced by other components in your sample matrix. However, here are some general guidelines:

Protein AssayTypical Interfering Concentration of Bistris
BCA Assay Very low concentrations can cause significant interference.
Lowry Assay Similar to BCA, it is highly sensitive to amine-based buffers.[10][11]
Bradford Assay Generally compatible up to 100 mM, but this must be verified.[8]

It is critical to note that combinations of substances can have an additive interfering effect, even if each component is below its individual tolerance limit.[12]

Q4: Can I salvage my experiment if my samples are already in a Bistris buffer?

A4: Absolutely. Several robust strategies exist to overcome this issue, ranging from simple adjustments to more involved sample preparation steps. The best approach depends on your protein concentration, sample volume, and available resources. These methods are detailed in the Troubleshooting Guides below.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols to mitigate or eliminate Bistris buffer interference.

Guide 1: The Custom Standard Curve Approach (Compensation)

This is often the simplest and most direct method if your protein concentration is high enough and you have sufficient buffer. The principle is to introduce the same level of interference into your standards as is present in your samples, thereby canceling it out.

Causality: By preparing your protein standards (e.g., BSA) in the exact same Bistris-HCl buffer as your unknown samples, the interfering effect of the Bistris buffer on the assay chemistry will be identical for both the standards and the samples. This allows the variation in signal to be attributed solely to the protein concentration.[11]

  • Prepare the "Blank" Buffer: Use the exact same Bistris-HCl buffer that your protein samples are in. This includes all additives (salts, detergents, etc.) at the same concentrations.

  • Prepare a High-Concentration Protein Standard: Dissolve a known protein standard (e.g., BSA) in a minimal amount of a compatible buffer (like PBS or saline) or directly in your Bistris-HCl buffer to create a concentrated stock (e.g., 2 mg/mL).

  • Create the Standard Curve: Perform serial dilutions of your concentrated protein stock using your Bistris-HCl "Blank" buffer. This ensures that every point on your standard curve contains the same concentration of Bistris as your unknown samples.

  • Run the Assay: Perform your protein assay (e.g., Bradford) using your custom-prepared standards and your unknown samples. Use the "Blank" buffer (from Step 1) to zero the spectrophotometer.

  • Calculate Concentration: Plot the absorbance values of your standards against their known concentrations to generate a standard curve. Use the equation from the linear regression of this curve to determine the concentration of your unknown samples.

cluster_prep Preparation cluster_dilution Standard Curve Generation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Samples in Bistris-HCl Buffer get_buffer Obtain exact same Bistris-HCl buffer (without protein) start->get_buffer get_std Obtain concentrated protein standard (e.g., 2 mg/mL BSA) start->get_std dilute Create serial dilutions of protein standard using the Bistris-HCl buffer get_buffer->dilute get_std->dilute standards Result: Set of standards (e.g., 0, 0.1, 0.25, 0.5, 1.0 mg/mL) all in identical buffer dilute->standards run_assay Perform protein assay (e.g., Bradford) on standards and unknown samples standards->run_assay measure Measure absorbance (e.g., at 595 nm) run_assay->measure plot Plot standard curve: Absorbance vs. Concentration measure->plot calculate Calculate concentration of unknowns from curve plot->calculate end End: Accurate Protein Concentration calculate->end

Caption: Workflow for the Custom Standard Curve method.

Guide 2: Removing the Interference via Buffer Exchange

When the custom standard approach is not feasible (e.g., low protein concentration, limited amount of buffer), the best strategy is to remove the interfering Bistris buffer from the sample.[12][13][14]

Causality: These methods physically separate the large protein macromolecules from the small Bistris buffer molecules, effectively exchanging the buffer system for one that is compatible with the chosen protein assay.[13][15]

  • Best for: Small sample volumes (up to ~130 µL) and rapid processing.[16]

  • Principle: A form of size-exclusion chromatography where proteins pass through the column quickly while small buffer molecules are retained by the porous resin.[13][17]

  • Protocol:

    • Column Preparation: Select a spin column with an appropriate molecular weight cut-off (MWCO), typically >5,000 Da for most proteins.[17]

    • Equilibration: Centrifuge the column to remove the storage solution. Equilibrate the column by washing it 2-3 times with a compatible assay buffer (e.g., PBS). This is done by adding the new buffer and centrifuging it through.[16][18]

    • Sample Loading: Place the equilibrated column in a new collection tube. Slowly apply your protein sample to the center of the resin bed.[16]

    • Elution: Centrifuge the column according to the manufacturer's instructions. The flow-through in the collection tube is your protein sample, now in the new compatible buffer.[16][18]

  • Best for: Larger sample volumes where sample dilution is undesirable.

  • Principle: The protein sample is placed in a bag or cassette made of a semi-permeable membrane. This is submerged in a large volume of a compatible buffer. Small Bistris molecules diffuse out of the sample and into the surrounding buffer, while the large protein molecules are retained.[15]

  • Protocol:

    • Membrane Preparation: Choose a dialysis membrane with an appropriate MWCO. Pre-wet the membrane as per the manufacturer's instructions.

    • Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to remove air bubbles.

    • Dialysis: Immerse the sample in a large volume (200-500 times the sample volume) of the desired compatible buffer. Stir the external buffer gently at 4°C.[15]

    • Buffer Changes: For efficient removal, perform at least three buffer changes over several hours or overnight. A typical schedule is 2 hours, 2 hours, and then overnight.[15]

  • Best for: Concentrating a dilute protein sample while simultaneously removing interfering substances.

  • Principle: Solvents like acetone or acids like trichloroacetic acid (TCA) are used to denature and precipitate the protein out of the solution. The protein pellet is then separated from the supernatant (containing the Bistris), washed, and resolubilized in a compatible buffer.[7][19]

  • Protocol (Acetone Precipitation):

    • Pre-chill: Chill your protein sample and acetone to -20°C.

    • Precipitate: Add at least 4 volumes of cold acetone to your protein sample in a microcentrifuge tube. Vortex briefly and incubate at -20°C for at least 60 minutes.

    • Pellet: Centrifuge at high speed (e.g., >13,000 x g) for 15 minutes at 4°C.

    • Wash: Carefully decant the supernatant. Wash the pellet with cold acetone to remove residual contaminants and centrifuge again.

    • Dry: Remove the supernatant and allow the pellet to air-dry briefly. Do not over-dry, as this can make resolubilization difficult.

    • Resolubilize: Resuspend the protein pellet in your desired assay-compatible buffer.

start Start: Sample in Bistris-HCl Buffer q1 Is protein concentration > assay lower limit? start->q1 q2 Is sample volume > 2 mL? q1->q2 No a1 Use Custom Standard Curve Approach q1->a1 Yes q3 Is rapid processing critical? q2->q3 No a2 Use Dialysis q2->a2 Yes a3 Use Spin Desalting Column q3->a3 Yes a4 Use Protein Precipitation q3->a4 No (Need to concentrate)

Caption: Decision guide for handling Bistris interference.

Part 3: References

  • Protein Buffer Exchange and Desalting Protocol. (n.d.). AWS. Retrieved from [Link]

  • Biochem Lab Protein Dialysis Protocol F21. (2021). Sandiego. Retrieved from [Link]

  • Desalting and buffer exchange. (n.d.). Wikipedia. Retrieved from [Link]

  • How to Deal with Interfering Agents in Protein Estimation Assays. (2015). G-Biosciences. Retrieved from [Link]

  • Effect of Tris on Protein Measurement (µg/ml). (1974). ResearchGate. Retrieved from [Link]

  • What is the maximum concentration of Tris-base that can be used as buffer for proteins without affecting its function and stability? (2016). ResearchGate. Retrieved from [Link]

  • How to make protein standards. (2024). Reddit. Retrieved from [Link]

  • Bradford Assay Troubleshooting Guide Common Errors and Fixes. (2025). ZAGENO. Retrieved from [Link]

  • Interference by Tris buffer in the estimation of protein by the Lowry procedure. (1974). ResearchGate. Retrieved from [Link]

  • OTHER PROTEIN CONCENTRATION ASSAYS. (n.d.). Retrieved from [Link]

  • Protein measurement using bicinchoninic acid: elimination of interfering substances. (1987). PubMed. Retrieved from [Link]

  • 25 mM Tris 192 mM Glycine pH 8.3 buffer can interfere with BCA protein quantification? (2017). ResearchGate. Retrieved from [Link]

  • Protein Assays. (2022). BMG LABTECH. Retrieved from [Link]

  • 5 methods to quantify proteins. (2023). Abyntek Biopharma. Retrieved from [Link]

  • Top 5 Protein Quantification Assays. (n.d.). Bitesize Bio. Retrieved from [Link]

  • Protein Quantification Protocol: From Sample Preparation to Data Analysis. (2025). Retrieved from [Link]

  • Detection and prevention of protein aggregation before, during, and after purification. (n.d.). Retrieved from [Link]

  • Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. (2020). PubMed Central. Retrieved from [Link]

  • Compatibility Chart For Bradford Kit. (n.d.). ResearchGate. Retrieved from [Link]

  • Targeting Optimal Buffers for Downstream Crystallisation Screening. (n.d.). Applied Photophysics. Retrieved from [Link]

  • Technical Note: Colorimetric Protein Assays. (n.d.). Moodle@Units. Retrieved from [Link]

  • Interpretation of biological and mechanical variations between the Lowry versus Bradford method for protein quantification. (n.d.). NIH. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cell Viability in Bistris-Buffered Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Bistris (Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) as a buffering agent in cell culture. Our goal is to equip you with the scientific understanding and practical solutions to enhance cell viability and ensure the reproducibility of your experiments.

Introduction to Bistris Buffer in Cell Culture

Bistris is a zwitterionic biological buffer with a pKa of approximately 6.5 at 25°C, providing an effective buffering range of pH 5.8 to 7.2.[1][2] Its use in cell culture can be advantageous in specific applications, particularly those requiring a slightly acidic to neutral pH environment. However, like any component of a culture system, its use comes with considerations that can significantly impact experimental outcomes. This guide will walk you through common challenges and their resolutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when using Bistris-buffered culture conditions.

Question 1: I'm observing decreased cell viability and proliferation after switching to a Bistris-buffered medium. What are the potential causes?

Several factors could contribute to reduced cell viability in the presence of Bistris. A systematic approach to troubleshooting is crucial.

Causality-Driven Troubleshooting Workflow

cluster_0 Initial Observation cluster_1 Primary Investigation cluster_2 Secondary Investigation cluster_3 Solutions Start Decreased Cell Viability Concentration Bistris Concentration Too High? Start->Concentration Purity Buffer Purity Adequate? Start->Purity pH pH of Medium Correct? Start->pH Metal_Ions Metal Ion Chelation? Concentration->Metal_Ions Optimize_Conc Optimize Concentration Concentration->Optimize_Conc Cell_Line Cell Line Sensitivity? Purity->Cell_Line Use_High_Purity Use High-Purity Bistris Purity->Use_High_Purity Verify_pH Verify and Adjust pH pH->Verify_pH Supplement_Ions Supplement Metal Ions Metal_Ions->Supplement_Ions Test_Alternative Test Alternative Buffers Cell_Line->Test_Alternative

Caption: Troubleshooting workflow for decreased cell viability.

Detailed Explanations and Solutions:
  • Bistris Concentration: High concentrations of biological buffers can be cytotoxic. While Tris buffer has shown low toxicity at 10-50 mM, concentrations exceeding 100 mM can lead to cell shrinkage and reduced proliferation.[3] Although specific cytotoxicity data for Bistris is less common in cell culture literature, it is prudent to start with a concentration at the lower end of the typical range (e.g., 10-20 mM) and optimize.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Bistris for your specific cell line.

  • Buffer Purity: Impurities such as heavy metal ions or organic contaminants in lower-grade buffers can be toxic to cells, even at low buffer concentrations.[3]

    • Solution: Always use high-purity, cell culture-tested Bistris.[4]

  • pH Verification: An incorrectly prepared or calibrated buffer can lead to a suboptimal pH for your cells, directly impacting their health. The optimal pH for most mammalian cell lines is between 7.2 and 7.4.[5]

    • Solution: After preparing your Bistris-buffered medium, verify the final pH at the temperature of use (e.g., 37°C), as the pKa of many buffers is temperature-dependent.[6]

  • Metal Ion Chelation: A critical and often overlooked characteristic of Bistris is its ability to chelate divalent metal ions.[7][8] It forms strong complexes with Cu²⁺ and Pb²⁺ and can also interact with other essential ions like Ca²⁺, Mg²⁺, and Zn²⁺.[7][9][10] This chelation can deplete the medium of ions crucial for cell attachment, enzyme function, and signaling.

    • Solution: If you suspect metal ion depletion, consider supplementing your medium with additional divalent cations. However, this requires careful optimization to avoid toxicity from excess ions. Alternatively, using a buffer with negligible metal-binding capacity, such as HEPES, may be a better approach for sensitive applications.[5]

Question 2: My cells are detaching from the culture surface after introducing Bistris buffer. Why is this happening?

Cell detachment is often linked to the health of the cell membrane and the availability of ions required for cell adhesion molecules.

  • Potential Cause: As mentioned above, Bistris can chelate Ca²⁺ and Mg²⁺ ions.[7][10] These ions are essential cofactors for integrins and cadherins, the primary proteins responsible for cell-matrix and cell-cell adhesion. Depletion of these ions can lead to a loss of cell attachment.

  • Troubleshooting Steps:

    • Analyze Medium Composition: Review the formulation of your basal medium to understand the baseline concentrations of Ca²⁺ and Mg²⁺.

    • Ion Supplementation Trial: As a diagnostic test, add a small, incremental amount of CaCl₂ and MgCl₂ to the Bistris-buffered medium to see if it restores cell attachment.

    • Consider Alternative Buffers: If ion supplementation is not feasible or disrupts your experimental system, switching to a non-chelating buffer like HEPES is a reliable solution.[5]

Question 3: I am seeing inconsistent results in my experiments that are sensitive to metal ions. Could Bistris be the culprit?

Yes, this is a significant concern with Bistris.

  • Mechanism of Interference: The five hydroxyl groups and one tertiary amine group of Bistris can serve as ligands for a variety of divalent metal ions.[9] This interaction can interfere with any experimental system where the concentration of free metal ions is a critical parameter, such as enzyme kinetics or studies of signaling pathways dependent on metal cofactors.[11] For example, Bistris has been shown to inhibit the interaction of certain protein domains with metal ions.[9]

  • Recommendations:

    • For experiments involving enzymatic assays where metal ions are cofactors, it is crucial to either validate that Bistris does not interfere or to choose an alternative buffer.

    • For studies on cellular signaling cascades that are modulated by calcium or other divalent cations, the use of a non-chelating buffer is strongly recommended.

Comparative Overview of Common Biological Buffers
PropertyBistrisTrisHEPES
pKa (25°C) ~6.5[1]~8.1[12][13]~7.5[5]
Buffering pH Range 5.8 - 7.2[2][14]7.0 - 9.0[3][12]6.8 - 8.2[5][15]
Metal Ion Chelation Significant[7][8]Can chelate some ions[5]Negligible[5]
Potential for Cytotoxicity Possible at high concentrationsCan be toxic >50 mM[3][5]Low toxicity, but possible >40-50 mM[5]
Suitability for CO₂ Incubators SuitableSensitive to CO₂ levels[5]Ideal due to CO₂-independent buffering[5]

This table provides a comparative summary based on the known properties of these buffers. Actual performance may vary depending on specific experimental conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Bistris in cell culture medium? A starting concentration of 10-20 mM is advisable. The optimal concentration should be determined empirically for each cell line and application to ensure robust buffering without inducing cytotoxicity.[3]

Q2: How should I prepare a sterile Bistris buffer stock solution? To prepare a 1 M stock solution, dissolve 209.24 g of Bistris in 750 mL of deionized water. Adjust the pH to the desired value using concentrated HCl.[4][16] Bring the final volume to 1 L with deionized water. Sterilize the solution by autoclaving or by passing it through a 0.22 µm filter.[16][17] Store at 4°C.[4]

Q3: Can I use Bistris buffer in combination with a bicarbonate buffering system? Yes, Bistris can be used to supplement the buffering capacity of a bicarbonate-based medium, especially for applications outside of a CO₂ incubator where the bicarbonate system is less effective. However, when used inside a CO₂ incubator, ensure the total buffering capacity does not lead to an overly stable pH that masks underlying issues with the culture, such as bacterial contamination or rapid nutrient depletion.

Q4: Is Bistris compatible with common cell viability assays? Bistris is generally compatible with assays that do not rely on metal-dependent enzymes that could be inhibited by its chelating properties. However, it is not recommended for use with the Bicinchoninic Acid (BCA) protein assay due to interference.[8] It is always best practice to validate the compatibility of your buffer with any new assay.

Experimental Protocols

Protocol 1: Preparation of 1 M Bistris Stock Solution (pH 6.5)

Materials:

  • Bistris (MW: 209.24 g/mol )[17]

  • High-purity deionized water (dH₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile filtration unit (0.22 µm) or autoclave

Procedure:

  • Weigh 209.24 g of Bistris powder.[17]

  • In a suitable container, dissolve the Bistris powder in 800 mL of dH₂O.[17]

  • Slowly add concentrated HCl to the solution while stirring to adjust the pH to 6.5. Monitor the pH continuously with a calibrated pH meter.[17]

  • Once the desired pH is reached, add dH₂O to bring the final volume to 1 L.[17]

  • Sterilize the solution by passing it through a 0.22 µm filter into a sterile container or by autoclaving.[4][17]

  • Store the stock solution at 4°C.[4]

Protocol 2: Determining Optimal Bistris Concentration for a Cell Line

Objective: To identify the highest concentration of Bistris that does not negatively impact cell viability or proliferation.

cluster_0 Setup cluster_1 Treatment cluster_2 Analysis Seed Seed cells in a 96-well plate Prepare Prepare media with varying Bistris concentrations (0, 5, 10, 20, 40, 80 mM) Seed->Prepare Incubate Replace media and incubate for 24-72h Prepare->Incubate Assay Perform cell viability assay (e.g., MTT, PrestoBlue™) Incubate->Assay Analyze Analyze data and determine IC50 Assay->Analyze

Caption: Workflow for optimizing Bistris concentration.

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Prepare Media: Prepare complete culture medium containing a range of Bistris concentrations (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM, 80 mM). Ensure the pH of all media is identical.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared Bistris-containing media.

  • Incubation: Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or a resazurin-based assay (e.g., PrestoBlue™).[18]

  • Data Analysis: Plot cell viability against Bistris concentration to determine the highest concentration that does not significantly reduce viability compared to the 0 mM control.

References
  • Vertex AI Search. (n.d.). Is Tris buffer toxic to cells in cell culture experiments. Retrieved January 13, 2026.
  • PubMed. (n.d.). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). Retrieved January 13, 2026, from [Link]

  • PMC. (n.d.). Interference of pH buffer with Pb2+-peripheral domain interactions: obstacle or opportunity?. Retrieved January 13, 2026, from [Link]

  • Bitesize Bio. (2024, October 29). Bis-Tris Gels: Their Key Advantages and How to Prepare Them. Retrieved January 13, 2026, from [Link]

  • Hopax Fine Chemicals. (n.d.). Tris Buffer for Cell Culture: Supporting Growth and Viability. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2025, August 6). Metal Ion/Buffer Interactions. Retrieved January 13, 2026, from [Link]

  • Hopax Fine Chemicals. (2024, April 19). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Retrieved January 13, 2026, from [Link]

  • Hopax Fine Chemicals. (2019, February 20). The uses of Bis-Tris Buffer. Retrieved January 13, 2026, from [Link]

  • PubMed. (n.d.). TRIS BUFFERS IN CELL CULTURE. Retrieved January 13, 2026, from [Link]

  • Hopax Fine Chemicals. (2018, October 5). Biological buffers and their interactions with metal ions. Retrieved January 13, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved January 13, 2026, from [Link]

  • Bio-Rad. (n.d.). Tris Buffer. Retrieved January 13, 2026, from [Link]

Sources

Addressing unexpected pH shifts in Bistris hydrochloride buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Bistris hydrochloride buffers. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into resolving common issues with this versatile buffering agent. This is not just a list of steps; it's a comprehensive guide to understanding the "why" behind the "how," ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Diagnosing Unexpected pH Shifts

Unexpected pH shifts in your Bistris buffer can compromise your experiments. This section provides a systematic approach to identifying and resolving the root cause of these shifts.

Initial Assessment: Quick Checks

Before diving into more complex diagnostics, start with these simple but crucial checks:

  • Re-measure the pH: Use a recently calibrated pH meter. Ensure the electrode is clean and properly stored.

  • Check your water source: Ensure you are using high-purity, deionized water (dH₂O) with a resistivity of >18 MΩ·cm.

  • Review your protocol: Double-check your calculations and the masses of reagents used during preparation.

If the issue persists, proceed to the diagnostic workflow below.

Diagnostic Workflow for pH Shifts

This workflow is designed to systematically isolate the variable causing the pH instability in your Bistris buffer.

G start Start: Unexpected pH Shift Detected temp Is the buffer at the correct experimental temperature? start->temp co2 Was the buffer exposed to air for an extended period? temp->co2 No sol_temp Root Cause: Temperature Effect (dpKa/dT) temp->sol_temp Yes storage How was the buffer stored? (Container, Temperature) co2->storage No sol_co2 Root Cause: CO2 Absorption co2->sol_co2 Yes sterilization Was the buffer sterilized? If so, how? storage->sterilization No sol_storage Root Cause: Improper Storage (CO2 ingress, contamination) storage->sol_storage Yes ionic Were other salts or reagents added to the buffer? sterilization->ionic No sol_sterilization Root Cause: Post-Autoclave pH Shift sterilization->sol_sterilization Yes concentration Was the buffer diluted from a stock solution? ionic->concentration No sol_ionic Root Cause: Ionic Strength Effect ionic->sol_ionic Yes meter Is the pH meter calibrated correctly for this buffer type and temperature? concentration->meter No sol_concentration Root Cause: Dilution Effect concentration->sol_concentration Yes sol_meter Root Cause: Measurement Error meter->sol_meter Yes CO2_Absorption CO2_air Atmospheric CO2 H2CO3 Carbonic Acid (H2CO3) CO2_air->H2CO3 Dissolves & Reacts H2O Water (in buffer) H2O->H2CO3 H_ion Hydrogen Ion (H+) Causes pH drop H2CO3->H_ion Dissociates HCO3 Bicarbonate (HCO3-) H2CO3->HCO3

Caption: Effect of CO2 absorption on buffer pH.

Preventative Measures:

  • Seal Containers: Always store your buffer in tightly sealed containers to minimize air exposure. [1][2]* Use Fresh Buffer: For pH-sensitive applications, use freshly prepared buffer or degas the buffer before use.

  • Work Quickly: When the buffer must be open to the air, try to minimize the exposure time.

Question 2: I prepared my buffer at room temperature (25°C), but the pH is different in my 37°C incubator. What's happening?

Answer: This is a classic example of the temperature dependency of a buffer's pKa. The pKa of Bistris has a significant temperature coefficient (dpKa/dT), which means its pH changes predictably with temperature.

The Science Behind the Shift:

The pKa of Bistris has a dpKa/dT of approximately -0.017 per degree Celsius . [3]This means for every 1°C increase in temperature, the pH will decrease by about 0.017 units.

  • Calculation Example: If you set your buffer to pH 6.5 at 25°C and then warm it to 37°C (a 12°C increase), the expected pH shift would be: 12°C * (-0.017 pH units/°C) = -0.204 pH units The new pH at 37°C would be approximately 6.30 .

This is a critical consideration for biological assays that are performed at physiological temperatures. [4][5]

Buffer Substance pKa at 25°C Temperature Coefficient (dpKa/dT)
Bistris ~6.5 -0.017 [3]
Tris ~8.1 [6] -0.028 to -0.031 [4][6]
HEPES ~7.5 -0.014

| Phosphate | ~7.2 | -0.0028 |

**Data sourced from various chemical suppliers and literature.[3][4][6]

Best Practice:

  • pH at Working Temperature: Always adjust the final pH of your buffer at the temperature at which you will be performing your experiment. [3][7][8]If you are running an assay at 37°C, calibrate your pH meter and adjust the buffer's pH in a 37°C water bath or incubator.

Question 3: My buffer's pH changed after I autoclaved it. Is this normal?

Answer: Yes, a slight pH shift after autoclaving is not uncommon, especially for amine-based buffers. While Bistris can be sterilized by autoclaving, several factors during the process can alter the final pH. [9][10][11] Potential Causes for Post-Autoclaving Shifts:

  • CO₂ Absorption: As the buffer cools after autoclaving, a pressure differential can draw in air, leading to CO₂ absorption and a subsequent pH drop, as explained in FAQ #1. [12]2. Volatile Components: If you are adjusting the pH with hydrochloric acid (HCl), some of the HCl can volatilize during the high-temperature cycle, which would lead to a slight increase in the final pH.

  • Chemical Reactions: Although Bistris is generally stable, high heat and pressure can sometimes promote minor chemical changes or interactions with trace contaminants. [7] Recommendations for Sterilization:

  • Filter Sterilization: For most applications, sterile filtration through a 0.22 µm membrane is the preferred method as it avoids heat-related issues. [7][11][13]This is the most reliable way to maintain the buffer's target pH.

  • Post-Autoclave Check: If you must autoclave, allow the buffer to cool completely to its intended working temperature in a sealed container, and then re-check the pH. Adjust as necessary using sterile acid or base.

Question 4: I diluted my 1M stock solution to 50 mM, and the pH shifted. Why did this happen?

Answer: This pH shift is likely due to a change in the ionic strength of the solution, a phenomenon known as the "dilution effect."

Expertise & Causality:

The activity of ions in a solution is not solely dependent on their concentration but also on the overall ionic environment. In concentrated solutions, ionic interactions can "shield" the hydrogen ions, affecting the pH reading. When you dilute the buffer, you reduce the ionic strength, which changes the activity coefficients of the buffer components and H⁺ ions, resulting in a different measured pH. [14][15] This effect can be particularly noticeable when diluting a buffer that is set to a pH at the edge of its effective buffering range (pKa ± 1). [16]Bistris has a useful pH range of 5.8 to 7.2. [9][13]If your stock solution was prepared at a pH near these extremes, dilution could cause a more significant shift.

Protocol for Mitigating Dilution Effects:

  • Prepare a "Working Concentration" Stock: Instead of a highly concentrated 1M stock, consider making a 10X stock solution (e.g., 500 mM for a 50 mM final concentration). This reduces the magnitude of the dilution.

  • pH the Final Solution: The most accurate method is to prepare the buffer at its final working concentration and then adjust the pH.

  • Use a Consistent Protocol: If you must dilute from a stock, do so consistently and re-check the pH of the final working solution before use.

Experimental Protocols

Protocol 1: Preparation of 1 M this compound Stock Solution (pH 6.5 at 25°C)

This protocol provides a self-validating system for creating a reliable stock solution.

Materials:

  • Bistris powder (FW: 209.24 g/mol )

  • Concentrated Hydrochloric Acid (HCl)

  • High-purity, deionized water (dH₂O)

  • Calibrated pH meter with a temperature probe

  • Stir plate and stir bar

  • Volumetric flask (1 L)

Procedure:

  • Initial Dissolution: Add approximately 800 mL of dH₂O to a beaker. [17]2. Weigh and Dissolve: Accurately weigh 209.24 g of Bistris powder and add it to the water while stirring. [10][17]Allow it to dissolve completely. The initial pH will be alkaline, around 9.9. [17]3. Temperature Equilibration: Place the beaker in a 25°C water bath and allow the solution temperature to equilibrate. Ensure your pH meter is calibrated at 25°C.

  • pH Adjustment: Slowly add concentrated HCl dropwise while monitoring the pH. Stir continuously to ensure homogeneity. [3][9][18]Be cautious not to "overshoot" the target pH. Adding acid and then having to add base back will unnecessarily increase the ionic strength. [19]5. Final Volume Adjustment: Once the pH is stable at 6.5, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of dH₂O and add the rinse water to the flask. Add dH₂O to bring the final volume to exactly 1 L. [17][18]6. Sterilization and Storage: Sterile filter the solution through a 0.22 µm filter into a sterile, tightly sealed container. [10][13]Store at 4°C. [9][10]

Protocol 2: pH Meter Calibration for Temperature-Sensitive Buffers

Accurate pH measurement is paramount. This protocol ensures your readings are trustworthy.

Procedure:

  • Select Correct Standards: Use at least two, preferably three, fresh pH calibration standards that bracket your target pH (e.g., pH 4.0, 7.0, and 10.0). [20]2. Equilibrate Temperature: Place your buffer sample and the calibration standards in a water bath set to your intended experimental temperature (e.g., 37°C). Allow all solutions to reach thermal equilibrium.

  • Enable Temperature Compensation: Ensure your pH meter's Automatic Temperature Compensation (ATC) is enabled and the probe is submerged in the solutions during calibration and measurement.

  • Calibrate at Temperature: Perform the calibration procedure according to your meter's instructions, using the temperature-equilibrated standards.

  • Rinse and Measure: Rinse the electrode thoroughly with dH₂O and gently blot dry between each standard and before measuring your Bistris buffer sample. [20]This prevents cross-contamination.

References

  • Benchling. (2015). Bis-Tris Buffer Preparation. Benchling Protocols. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How to prepare Bis-Tris buffer. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Why did Tris HCl buffer become acidic. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific. Retrieved from [Link]

  • LCGC International. (n.d.). Buffer Preparation — Hints, Tips and Common Errors. LCGC International. Retrieved from [Link]

  • The Hancock Lab. (2024). Calculating Ionic Strength of Buffers. The Hancock Lab. Retrieved from [Link]

  • ResearchGate. (2014). Why does the PH of tris-base buffer change with temperature variation?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). Why there's a pH shift in BisTris--calcium chloride after dilution?. ResearchGate. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). Should Tris HCl buffer be sterilized?. Retrieved from [Link]

  • Thompson, R. et al. (2021). Technical note: Stability of tris pH buffer in artificial seawater stored in bags. Ocean Science. Retrieved from [Link]

  • The Bumbling Biochemist (YouTube). (2021). Choosing and preparing pH buffers - practical stuff. Retrieved from [Link]

  • Watertest Systems. (n.d.). Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help. Retrieved from [Link]

  • Hubei New Desheng Materials Technology Co., Ltd. (n.d.). The pH value change of TRIS-HCL buffer is related to temperature. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating Experimental Results with Bistris Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the silent components of an experiment are often the most critical. The buffer, a solution designed to maintain a stable pH, is one such component. Its choice is not trivial; an inappropriate buffer can introduce artifacts, inhibit enzymatic activity, or lead to non-reproducible results. This guide provides an in-depth comparison of Bistris hydrochloride, a versatile but often misunderstood buffer, against common alternatives. We will delve into the causality behind its selection, provide self-validating experimental protocols, and offer the data necessary to make informed decisions for your research.

The Critical Role of Buffer Selection in Experimental Integrity

The primary function of a biological buffer is to resist changes in pH within a specific range, a property dictated by its pKa value.[1] An ideal buffer should be inert, highly soluble, non-toxic to biological components, and exhibit minimal changes in its pKa with temperature fluctuations.[2] However, no single buffer is perfect for all applications. Interactions between buffer components and biological molecules or metal ions can significantly impact experimental outcomes.[3] Therefore, validating that your chosen buffer does not interfere with your system is a cornerstone of rigorous scientific practice.

Bistris (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) is an amine-based buffer with a pKa of approximately 6.5 at 25°C, making it effective for maintaining a stable pH in the slightly acidic range of 5.8 to 7.2.[4][5] This characteristic positions it as a valuable tool for specific applications where traditional buffers like Tris or phosphate are less effective.

Comparative Analysis: this compound vs. Key Alternatives

Choosing the correct buffer requires a clear understanding of its physicochemical properties. The following table provides a direct comparison between Bistris and other commonly used biological buffers.

PropertyBistrisTrisHEPESMOPSPhosphate (PBS)
pKa (at 25°C) ~6.5[6]~8.1[7]~7.5[2]~7.2[2]7.2 (for H₂PO₄⁻)[2]
Effective pH Range 5.8 – 7.2[4]7.0 – 9.2[2]6.8 – 8.2[2]6.5 – 7.9[2]5.8 – 8.0[2]
ΔpKa/°C -0.017-0.031[2]-0.014[2]-0.015[2]-0.0028[2]
Metal Ion Binding Forms complexes with Cu²⁺, Pb²⁺, Ca²⁺, Zn²⁺, etc.[4][8]Can bind to some metals like Cu²⁺.[9]Negligible[2]Minimal[2]Precipitates with Ca²⁺ and Mg²⁺.[10]
UV Absorbance (260-280nm) Low[11]LowLowModerateLow
Key Advantage Excellent for native/SDS-PAGE at acidic pH; safer cacodylate alternative.[4][12]Versatile, cost-effective, widely used.[13]Excellent for physiological pH, low temperature sensitivity.[2]Ideal for RNA electrophoresis.Physiologically relevant ions.
Key Limitation Strong metal ion chelation; interferes with BCA protein assay.[4][8]High temperature sensitivity; primary amine can be reactive.[14]Can be toxic to some cells at high concentrations.[2]Can be toxic to some cell types.[2]Can inhibit some enzymes; precipitates with divalent cations.[10]

Logical Framework for Buffer Selection

The decision to use this compound should be a deliberate one, based on the specific requirements of the experiment. The following diagram illustrates a logical workflow for selecting an appropriate buffer.

Buffer_Selection_Workflow start Define Experimental Requirements (Target pH, Temperature, Key Reagents) ph_check Is Target pH in the 5.8 - 7.2 range? start->ph_check electrophoresis_check Application: Low MW Protein SDS-PAGE or Native PAGE at acidic pH? ph_check->electrophoresis_check Yes consider_alternatives Consider alternatives (e.g., HEPES, MOPS, Tris) ph_check->consider_alternatives No metal_check Does the experiment involve metalloenzymes or require free divalent cations (e.g., Cu²⁺, Zn²⁺)? assay_check Is a BCA protein assay required? metal_check->assay_check No avoid_bistris Avoid Bistris. Consider HEPES or MOPS. metal_check->avoid_bistris Yes temp_check Will the experiment involve significant temperature shifts? assay_check->temp_check No avoid_bistris_2 Avoid Bistris. Use a BCA-compatible buffer. assay_check->avoid_bistris_2 Yes use_bistris Consider Bistris (Validate for metal interference) temp_check->use_bistris No temp_check->use_bistris Yes (Note: Bistris has moderate ΔpKa/°C, better than Tris) electrophoresis_check->metal_check Yes electrophoresis_check->metal_check No consider_hepes HEPES is a strong candidate due to low ΔpKa/°C. experimental_workflow cluster_prep Preparation cluster_run Electrophoresis cluster_analysis Analysis prep_buffers 1. Prepare Buffers - 3.5X Bistris Gel Buffer (pH 6.6) - 5X MES Running Buffer - Sample Buffer prep_gel 2. Cast Gel - 12.5% Resolving Gel - 4% Stacking Gel prep_buffers->prep_gel load_sample 4. Load Samples & Molecular Weight Marker prep_gel->load_sample prep_sample 3. Prepare Sample - Lyse cells/tissue - Add Sample Buffer - Heat at 70°C for 10 min prep_sample->load_sample run_gel 5. Run Gel - Constant Voltage (e.g., 150V) - Until dye front reaches bottom load_sample->run_gel stain_gel 6. Stain Gel (e.g., Coomassie Blue) run_gel->stain_gel image_gel 7. Image & Analyze - Document results - Compare band sharpness stain_gel->image_gel

Sources

A Senior Application Scientist's Guide to Biological Buffers: A Comparative Analysis of Bistris Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that can profoundly impact experimental outcomes. The buffer, a seemingly simple component of an aqueous system, dictates the pH environment and can influence protein stability, enzyme activity, and even cell viability. This guide provides an in-depth comparison of Bistris hydrochloride with other commonly used biological buffers, including Tris, HEPES, MES, and Phosphate-Buffered Saline (PBS). By presenting objective performance data and detailed experimental protocols, this document aims to empower researchers to make informed decisions for their specific applications.

Introduction to this compound: A Versatile Buffering Agent

Bistris, or bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane, is a zwitterionic buffer that has gained popularity in various biochemical and biological applications.[1] Its hydrochloride salt is commonly used to prepare buffer solutions. With a pKa of 6.46 at 25°C, Bistris is particularly well-suited for maintaining a stable pH in the slightly acidic to neutral range of 5.8 to 7.2.[2] This characteristic makes it a valuable tool in a variety of experimental settings, from protein electrophoresis to cell culture.[2]

Physicochemical Properties: A Head-to-Head Comparison

The choice of a biological buffer should begin with a thorough understanding of its fundamental properties. The following table provides a comparative overview of this compound and other widely used buffers.

PropertyThis compoundTrisHEPESMESPBS (Phosphate-Buffered Saline)
Chemical Name 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochlorideTris(hydroxymethyl)aminomethane4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid2-(N-morpholino)ethanesulfonic acidPhosphate-Buffered Saline
pKa (at 25°C) 6.46[2]8.06[2]~7.5[3]6.157.2
Buffering pH Range 5.8 – 7.2[2]7.0 - 9.0[2]6.8 - 8.2[3]5.5 - 6.75.8 - 8.0[4]
ΔpKa/°C -0.016-0.028-0.014-0.011-0.0028
Metal Ion Interaction Forms complexes with some metal ions.[5]Can chelate certain metal ions.[3]Negligible metal ion binding.[3]Weak metal ion binding.Precipitates with divalent cations (e.g., Ca²⁺, Mg²⁺).[6][7]
Suitability for CO₂ Incubators SuitablepH is sensitive to CO₂ levels.[3]Ideal due to CO₂-independent buffering.[3]SuitablepH can be affected by CO₂.
Biocompatibility Good[2]Good, but can be toxic at high concentrations.[2][3]Generally low toxicity.[3]GoodIsotonic and non-toxic to most cells.[4]

Performance in Key Applications: A Data-Driven Comparison

The theoretical properties of a buffer are best understood in the context of its performance in real-world applications. This section provides a comparative analysis of this compound and its alternatives in several key experimental areas.

Enzyme Kinetics: The Case of β-Galactosidase

The choice of buffer can significantly influence enzyme kinetics by affecting the enzyme's structure and the ionization state of its active site residues. To illustrate this, let's consider the kinetic parameters of β-galactosidase from Aspergillus oryzae in different buffer systems.

Buffer (at optimal pH)K_m (mM)V_max (μmol/min/mg)
Bistris (pH 6.0) 0.840[8]0.0838[8]
Phosphate (pH 6.5-7.5) 2.72 (for lactose)[9]Not specified
Tris (pH 7.0) Not specifiedNot specified

Note: Direct comparative studies of β-galactosidase kinetics in all these buffers are limited. The data presented is synthesized from different studies and should be interpreted with caution.

The Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) are critical parameters for understanding enzyme-substrate interactions and catalytic efficiency. As the data suggests, the choice of buffer can influence these parameters. For instance, in a study on alkaline phosphatase, Tris buffer resulted in the highest V_max and K_m values compared to Glycine and Tricine buffers at the same pH.[10] This highlights the importance of selecting a buffer that not only maintains the optimal pH but also minimizes interference with the enzymatic reaction.

This protocol outlines a general procedure for comparing the effect of different buffers on the activity of an enzyme, using β-galactosidase as an example.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis B1 Prepare Buffer Stocks (Bistris, Tris, HEPES, MES, PBS) at desired pH and concentration M1 Mix Buffer, Enzyme, and Substrate in a 96-well plate B1->M1 E1 Prepare Enzyme Stock (β-galactosidase) E1->M1 S1 Prepare Substrate Stock (ONPG) S1->M1 I1 Incubate at a constant temperature M1->I1 R1 Read absorbance at 420 nm at timed intervals I1->R1 P1 Plot Absorbance vs. Time R1->P1 C1 Calculate Initial Velocity (V₀) P1->C1 K1 Determine Km and Vmax using Michaelis-Menten kinetics C1->K1 Comp1 Compare Kinetic Parameters across different buffers K1->Comp1

Caption: Workflow for comparing the effects of different buffers on enzyme kinetics.

Step-by-Step Methodology:

  • Prepare Buffer Solutions: Prepare 100 mM stock solutions of Bistris-HCl, Tris-HCl, HEPES, MES, and PBS at their optimal pH for the enzyme of interest (e.g., pH 6.0 for β-galactosidase from Aspergillus oryzae).

  • Prepare Enzyme and Substrate: Prepare a stock solution of β-galactosidase and a stock solution of the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Set up the Reaction: In a 96-well plate, set up reactions containing the enzyme, substrate, and one of the buffer solutions. Include a blank for each buffer containing all components except the enzyme.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 37°C) and measure the absorbance at 420 nm at regular intervals using a microplate reader.

  • Data Analysis: Plot the absorbance values against time to determine the initial reaction velocity (V₀). Repeat the experiment with varying substrate concentrations to determine the K_m and V_max for each buffer system using Michaelis-Menten plots.

Protein Stability: Insights from Thermal Shift Assays

Maintaining the conformational integrity of proteins is crucial for their function and for the success of techniques like X-ray crystallography. The choice of buffer can significantly impact protein stability. A thermal shift assay, or differential scanning fluorimetry (DSF), is a powerful technique to assess protein stability by measuring the melting temperature (T_m) of a protein in different conditions.[11]

A study comparing the thermal stability of a recombinant protein from Plasmodium parasites in various buffers found that a standard buffer of 100 mM HEPES, pH 7.5, with 150 mM NaCl was suitable for many, but not all, proteins.[12] For some proteins, alternative buffers like Bistris, MES, or Tris provided better stability, highlighting the protein-specific nature of buffer effects.[12] In another example, a protein was found to be significantly more stable in 50 mM sodium phosphate buffer at pH 7.0 compared to Tris, HEPES, and MOPS at the same concentration and pH.[13]

Buffer (50 mM, pH 7.0)Melting Temperature (T_m) in °C
Sodium Phosphate 58.0[13]
Tris 55.0[13]
HEPES 54.0[13]
MOPS 52.0[13]
Bistris Data not available in a directly comparable study

This protocol provides a method for comparing the stabilizing effects of different buffers on a target protein.

Thermal_Shift_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Protein Stock M1 Mix Protein, Buffer, and Dye in a 96-well PCR plate P1->M1 B1 Prepare Buffer Stocks (Bistris, Tris, HEPES, MES, PBS) at various pH values B1->M1 D1 Prepare Fluorescent Dye Stock (e.g., SYPRO Orange) D1->M1 R1 Run Thermal Melt Protocol in a real-time PCR instrument M1->R1 C1 Generate Melt Curves (Fluorescence vs. Temperature) R1->C1 D1_analysis Determine Melting Temperature (Tm) from the derivative of the curve C1->D1_analysis Comp1 Compare Tm values across different buffers D1_analysis->Comp1

Caption: Workflow for a comparative thermal shift assay to assess protein stability in different buffers.

Step-by-Step Methodology:

  • Prepare Reagents: Prepare a stock solution of the purified protein, stock solutions of the different buffers to be tested, and a stock solution of a fluorescent dye (e.g., SYPRO Orange).

  • Set up the Assay Plate: In a 96-well PCR plate, add the protein, the fluorescent dye, and each of the different buffer solutions to separate wells. Include appropriate controls (e.g., buffer and dye without protein).

  • Perform the Thermal Melt: Place the plate in a real-time PCR instrument and run a melt curve protocol, gradually increasing the temperature while monitoring the fluorescence.

  • Analyze the Data: The instrument software will generate melt curves showing the change in fluorescence as a function of temperature. The melting temperature (T_m) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.[12] Compare the T_m values obtained in the different buffers to assess their relative stabilizing effects.

Cell Culture: Impact on Viability and Function

The buffer system in cell culture media is critical for maintaining a stable physiological pH and osmolarity, which are essential for cell viability and growth. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers like HEPES and Bistris offer an advantage for experiments conducted outside a CO₂ incubator.

A comparative study on the effect of HEPES and PBS on cell viability showed that a HEPES-buffered system can lead to higher maximum cell density and viability.[7] Conversely, diluting cell culture samples in PBS may inadvertently reduce cell viability.[7] HEPES has also been shown to stimulate ATP production in cells, which can modulate energy-dependent cellular processes.

BufferEffect on Cell Viability
Bistris Good biocompatibility, suitable for cell culture.[2]
Tris Can be cytotoxic at higher concentrations (>20-50 mM).[3]
HEPES Generally low toxicity, can support higher cell density and viability.[3][7]
PBS Isotonic and non-toxic, but may reduce viability upon dilution of samples.[4][7]

This protocol describes a method to compare the effects of different buffers on cell viability using a colorimetric assay such as the MTT or WST-1 assay.

Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis C1 Seed cells in a 96-well plate E1 Expose cells to buffered media for a defined period (e.g., 24, 48, 72h) C1->E1 M1 Prepare culture media supplemented with different buffers (Bistris, Tris, HEPES, PBS) M1->E1 A1 Add MTT or WST-1 reagent E1->A1 I1 Incubate to allow formazan formation A1->I1 R1 Measure absorbance I1->R1 Calc1 Calculate % Cell Viability relative to control R1->Calc1 Plot1 Plot Viability vs. Time for each buffer Calc1->Plot1 Comp1 Compare the effects of different buffers on cell viability Plot1->Comp1

Caption: Workflow for a comparative cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Buffer Exposure: Replace the standard culture medium with media supplemented with different buffers (e.g., 25 mM Bistris, 25 mM Tris, 25 mM HEPES, or PBS) adjusted to the same physiological pH.

  • Incubation: Incubate the cells for various time points (e.g., 24, 48, and 72 hours).

  • Viability Assay: At each time point, add a viability reagent (e.g., MTT or WST-1) to the wells and incubate according to the manufacturer's instructions.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability for each buffer condition relative to a control (cells grown in standard, un-supplemented medium).

Protein Electrophoresis: The Advantage of a Neutral pH Environment

In sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), the buffer system plays a critical role in protein separation and resolution. The traditional Laemmli system uses a Tris-glycine buffer, which operates at a highly alkaline pH (around 9.5 during the run). This alkaline environment can lead to protein modifications, such as deamination and alkylation, resulting in distorted or less resolved protein bands.

In contrast, Bis-Tris gels utilize a Bis-Tris-HCl buffer in the gel and MOPS or MES in the running buffer, creating a neutral pH environment (around 7.2) during electrophoresis. This neutral pH minimizes protein degradation and modification, leading to sharper bands and more accurate molecular weight estimation. Furthermore, Bis-Tris gels have a longer shelf life compared to Tris-glycine gels, which are prone to hydrolysis.

FeatureBistris Gel SystemTris-Glycine Gel System
Operating pH Neutral (~7.2)Alkaline (~9.5)
Protein Stability Enhanced, minimal modification.Potential for deamination and alkylation.
Band Resolution Sharper bands, higher accuracy.Can result in distorted or less resolved bands.
Shelf Life LongerShorter, prone to hydrolysis.
Flexibility Can be used with MES or MOPS running buffers for different separation ranges.Standardized system.

Conclusion and Recommendations

The selection of a biological buffer is a nuanced decision that requires careful consideration of the specific experimental context. While traditional buffers like Tris and PBS have their merits, zwitterionic buffers such as Bistris and HEPES offer distinct advantages in many applications.

  • This compound is an excellent choice for applications requiring a stable pH in the slightly acidic to neutral range. Its performance in protein electrophoresis, where it promotes protein stability and enhances band resolution, is a significant advantage over the traditional Tris-glycine system. It is also a suitable buffer for various enzyme assays and cell culture experiments.

  • Tris remains a cost-effective and versatile buffer for a wide range of applications, particularly those in the neutral to alkaline pH range. However, its temperature-sensitive pKa and potential for interacting with certain assays and metal ions should be taken into account.

  • HEPES is a superior buffer for cell culture applications, especially when working outside of a CO₂ incubator, due to its pKa being close to physiological pH and its minimal temperature dependence. Its negligible interaction with metal ions also makes it a good choice for many enzymatic assays.

  • MES is a valuable buffer for experiments requiring a more acidic pH range (5.5-6.7). Its low metal-binding capacity is an advantage in certain biochemical assays.

  • PBS is an ideal isotonic and non-toxic solution for washing cells and for dilutions where buffering capacity is not the primary concern. However, its tendency to precipitate with divalent cations and its limited buffering capacity at physiological pH make it unsuitable for many enzyme assays and long-term cell culture.

Ultimately, the optimal buffer is the one that provides a stable pH environment while having the least interference with the biological system under investigation. It is highly recommended that researchers validate their chosen buffer in their specific experimental setup to ensure the integrity and reproducibility of their results.

References

  • Hetland, J., Lai, J., Loutet, S., Martin, M., & Tang, V. (2002). Effects of Tricine, Glycine and Tris Buffers on Alkaline Phosphatase Activity. Journal of Experimental Microbiology and Immunology (JEMI), 2, 33-38.
  • Thermo Fisher Scientific. (n.d.). Overview of Protein Electrophoresis.
  • Sigma-Aldrich. (n.d.). Bis Tris Polyacrylamide Gel Electrophoresis Technology.
  • Quora. (2021). Why would a protein migrate at a different MW on bis-tris gel vs. tris-glycine?
  • BioBasic Asia. (2024). A Guide to Choosing the Right Gel for Protein Gel Electrophoresis.
  • Hachmann, T. D., & Amshey, J. W. (2005). Models of protein modification in Tris-glycine and neutral pH Bis-Tris gels during electrophoresis: effect of gel pH. Analytical biochemistry, 342(2), 237–245.
  • ResearchGate. (2020). What's the main difference between #Tris-glycine #SDS-PAGE and #Bis-Tris #SDS-PAGE. How pH and ion strenght affect SDS-PAGE?
  • Hassan, S. A., & Al-Bayati, Y. K. M. (2020). Characterization of Beta-Galactosidase Enzyme Kinetics and Thermodynamics Produced from Aspergillus Oryzae. PalArch's Journal of Archaeology of Egypt/Egyptology, 17(6), 13788-13801.
  • Ganesan, V., et al. (2023). Kinetic and modeling analyses of lactose-hydrolyzing β-galactosidase from Lactiplantibibacillus plantarum GV54. Biotechnology and Applied Biochemistry, 70(1), 24-34.
  • Mahoney, R. R., & Whitaker, J. R. (1978). Stability and enzymatic properties of β-galactosidase from Kluyveromyces fragilis. Journal of Food Science, 43(2), 584-591.
  • Desheng. (n.d.). Difference and selection of Bis tris and tris buffer agents.
  • BenchChem. (2025). A Head-to-Head Battle of the Buffers: Tris vs. HEPES in Cell Culture.
  • ResearchGate. (2018). Cytotoxicity (IC50) of tested compounds on different cell lines.
  • Creative Bioarray. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • BenchChem. (2025). A Comparative Guide to Common Biological Buffers: HEPES vs. Tris, MOPS, and PBS.
  • Selvarajan, E., & Manivasagan, P. (2016). Kinetic studies on exploring lactose hydrolysis potential of β galactosidase extracted from Lactobacillus plantarum HF571129. 3 Biotech, 6(1), 62.
  • Hulverson, M. A., et al. (2012). Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. ASSAY and Drug Development Technologies, 10(6), 524-535.
  • ResearchGate. (n.d.). Buffer was 20 mM Bis–Tris, pH 6.0, containing 50 mM KCl and 5 mM FBP...
  • International Journal of Current Microbiology and Applied Sciences. (2025).
  • ResearchGate. (2021).
  • Boivin, S., et al. (2013). Optimization of protein samples for NMR using thermal shift assays. Journal of biomolecular NMR, 56(4), 329-337.
  • Hu, K., et al. (2012). Analysis of protein stability and ligand interactions by thermal shift assay. Current protocols in protein science, Chapter 28, Unit 28.9.
  • Gella, F. J., et al. (1977). Determination of the activity of aminotransferases: comparison of two buffer systems with and without supplementary pyridoxal-5'-phosphate. Journal of clinical chemistry and clinical biochemistry, 15(9), 519-521.
  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov.
  • Wlodkowic, D., et al. (2016). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Methods in molecular biology (Clifton, N.J.), 1474, 13-23.
  • ResearchGate. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?
  • ResearchGate. (n.d.).
  • Creative Biogene. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Desheng. (n.d.). What is the difference between PBS and HEPES.
  • Thermo Fisher Scientific. (n.d.). Protein Thermal Shift technology.
  • Charles River Labor
  • ResearchGate. (2023). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers?
  • Hopax Fine Chemicals. (2021).
  • ResearchGate. (2012). How do SDS-PAGE gels differ in a Bis-Tris system vs. a Tris-Glycine system?
  • Hopax Fine Chemicals. (n.d.). Difference and selection of Bis tris and tris buffer agents.
  • Thermo Fisher Scientific. (n.d.). Overview of Protein Electrophoresis.
  • Bio-Rad. (2019). Effects of Buffer Composition on Protein Purification with a Hydrophobic Anion Exchange Resin, Nuvia aPrime 4A.
  • Hopax Fine Chemicals. (2019). The uses of Bis-Tris Buffer - A starting guide.

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A Researcher's Guide to pH Stability: Bistris Hydrochloride vs. HEPES in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Maintaining a stable, physiological pH is paramount in cell culture, where even minor deviations can profoundly impact cell viability, metabolic function, and experimental reproducibility.[1] While the bicarbonate-CO₂ system is the primary buffer in most culture media, its efficacy is entirely dependent on a controlled CO₂ environment. For many applications, such as live-cell imaging, high-throughput screening, or lengthy manipulations outside of a CO₂ incubator, a supplementary chemical buffer is essential.[2][3]

Among the most common choices for supplemental buffering are the zwitterionic compounds developed by Norman Good and his colleagues, often referred to as "Good's buffers".[4][5] These buffers were specifically designed for biological research, boasting characteristics like high water solubility, membrane impermeability, and minimal interference with biological processes.[6] This guide provides an in-depth, objective comparison of two such buffers: Bistris hydrochloride and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), to empower researchers in making an informed decision for their specific experimental needs.

At a Glance: Chemical Properties and Buffering Ranges

The fundamental difference between Bistris and HEPES lies in their respective pKa values, which dictates the pH range where they provide maximum buffering capacity.

PropertyThis compoundHEPES
Full Chemical Name bis(2-Hydroxyethyl)amino-tris(hydroxymethyl)methane hydrochloride4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid
Molecular Formula C₈H₁₉NO₅ · HClC₈H₁₈N₂O₄S
Molecular Weight 209.24 g/mol (free base)238.3 g/mol
pKa at 25°C ~6.5[7][8]~7.5[3][]
Effective pH Range 5.8 – 7.2[7][10]6.8 – 8.2[2][]

This difference in buffering range is the primary determinant for selection. HEPES, with its pKa of ~7.5, is ideally suited for the vast majority of mammalian cell culture applications, which require a stable pH between 7.2 and 7.4.[2] Bistris, with a pKa of ~6.5, finds its niche in applications requiring a more acidic to neutral environment, such as certain enzyme assays, electrophoretic systems, or the culture of specific organisms that thrive at a lower pH.[7][11]

Figure 1. Comparison of effective pH buffering ranges for Bistris and HEPES.

Head-to-Head Comparison for Cell Culture

Beyond the primary consideration of pH range, several other factors must be weighed when selecting a buffer for sensitive cell culture systems.

Cytotoxicity and Working Concentrations

Both HEPES and Bistris are generally considered non-toxic at typical working concentrations (10-25 mM).[2] However, cytotoxicity can be observed at higher concentrations, and this threshold can be cell-line dependent. HEPES is widely used in media formulations up to 25 mM, but some sensitive cell lines or primary cultures may exhibit negative effects.[2] It is always best practice to determine the optimal, non-toxic concentration for your specific cell line through a simple dose-response experiment.

Interaction with Metal Ions

A buffer's tendency to chelate divalent cations like Ca²⁺ and Mg²⁺ is a critical, often overlooked, parameter. These ions are essential cofactors for enzymes and are vital for cell adhesion and signaling.

  • HEPES: Is known for its negligible metal ion binding, making it a safe choice for most biological systems, including enzymatic assays where metal cofactors are critical.[12][13]

  • Bistris: In contrast, Bistris has been shown to form complexes with several metal ions, including Cu²⁺, Pb²⁺, Zn²⁺, and notably, Ca²⁺.[10][14][15] This interaction can be significant and may interfere with cellular processes or assays that are sensitive to the concentration of free metal ions. Therefore, great caution should be exercised when using Bistris in systems where metal ion concentrations are critical.[15]

Phototoxicity and Free Radical Formation

This is a significant point of differentiation, particularly for applications involving fluorescence microscopy or prolonged exposure to ambient light.

  • HEPES: When exposed to light in the presence of photosensitizers like riboflavin (a common component of cell culture media), HEPES can participate in a photochemical reaction that generates hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[12][16] This can induce oxidative stress and cytotoxicity.[17][18] Therefore, it is strongly recommended to keep HEPES-containing media protected from light as much as possible.[12]

  • Bistris: There is less evidence to suggest that Bistris is prone to similar phototoxic reactions, making it a potentially safer alternative for light-intensive applications, provided its buffering range and metal chelation properties are suitable for the experiment.

Interference with Assays

Buffers can directly interfere with common downstream assays, leading to inaccurate results.

  • Protein Assays: The tertiary amine structure of Bistris makes it incompatible with the Bicinchoninic Acid (BCA) protein assay.[19] Both buffers can potentially interfere with dye-based assays like the Bradford assay, though this is concentration-dependent.[20] It is always advisable to use protein standards prepared in the same buffer as the samples for accurate quantification.[21]

  • Other Assays: HEPES has been reported to interfere with the Lowry protein assay and some redox-based studies.[22]

Comparative Data Summary

FeatureThis compoundHEPESSupporting Evidence
Optimal pH Range 5.8 - 7.26.8 - 8.2[8][10][22]
Typical Working Conc. 10 - 25 mM10 - 25 mM[2]
Metal Ion Chelation Significant (Ca²⁺, Cu²⁺, Zn²⁺)Negligible[12][14][15]
Phototoxicity Low/Not ReportedCan generate ROS with light & riboflavin[12][16][23]
BCA Assay Interference YesNo[19]
Temperature Sensitivity pKa changes with temperaturepKa is relatively stable with temperature[3][24]

Experimental Protocol: Validating a Buffer for Your Cell Line

Causality: The purpose of this protocol is to empirically determine the optimal, non-toxic concentration of a chosen buffer (Bistris or HEPES) for a specific cell line. It uses a metabolic activity assay (MTT) as a proxy for cell viability, as cytotoxic effects often manifest as a reduction in metabolic rate.

Methodology:

  • Cell Seeding: Plate your cells of interest (e.g., HeLa, HEK293, HepG2) in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[25] Allow cells to adhere and recover for 24 hours in standard culture medium.

  • Buffer Preparation: Prepare a series of sterile, pH-adjusted media containing different concentrations of the test buffer (e.g., 0 mM, 5 mM, 10 mM, 20 mM, 40 mM, 80 mM). The 0 mM well serves as the negative control.

  • Exposure: Carefully remove the standard medium from the wells and replace it with the media containing the different buffer concentrations. Include at least 3-6 replicate wells for each condition.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or isopropanol.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Average the absorbance readings from the replicate wells for each condition.

    • Normalize the data by expressing the viability of each test concentration as a percentage of the 0 mM buffer control.

    • Plot the percent viability against the buffer concentration to determine the highest concentration that does not significantly reduce cell viability.

Buffer_Validation_Workflow start Start: Select Cell Line & Buffer Candidate seed 1. Seed Cells in 96-well Plate start->seed adhere 2. Incubate 24h for Adherence seed->adhere prep_media 3. Prepare Media with Buffer Concentration Gradient (0, 5, 10, 20, 40, 80 mM) adhere->prep_media expose 4. Replace Standard Media with Test Media prep_media->expose incubate 5. Incubate for Experimental Duration (24-72h) expose->incubate mtt 6. Perform MTT Assay (Assess Metabolic Activity) incubate->mtt read 7. Read Absorbance at 570 nm mtt->read analyze 8. Analyze Data: Normalize to Control, Plot Viability vs. Conc. read->analyze select End: Select Highest Non-Toxic Concentration analyze->select

Figure 2. Experimental workflow for validating buffer cytotoxicity.

Conclusion and Recommendations

The choice between this compound and HEPES is not a matter of which is superior, but which is appropriate for the specific biological question being asked.

  • Choose HEPES for the majority of mammalian cell culture applications requiring pH control between 7.2 and 7.4. Its pKa is ideal for this range, it has negligible metal-binding, and its properties are well-characterized.[2][12] Crucial Caveat: Always protect HEPES-buffered media from light to mitigate the risk of phototoxicity.[12][23]

  • Choose Bistris for applications that require a more acidic pH range (5.8-7.2), such as specific enzyme kinetics studies or certain electrophoretic systems.[7][8] It may also be considered for light-intensive applications where HEPES-induced phototoxicity is a concern. Crucial Caveat: Be acutely aware of its significant potential to chelate metal ions, particularly Ca²⁺, and avoid its use in assays where free metal ion concentration is a critical parameter.[14][15]

Ultimately, the principles of scientific integrity demand that researchers validate their chosen buffer system. The provided protocol offers a straightforward, self-validating framework to ensure that your buffering agent is supporting, not confounding, your experimental outcomes.

References

  • Good, N.E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry, 5(2), 467-477. (Source: Wikipedia on Good's buffers)
  • Ferreira, A. S., et al. (2015). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Scientific Reports, 5, 10359. [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Interchim. [Link]

  • HuanKai Group. (2024). The Role of HEPES Buffer in Cell Culture Media. HuanKai Group News. [Link]

  • Advancion. (n.d.). BIS-TRIS. Advancion. [Link]

  • Cellculture2. (2024). The components of the cell culture medium: HEPES. Altervista. [Link]

  • Desheng. (n.d.). Difference and selection of Bis tris and tris buffer agents. Desheng. [Link]

  • Desheng. (n.d.). The role of Bis tris buffer in electrophoresis buffer system. Desheng. [Link]

  • Siegel, H., & Scheller, K. H. (1981). Metal ion/buffer interactions. Stability of binary and ternary complexes containing 2-[bis(2-hydroxyethyl)amino]-2(hydroxymethyl)-1,3-propanediol (Bistris) and adenosine 5'-triphosphate (ATP). Journal of Inorganic Biochemistry, 14(4), 321-337. [Link]

  • ResearchGate. (n.d.). Interference of detergent-containing buffers with the Bradford protein... ResearchGate. [Link]

  • Hopax Fine Chemicals. (2018). 12 uses of HEPES Buffer you didn't know. Hopax Fine Chemicals Blog. [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Amerigo Scientific. [Link]

  • ResearchGate. (2025). Metal Ion/Buffer Interactions. ResearchGate. [Link]

  • Wikipedia. (n.d.). HEPES. Wikipedia. [Link]

  • G-Biosciences. (2015). How to Deal with Interfering Agents in Protein Estimation Assays. G-Biosciences Blog. [Link]

  • Brooks, C. L., et al. (2014). Universal buffers for use in biochemistry and biophysical experiments. Methods, 68(3), 349-356. [Link]

  • Hopax Fine Chemicals. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals. [Link]

  • Hopax Fine Chemicals. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals. [Link]

  • ResearchGate. (n.d.). Possible interactions between NO, Hepes, riboflavin and light. ResearchGate. [Link]

  • Hopax Fine Chemicals. (2019). The uses of Bis-Tris Buffer - A starting guide. Hopax Fine Chemicals Blog. [Link]

  • Zhang, L., et al. (2021). Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture. Journal of Materials Chemistry B, 9(1), 123-130. [Link]

  • ResearchGate. (2023). Why is Tris-HCl much more popular than PBS/HEPES for cell lysis buffers? ResearchGate. [Link]

  • Anjum, F., et al. (2005). Oxidative DNA damage induced by HEPES (2-[4-(2-hydroxyethyl)-1-piperazinyl]ethanesulfonic acid) buffer in the presence of Au(III). Journal of Inorganic Biochemistry, 99(1), 143-150. [Link]

  • Korth, H. G., et al. (1998). The critical role of Hepes in SIN-1 cytotoxicity, peroxynitrite versus hydrogen peroxide. Free Radical Biology and Medicine, 24(9), 1359-1367. [Link]

  • ResearchGate. (2014). What is the suitable protein buffer to study on binding with metal? ResearchGate. [Link]

  • Hopax Fine Chemicals. (2024). Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals. [Link]

  • ResearchGate. (n.d.). Comparison of Bis-Tris, MOPS and HEPES buffers. The enzyme kinetics of... ResearchGate. [Link]

  • ResearchGate. (2015). Does hepes light sensitivity affect itc measurements? ResearchGate. [Link]

  • Van Acker, H., et al. (2016). The Role of Reactive Oxygen Species in Antibiotic-Induced Cell Death in Burkholderia cepacia Complex Bacteria. PLoS ONE, 11(7), e0159837. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Data Using Different Buffer Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Variable in Your Assay

In the pursuit of robust and reproducible data, we meticulously optimize temperatures, concentrations, and incubation times. Yet, the very solution that underpins our experiments—the buffer—is often treated as an inert background component. This is a critical oversight. Buffers are not merely pH stabilizers; they are complex chemical systems capable of interacting with your analytes, influencing enzymatic activities, and altering molecular conformations.[1] Consequently, a buffer that is ideal for one application may introduce significant artifacts in another.

This guide provides a framework for a practice that should be integral to rigorous scientific inquiry: the cross-validation of experimental data using different buffer systems. As a Senior Application Scientist, I have frequently traced confounding results back to an inappropriate buffer choice. The protocols and insights shared here are designed to equip you, the researcher, with the tools to identify and mitigate buffer-induced variability, thereby enhancing the trustworthiness and integrity of your findings. We will explore the causality behind buffer selection and provide a systematic approach to validating your results across different chemical environments.

The Rationale for Cross-Validation

G cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Parallel Experimentation cluster_2 Phase 3: Analysis & Conclusion A Initial Experiment Yields Key Observation B Identify Critical Parameters (e.g., pH, Ionic Strength) A->B C Select 2-3 Chemically Distinct Buffers with Overlapping pKa (e.g., Phosphate, Tris, HEPES) B->C D Prepare Identical Master Mixes (Analyte, Reagents, etc.) C->D E Aliquot and Add Each Buffer System D->E F Run Assays in Parallel Under Identical Conditions E->F G Compare Key Metrics (e.g., Signal, Activity, Stability) F->G H Statistical Analysis of Variance G->H I Results Converge? (Yes/No) H->I J Conclusion is Buffer-Independent (Validated) I->J Yes K Investigate Buffer-Specific Artifact (Further Optimization Needed) I->K No

Caption: General workflow for cross-validation using different buffer systems.

Understanding the Players: A Comparison of Common Buffer Systems

The choice of a buffer should be a deliberate decision based on its chemical properties. Before Norman Good's seminal work in the 1960s, researchers had limited options for buffers in the crucial physiological pH range of 6-8.[2][3] Good and his colleagues established criteria for ideal biological buffers, leading to the development of zwitterionic buffers (like HEPES and MOPS) that addressed many shortcomings of traditional buffers like phosphate and Tris.[4][5][6]

Key characteristics to consider include the buffer's pKa, its sensitivity to temperature, and its potential to interact with metal ions or other assay components.[2][3]

Buffer SystempKa at 25°CΔpKa/°CMetal ChelationKey Considerations & Potential Artifacts
Phosphate pKa1=2.15, pKa2=7.21-0.0028Yes (Ca²⁺, Mg²⁺)Can inhibit some enzymes (e.g., kinases) and may interfere with phosphorylation studies.[7][8] Prone to precipitation at low temperatures, especially sodium salts.[9][10] Incompatible with many mass spectrometry workflows.[11]
Tris 8.1-0.028Yes (Cu²⁺, Ni²⁺)pH is highly sensitive to temperature changes.[2] Can interfere in assays involving metal ions.[7] Its primary amine group can be reactive. Effective buffer range is pH 7.0-9.2.[9][10]
HEPES 7.5-0.014NegligibleA "Good's Buffer," generally non-reactive and biochemically inert.[6] More stable to temperature changes than Tris. Can be more expensive than Tris or Phosphate.
MOPS 7.2-0.015NegligibleAnother "Good's Buffer."[12] Should not be used in certain cell culture applications as it can produce radicals under some conditions. Zwitterionic nature prevents passage through biological membranes.[2]
MES 6.1-0.011NegligibleA "Good's Buffer" useful for assays requiring a slightly acidic pH.[5] High water solubility and minimal absorbance in the UV/visible spectrum.[4]

Application-Specific Cross-Validation Studies

The theoretical differences between buffers become tangible when applied to specific experimental techniques. Below are case studies demonstrating how to perform cross-validation in common laboratory applications.

Case Study 1: Enzyme Kinetics

The activity of an enzyme is profoundly dependent on pH, as pH influences the ionization state of amino acid residues within the active site.[13][14] However, the buffer components themselves can also directly or indirectly interact with the enzyme or its cofactors, leading to activation or inhibition.[15] For instance, phosphate buffers can inhibit certain enzymes by chelating required metal cofactors like Ca²⁺.[15]

Objective: To validate the kinetic parameters of a hypothetical metalloenzyme, "MetalloHydrolase," which is suspected to be sensitive to buffer composition.

  • Buffer Preparation: Prepare 100 mM stock solutions of three different buffers:

    • Sodium Phosphate, pH 7.4

    • Tris-HCl, pH 7.4

    • HEPES, pH 7.4

    • Causality: These buffers are chosen for their overlapping pKa values around the target physiological pH, but they differ chemically. Phosphate is a known metal chelator, Tris has a reactive primary amine, and HEPES is generally considered inert.[6][7][15]

  • Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of MetalloHydrolase and varying concentrations of its substrate. For each substrate concentration, prepare three parallel reactions, one in each of the three buffer systems.

  • Reaction Initiation & Monitoring: Initiate the reaction by adding the enzyme. Monitor the formation of the product over time using a spectrophotometer at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each substrate concentration in each buffer. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and k꜀ₐₜ for each buffer system.

Buffer SystemKₘ (μM)k꜀ₐₜ (s⁻¹)Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹)
Sodium Phosphate 15053.3 x 10⁴
Tris-HCl 110454.1 x 10⁵
HEPES 105504.8 x 10⁵
Case Study 2: Capillary Electrophoresis

In electrophoretic techniques, the buffer not only maintains pH but also carries the current and influences the electroosmotic flow (EOF).[17][18] The buffer's ionic strength is a critical parameter; high ionic strength can increase heat generation and slow sample migration, while low ionic strength can reduce resolution.[17]

Objective: To develop a robust capillary electrophoresis (CE) method for separating two peptides, ensuring the observed separation and migration times are not buffer-dependent artifacts.

  • Buffer Preparation: Prepare 50 mM running buffers at pH 4.5 using two different systems:

    • Sodium Acetate, pH 4.5

    • Sodium Citrate, pH 4.5

    • Causality: Both buffers are effective in the acidic range. Acetate is a simple monovalent anion, while citrate is a trivalent anion. This difference in charge and size can affect the ionic atmosphere around the peptides and the capillary wall, potentially altering electrophoretic mobility and selectivity.[19]

  • Sample Preparation: Dissolve the peptide mixture in water or a low-ionic-strength solution to facilitate stacking, which enhances resolution.[20]

  • CE Analysis:

    • Condition the capillary with 0.1 M NaOH, water, and then the running buffer.

    • Inject the sample and apply the separation voltage.

    • Run the separation first with the Sodium Acetate buffer.

    • Thoroughly flush the system and re-equilibrate with the Sodium Citrate buffer.

    • Run the same sample again under identical conditions (voltage, temperature, injection time).

  • Data Analysis: Compare the electropherograms. Note the migration times, peak resolution, and separation order of the two peptides in each buffer system.

Buffer SystemPeptide 1 Migration Time (min)Peptide 2 Migration Time (min)Resolution (Rₛ)Peak Order
Sodium Acetate 8.29.52.11st: Peptide 1, 2nd: Peptide 2
Sodium Citrate 8.510.02.01st: Peptide 1, 2nd: Peptide 2

Interpretation: The migration times are slightly longer in the citrate buffer, which is expected due to its higher ionic strength potentially reducing the EOF. However, the peak order and resolution remain consistent across both systems. This cross-validation confirms that the separation is based on the intrinsic electrophoretic properties of the peptides at this pH and is not an artifact of a specific buffer-analyte interaction. The method is robust.

Case Study 3: Mass Spectrometry

Buffer selection is paramount in mass spectrometry (MS), as non-volatile salts like phosphates can cause severe ion suppression and contaminate the instrument.[11] Even seemingly benign buffers can contain impurities that affect measurements.[21] Therefore, volatile buffers like ammonium acetate or ammonium formate are preferred.

Objective: To confirm the native mass of a protein using electrospray ionization mass spectrometry (ESI-MS) and ensure the result is not skewed by buffer adducts.

  • Buffer Exchange: The protein is initially in a phosphate-buffered saline (PBS) solution, which is incompatible with MS.[11] Perform buffer exchange into two different MS-compatible, volatile buffers using a desalting column or an online buffer exchange (OBE) setup.[22]

    • 200 mM Ammonium Acetate, pH 7.0

    • 200 mM Ammonium Bicarbonate, pH 7.0

    • Causality: Both are volatile buffers suitable for native MS. Using two different volatile systems helps to distinguish true protein signals from buffer-related artifacts or cluster ions.

  • MS Analysis:

    • Infuse the protein sample in the first volatile buffer into the ESI-MS.

    • Acquire the mass spectrum under conditions optimized to preserve the native protein structure.

    • Clean the infusion line thoroughly.

    • Infuse the protein sample from the second volatile buffer and acquire the spectrum under identical conditions.

  • Data Analysis: Deconvolute both mass spectra to determine the protein's mass. Compare the main mass peak and the pattern of any adducts observed.

Buffer SystemDeconvoluted Mass (Da)Major Adducts Observed
Ammonium Acetate 50,050+60 Da (Acetate)
Ammonium Bicarbonate 50,050+61 Da (Bicarbonate)

Interpretation: Both analyses yield an identical primary mass of 50,050 Da for the protein. The observed adducts correspond to the respective buffer components, which is expected. The convergence of the primary mass measurement across two different volatile buffer systems provides high confidence that 50,050 Da is the true mass of the protein, free from non-volatile salt artifacts that would have been present if the initial PBS sample were used.

G A Start: Define Assay Goal (e.g., Measure Enzyme Activity) B What is the optimal pH? A->B C Select buffer with pKa within +/- 1 unit of target pH B->C D Does the assay involve metal ions (e.g., Mg²⁺, Ca²⁺, Zn²⁺)? C->D E Avoid Phosphate & Tris. Prefer HEPES or other non-chelating Good's Buffers. D->E Yes F Phosphate or Tris may be acceptable. (Cross-validation still recommended) D->F No G Is the assay temperature-sensitive or involves a temperature shift? E->G F->G H Avoid Tris due to high ΔpKa/°C. Prefer HEPES or Phosphate. G->H Yes I Is the downstream application Mass Spectrometry? G->I No H->I J Use volatile buffers only (Ammonium Acetate/Bicarbonate). AVOID Phosphate, Tris, HEPES. I->J Yes K Select a primary buffer system. Cross-validate with a chemically distinct secondary buffer. I->K No

Caption: Decision tree for initial buffer selection prior to cross-validation.

Conclusion

Treating a buffer as a passive component of an assay is a gamble that can compromise data integrity. As we have demonstrated, the chemical nature of the buffer can profoundly influence experimental outcomes in enzyme kinetics, separations, and mass spectrometry. The practice of cross-validating results with chemically distinct but functionally similar buffer systems is a powerful, self-validating strategy to unmask these hidden variables. By adopting this rigorous approach, researchers can build a more robust and defensible body of evidence, ultimately accelerating the pace of discovery and development.

References

  • Bharadwaj, R., & Santiago, J. G. (2009). Ionic strength effects on electrophoretic focusing and separations. Electrophoresis. [Link]

  • What is the Role of Buffer System in Protein Extraction and Clarification?. G-Biosciences. [Link]

  • Sussman, M. A., et al. (1995). Effect of pH and ionic strength of running buffer on peptide behavior in capillary electrophoresis: theoretical calculation and experimental evaluation. PubMed. [Link]

  • Enzyme kinetics. UP-Lublin. [Link]

  • Good's buffers. Protocols Online. [Link]

  • Good's buffers (biological buffers). Interchim. [Link]

  • What are the effects of buffer on protein?. Wuhan Desheng Biochemical Technology Co., Ltd. [Link]

  • Electrophoresis. Chemistry LibreTexts. [Link]

  • Good's buffers. Wikipedia. [Link]

  • How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. [Link]

  • Tille, P., & Tille, P. (2021). Electrophoresis. StatPearls - NCBI Bookshelf. [Link]

  • Electrophoresis. Basicmedical Key. [Link]

  • (Beginner's Guide) How to Choose the Right Buffer: PBS, TBS, PBST, TBST. Boster Bio. [Link]

  • Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega. [Link]

  • What Is the Role of Buffers in Biochemical Experiments?. Patsnap Synapse. [Link]

  • What Are the Applications of Biochemical Buffers in Enzyme Assays?. Patsnap Synapse. [Link]

  • Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions?. MtoZ Biolabs. [Link]

  • Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Wellt Chemicals. [Link]

  • Common errors in mass spectrometry-based analysis of post-translational modifications. PMC - NIH. [Link]

  • Example of how buffer impurities can negatively affect mass... ResearchGate. [Link]

  • The effect of buffer pH on enzyme activity. ResearchGate. [Link]

  • SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rapid Online Buffer Exchange for Screening of Proteins, Protein Complexes, and Cell Lysates by Native Mass Spectrometry. PMC - NIH. [Link]

  • Comparative analyses of universal extraction buffers for assay of stress related biochemical and physiological parameters. PubMed. [Link]

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A Researcher's Guide to Buffer Selection in Denaturing RNA Electrophoresis: Bistris vs. MOPS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity and accurate sizing of RNA are paramount. Denaturing agarose gel electrophoresis remains a cornerstone technique for assessing RNA quality. The choice of buffer system in this process is not merely a matter of convention; it is a critical parameter that dictates the resolution, accuracy, and overall success of the analysis. While 3-(N-morpholino)propanesulfonic acid (MOPS) has long been the traditional buffer for formaldehyde-based RNA electrophoresis, the emergence of alternatives like Bistris warrants a detailed performance comparison. This guide provides an in-depth, data-supported comparison of Bistris and MOPS buffer systems to empower researchers in making an informed decision for their specific applications.

The Chemical Foundation: Understanding the Buffers

A buffer's primary role in electrophoresis is to maintain a stable pH, which is essential for the consistent charge and migration of nucleic acid molecules.[1][2] Both MOPS and Bistris are "Good's" buffers, selected for their compatibility with biological applications. However, their chemical properties differ, influencing their performance in the context of RNA analysis.

  • MOPS (3-(N-morpholino)propanesulfonic acid): With a pKa of approximately 7.2, MOPS is ideally suited to buffer the near-neutral pH (around 7.0) typically used in formaldehyde-containing RNA gels.[3][4] Its performance is well-documented, making it the established standard. However, MOPS is known to be susceptible to oxidation, which can affect its buffering capacity and potentially impact experimental results over time. Long run times with MOPS-based buffers often require buffer recirculation to prevent ion exhaustion and maintain resolution.[5][6]

  • Bistris (bis(2-hydroxyethyl)aminomethane): Bistris has a pKa of about 6.5, making it an effective buffer in the pH range of 5.8 to 7.2.[7][8] In practice, it is often used in precast polyacrylamide gels for protein electrophoresis at a neutral pH, where it is valued for minimizing protein modifications and providing sharp band resolution. Its application in RNA agarose electrophoresis is less traditional but offers distinct advantages, particularly concerning stability and resolution of specific RNA species.

Comparative Chemical Properties
PropertyMOPSBistrisSource(s)
pKa (at 25°C) ~7.2~6.5[4][8]
Buffering Range 6.5 - 7.95.8 - 7.2[4][7]
System pH Near-neutral (~7.0)Near-neutral (~7.0)[3]
Chemical Stability Prone to oxidationMore stable[5]

Performance Showdown: A Head-to-Head Comparison

The theoretical differences in chemical properties translate into tangible performance variations in the lab.

Resolution of RNA Species

The primary goal of electrophoresis is to separate molecules by size. While MOPS provides good resolution for a wide range of RNA sizes, studies have shown that alternative buffer systems can offer significantly improved resolution, particularly for large RNA species (>6 kb).[5] In traditional MOPS-based systems, large pre-rRNA species can appear smeared and poorly resolved.[5]

In contrast, buffer systems like Bistris, when paired with a suitable counter-ion in a discontinuous system, can provide sharper bands and better separation. This is particularly evident in polyacrylamide gel electrophoresis (PAGE), where Bistris-based gels are known for superior band resolution compared to traditional Tris-Glycine systems. This principle of enhanced resolution at neutral pH can be extended to agarose systems for RNA.

  • For Mid-to-Large Sized Proteins (and by extension, RNA): When used as a running buffer with Bis-Tris gels, MOPS is recommended for resolving mid-to-large-sized proteins.[9]

  • For Small Proteins (and by extension, RNA): For smaller proteins (<50 kDa), MES buffer is often paired with Bis-Tris gels for optimal separation.[9] While this guide focuses on MOPS, this highlights the flexibility of the Bistris system.

RNA Integrity and Stability

Maintaining RNA integrity is crucial. The neutral pH operating condition of a Bistris system helps minimize the risk of RNA degradation during the gel run, promoting protein and nucleic acid stability. MOPS buffer, while effective, can degrade over time, and its degradation products could potentially affect RNA.

Run Time and Buffer Recirculation

A significant practical advantage of some alternative buffers over traditional MOPS systems is the potential for shorter run times without compromising separation. Commonly used protocols with MOPS often recommend 4 to 5-hour runs with buffer recirculation to prevent pH drift and ion gradients from forming.[5][10] In contrast, optimized systems using more stable buffers can achieve excellent separation in 3 hours or less without the need for recirculation.[5]

Experimental Design and Protocols

To provide a self-validating framework, the following protocols detail the preparation and running of denaturing RNA agarose gels using both MOPS and Bistris-based buffer systems.

Workflow Overview

The following diagram illustrates the general workflow for preparing and running a denaturing RNA gel, applicable to both buffer systems with minor modifications.

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Gel_Prep 1. Prepare Denaturing Agarose Gel Sample_Prep 2. Prepare Denatured RNA Samples Electrophoresis 3. Load Samples & Run Electrophoresis Sample_Prep->Electrophoresis Stain_Vis 4. Stain Gel & Visualize Bands Electrophoresis->Stain_Vis Analysis 5. Assess RNA Integrity & Sizing Stain_Vis->Analysis

Caption: General workflow for denaturing RNA gel electrophoresis.

Protocol 1: Traditional MOPS-Formaldehyde Agarose Gel

This protocol is adapted from standard molecular biology methods.[6][10][11]

Materials:

  • Agarose

  • Nuclease-free water

  • 10X MOPS buffer (0.4 M MOPS, 0.1 M Sodium Acetate, 0.01 M EDTA, pH 7.0)

  • 37% (12.3 M) Formaldehyde

  • RNA samples

  • RNA Loading Buffer (containing formamide, formaldehyde, and tracking dye)

  • Ethidium bromide or other fluorescent RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose):

    • Causality: All steps involving formaldehyde must be performed in a chemical fume hood due to its toxicity.[10][12]

    • In a flask, dissolve 1.2 g of agarose in 87 mL of nuclease-free water by heating.

    • Cool the solution to approximately 60°C.

    • Add 10 mL of 10X MOPS buffer and 3 mL of 37% formaldehyde. Mix gently.

    • Pour the gel into a casting tray with the appropriate comb and allow it to solidify for at least 30-60 minutes.[6][10]

  • Sample Preparation:

    • Causality: Heating the RNA sample with formamide and formaldehyde denatures secondary structures, ensuring migration is proportional to size.[5][13]

    • For each sample, mix up to 3 µg of RNA with 2-3 volumes of RNA loading buffer.

    • Incubate the samples at 65-70°C for 5-15 minutes, then immediately chill on ice to prevent renaturation.[5][6]

  • Electrophoresis:

    • Place the gel in the electrophoresis tank and cover it with 1X MOPS running buffer.

    • Load the denatured RNA samples into the wells.

    • Run the gel at a low voltage (e.g., 3-7 V/cm) to prevent overheating.[12] For longer runs, buffer recirculation is recommended.[6][10]

  • Visualization:

    • Stain the gel with ethidium bromide (0.5 µg/mL) or another suitable RNA stain for 30-45 minutes.[10]

    • Destain in water if necessary to reduce background.[6]

    • Visualize the bands using a UV transilluminator.

Protocol 2: High-Resolution Bistris-based System

This protocol leverages the principles of neutral-pH discontinuous buffer systems for potentially sharper resolution.

Materials:

  • Agarose

  • Nuclease-free water

  • 10X Bistris-HCl Gel Buffer (e.g., 1M Bistris, pH ~6.5-7.0, adjusted with HCl)

  • 37% (12.3 M) Formaldehyde

  • 10X MOPS or MES Running Buffer

  • RNA samples and Loading Buffer (as above)

  • Fluorescent RNA stain

Procedure:

  • Gel Preparation (1.2% Agarose):

    • Prepare the agarose solution in nuclease-free water as described for the MOPS gel.

    • Cool to ~60°C, then add 10 mL of 10X Bistris-HCl Gel Buffer and 3 mL of 37% formaldehyde.

    • Pour the gel and allow it to solidify.

  • Sample Preparation:

    • Follow the same denaturation procedure as in the MOPS protocol.

  • Electrophoresis:

    • Causality: Using a different ion in the running buffer (MOPS or MES) than in the gel (Bistris/Cl-) creates a discontinuous system. This forms a moving ion front that stacks the RNA molecules into tighter bands, enhancing resolution.

    • Place the gel in the tank and cover it with 1X MOPS Running Buffer (for mid-to-large RNA) or 1X MES Running Buffer (for small RNA).

    • Load samples and run the gel at an appropriate voltage. The more stable nature of this system may not require buffer recirculation for standard run times.

  • Visualization:

    • Stain and visualize as described previously.

Conclusion and Recommendations

The choice between Bistris and MOPS is not about replacing a standard but about optimizing the tool for the task at hand.

Buffer_Choice_Diagram Start What is your primary goal? Routine_Check Routine RNA Integrity Check (e.g., total RNA quality) Start->Routine_Check Standard Quality Assessment High_Res High-Resolution Sizing (e.g., large precursors, specific transcripts) Start->High_Res Enhanced Resolution Use_MOPS Use MOPS Buffer System - Well-documented - Reliable for standard use Routine_Check->Use_MOPS Use_Bistris Consider Bistris Gel System - Potentially sharper bands - Better stability - Shorter run times High_Res->Use_Bistris

Caption: Decision guide for selecting an RNA electrophoresis buffer.

  • MOPS remains the gold standard for routine applications. Its performance is reliable and extensively documented, making it an excellent choice for general RNA integrity checks. For labs with established protocols, MOPS provides consistency.

  • Bistris-based systems offer a compelling alternative for high-resolution applications. Researchers analyzing large RNA precursors, resolving closely migrating transcripts, or seeking to minimize protein/RNA modifications during electrophoresis should consider a Bistris gel system.[5] The improved chemical stability can lead to sharper bands, shorter run times, and greater consistency, especially when buffer recirculation is not feasible.[5]

Ultimately, the optimal buffer system is the one that provides the most accurate and reproducible data for your specific research question. We encourage researchers to evaluate both systems in the context of their unique experimental needs.

References

  • Iarovaia, O. V., et al. (2015). Separation of long RNA by agarose-formaldehyde gel electrophoresis. Analytical Biochemistry. Available at: [Link]

  • Wendel Lab, Iowa State University. (n.d.). RNA Gels With Formaldehyde Electrophoresis. Available at: [Link]

  • Cold Spring Harbor Protocols. (2006). Electrophoresis of RNA through Gels Containing Formaldehyde. Available at: [Link]

  • protocols.io. (2017). Denaturing formaldehyde agarose gel-electrophoresis. Available at: [Link]

  • Huin Bio-Tech. (n.d.). MOPS buffer used for preparing RNA electrophoresis buffer. Available at: [Link]

  • GCC Biotech. (n.d.). MOPS Buffer. Available at: [Link]

  • Hopax Fine Chemicals. (2019). The uses of Bis-Tris Buffer - A starting guide. Available at: [Link]

  • Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Available at: [Link]

  • Journal of Applied Biotechnology and Bioengineering. (2023). Comparison of Four Electrophoresis Buffer for Good Performance as DNA Separator on Agarose Gel. Available at: [Link]

Sources

A Researcher's Guide to Confirming the Purity of Commercial Bistris Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is not a matter of triviality—it is the bedrock upon which reliable and reproducible experimental data are built. Bistris hydrochloride, a zwitterionic buffer widely used in biological and biochemical research, is no exception.[1][2][3] Its efficacy in maintaining stable pH levels in applications ranging from protein purification and electrophoresis to cell culture media is directly compromised by the presence of impurities.[1][2]

This guide provides an in-depth, technically-grounded framework for the comprehensive purity assessment of commercially available this compound. Moving beyond the supplier's Certificate of Analysis (CoA), which often relies on a single titration-based assay, we will explore a multi-faceted analytical approach. This methodology is designed not only to verify the stated purity but also to identify and quantify potential process-related impurities and degradation products, thereby ensuring the integrity of your research.

The Imperative of Purity: Why Titration is Just the Starting Point

Commercially, this compound is typically specified to have a purity of ≥99% as determined by titration.[2] While titration is a valid and reliable method for quantifying the overall concentration of the acidic and basic functional groups within the molecule, it is a non-specific assay. It cannot differentiate the active this compound from other structurally similar impurities that may also possess acidic or basic properties.

The synthesis of Bistris, often involving the reaction of Tris(hydroxymethyl)aminomethane (Tris) with ethylene oxide, can potentially introduce several impurities.[4] These may include unreacted starting materials, by-products from side reactions, and degradation products formed during synthesis or storage.[5] Such impurities can have unintended consequences in sensitive biological assays, from altering enzymatic activity to inducing cytotoxicity.[5] Therefore, a more sophisticated, multi-technique approach is essential for a complete purity profile.

A Multi-Pronged Strategy for Purity Verification

A robust assessment of this compound purity should be approached as a self-validating system, where orthogonal analytical techniques are employed to corroborate findings and provide a comprehensive picture. Our recommended workflow integrates chromatographic separation, spectroscopic identification, and mass-based detection.

cluster_0 Initial Assessment cluster_1 Impurity Profiling cluster_2 Structural Confirmation & Quantification cluster_3 Forced Degradation & Stability CoA Review CoA Review Titration Assay Titration Assay CoA Review->Titration Assay HPLC-UV/CAD HPLC-UV/CAD Titration Assay->HPLC-UV/CAD Provides initial purity; requires deeper analysis LC-MS LC-MS HPLC-UV/CAD->LC-MS Separates impurities; quantifies non-chromophoric compounds Stress Studies Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) HPLC-UV/CAD->Stress Studies Develops stability- indicating method qNMR qNMR (Quantitative NMR) LC-MS->qNMR Identifies impurities by mass; confirms structure Stability-Indicating Method Stability-Indicating Method Stress Studies->Stability-Indicating Method

Caption: Orthogonal Analytical Workflow for this compound Purity Assessment.

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Impurity Separation

High-Performance Liquid Chromatography is a cornerstone technique for separating the main component from its impurities.[6][7] Given that this compound lacks a strong UV chromophore, detection can be challenging. A UV detector at low wavelengths (e.g., 200-210 nm) can be used, but a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often more suitable as they are not dependent on the optical properties of the analyte.

Experimental Protocol: HPLC with UV and CAD Detection

  • Column: A mixed-mode column with both reversed-phase and ion-exchange characteristics is recommended to retain the polar this compound and separate a range of potential impurities. A suitable choice would be a C18 column with embedded polar groups.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A shallow gradient from 0% to 20% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL this compound in deionized water.

  • Detection:

    • UV at 205 nm.

    • CAD with settings optimized for non-volatile analytes.

Data Interpretation:

The chromatogram from the CAD will provide a quantitative measure of all non-volatile components, including this compound and its impurities. The relative peak areas can be used to estimate the purity. The UV chromatogram can provide complementary information, particularly for any impurities that possess a chromophore.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities.[8][9][10] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, we can obtain the molecular weight of each separated component, providing crucial clues to its identity.

Experimental Protocol: LC-MS Analysis

  • LC System: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for the tertiary amine structure of this compound.

  • Scan Range: 50-1000 m/z.

  • Data Analysis: Extract ion chromatograms for potential impurities and analyze their mass spectra. Fragmentation data (MS/MS) can be acquired to further elucidate the structure of unknown peaks.

Expected Impurities and their Identification:

Based on the likely synthesis route, potential impurities could include:

Potential ImpurityExpected [M+H]⁺ (monoisotopic)Rationale
Tris(hydroxymethyl)aminomethane (Tris)122.0817Unreacted starting material
Mono-hydroxyethylated Tris166.1080Incomplete reaction intermediate
Di-hydroxyethylated Tris (Bis-Tris)210.1342Target molecule
Tri-hydroxyethylated Tris254.1597Over-alkylation by-product

Table 1: Potential process-related impurities in this compound synthesis.

Quantitative NMR (qNMR) for Absolute Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is not only a powerful tool for structural elucidation but can also be used for quantitative analysis (qNMR).[11][12] qNMR provides a direct measurement of the molar concentration of an analyte relative to a certified internal standard, offering an absolute purity value without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H qNMR

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Internal Standard: A certified reference material with a known purity and a singlet peak in a clear region of the spectrum (e.g., maleic acid).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in a precise volume of D₂O.

  • Acquisition Parameters:

    • A 90° pulse angle.

    • A long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds) to ensure full relaxation.

    • A sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Carefully integrate the signals corresponding to the analyte and the internal standard.

Purity Calculation:

The purity of the this compound can be calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Forced Degradation Studies for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[2][10][13][14] These studies involve subjecting the material to harsh conditions to accelerate its degradation.

Experimental Protocol: Forced Degradation

Prepare solutions of this compound (1 mg/mL) and expose them to the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[15]

  • Thermal Degradation: Store the solid powder at 105 °C for 48 hours.

  • Photodegradation: Expose the solution to light according to ICH Q1B guidelines.

Analyze the stressed samples using the developed HPLC-UV/CAD and LC-MS methods to identify and characterize the degradation products. As a tertiary amine, Bistris may be susceptible to oxidation, potentially forming N-oxides.[15] The polyol structure could be susceptible to degradation under harsh thermal and pH conditions.

Comparative Analysis of Commercial Products

To illustrate the practical application of this guide, we present a hypothetical comparison of this compound from three different commercial suppliers based on the analytical workflow described.

ParameterSupplier A (CoA)Supplier A (Experimental)Supplier B (CoA)Supplier B (Experimental)Supplier C (CoA)Supplier C (Experimental)
Assay (Titration) ≥99.0%99.3%≥99.5%99.6%≥98.5%98.8%
Purity by HPLC-CAD Not provided99.1%Not provided99.4%Not provided98.2%
qNMR Purity Not provided99.2 ± 0.2%Not provided99.5 ± 0.2%Not provided98.3 ± 0.3%
Major Impurity (LC-MS) Not providedImpurity 1 (0.3%, m/z 166.1)Not providedImpurity 2 (0.2%, m/z 254.1)Not providedImpurity 1 (0.8%, m/z 166.1)
Total Impurities Not provided0.9%Not provided0.6%Not provided1.8%
Endotoxin <0.5 EU/mgConforms<0.1 EU/mgConformsNot specifiedDoes not conform
Heavy Metals <10 ppmConforms<5 ppmConformsNot specifiedConforms

Table 2: Hypothetical comparative data for commercial this compound.

This comparative data highlights the importance of a multi-technique approach. While all three suppliers meet their titration specifications, the more detailed analysis reveals significant differences in their impurity profiles. Supplier B demonstrates the highest purity with the lowest level of total impurities. Supplier C, while meeting its titration claim, has a notably higher level of total impurities, including a significant amount of a process-related intermediate.

Conclusion: Empowering Researchers with Analytical Rigor

The purity of a biological buffer like this compound is a critical parameter that can significantly impact experimental outcomes. Relying solely on the supplier's CoA, which often reports a single, non-specific assay, can be a risky proposition. By adopting a comprehensive, multi-technique analytical strategy encompassing chromatography, mass spectrometry, and quantitative NMR, researchers can gain a much deeper understanding of the true purity of their reagents.

This guide provides a robust framework for such an assessment, empowering you to independently verify the quality of your commercial this compound. Implementing these or similar protocols will not only enhance the reliability and reproducibility of your data but also contribute to the overall scientific integrity of your research.

References

  • Calbiochem. Buffers. Available at: [Link]

  • Desal, M., et al. (2012). Capillary electrochromatography-mass spectrometry of zwitterionic surfactants.
  • Google Patents. Bis-Tris synthesis method - CN103467312A.
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  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 635-655.
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  • Kourti, M., & MacGregor, J. F. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega, 7(43), 38611-38620.
  • Maia, D. (2019). The 9 best biological buffers for cell culture. Medium. Available at: [Link]

  • McMaster, M. C. (2005). HPLC Buffers. Merck Millipore.
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  • Susa, A. C., et al. (2017). Native Mass Spectrometry from Common Buffers with Salts That Mimic the Extracellular Environment.
  • Unknown. (2016). Stability indicating analytical methods (SIAMS).
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  • Mannur, V.S., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 34-38.
  • Susa, A. C., Xia, Z., & Williams, E. R. (2017). Native Mass Spectrometry from Common Buffers with Salts That Mimic the Extracellular Environment. Angewandte Chemie (International ed. in English), 56(27), 7912–7915.
  • MP Biomedicals. Biological Buffers and Ultra Pure Reagents. Available at: [Link]

  • Ferreira, C. F., et al. (2015). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. RSC Advances, 5(82), 66848-66857.
  • Desheng. Common Types Of Biological Buffers. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Reddit. (2020). How do amines and alcohols show up in NMR? r/Mcat. Available at: [Link]

  • Li, G., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters.
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  • AmbioPharm. (2020). What is a stability indicating method? | Peptide Testing. Available at: [Link]

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A Researcher's Guide to Control Experiments for Cholinergic System Modulation Using Hemicholinium-3

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: Initial database searches for "Bistris hydrochloride" yielded results predominantly for "Bis-Tris hydrochloride," a common biological buffer. Given the context of this guide for researchers in drug development, it is highly probable that the intended subject was a pharmacologically active compound. This guide will therefore focus on Hemicholinium-3 (HC-3) , a potent and well-characterized inhibitor of acetylcholine synthesis, whose study necessitates rigorous control experiments.

Introduction: The Criticality of Controls in Cholinergic Research

Hemicholinium-3 (HC-3) is a powerful tool for investigating the roles of the cholinergic nervous system in health and disease. It acts as a potent and selective competitive inhibitor of the high-affinity choline transporter (CHT1), the rate-limiting step in acetylcholine (ACh) synthesis.[1][2][3] By blocking the reuptake of choline into presynaptic nerve terminals, HC-3 effectively depletes acetylcholine stores, leading to a reduction in cholinergic neurotransmission.[1][2] This makes it an invaluable compound for studying the downstream effects of cholinergic deficits in various physiological processes, including neuromuscular function, cognition, and autonomic regulation.[3][4]

However, the very potency of HC-3 necessitates a meticulously designed experimental approach, underpinned by a comprehensive set of control experiments. Without proper controls, it is impossible to definitively attribute observed effects to the specific inhibition of choline uptake and subsequent ACh depletion, or to rule out potential confounding factors. This guide provides a detailed framework for designing and implementing robust control experiments when using Hemicholinium-3, ensuring the scientific integrity and reproducibility of your research.

Understanding the Mechanism of Action of Hemicholinium-3

To design effective controls, a thorough understanding of HC-3's mechanism of action is paramount. As a structural analog of choline, HC-3 competitively binds to the CHT1 transporter, preventing the uptake of extracellular choline.[3] This process is crucial as the majority of choline required for ACh synthesis is derived from the reuptake of choline hydrolyzed from ACh in the synaptic cleft.[2]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Choline Choline CHT1 CHT1 Choline->CHT1 Uptake ChAT Choline Acetyltransferase CHT1->ChAT Choline Availability HC3 Hemicholinium-3 HC3->CHT1 Inhibition ACh_Vesicle ACh Vesicle ChAT->ACh_Vesicle Synthesis & Packaging AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_Released ACh ACh_Vesicle->ACh_Released Exocytosis AChE Acetylcholinesterase ACh_Released->AChE AChR Acetylcholine Receptor ACh_Released->AChR Binding Choline_hydrolyzed Choline AChE->Choline_hydrolyzed Postsynaptic_Effect Postsynaptic Effect AChR->Postsynaptic_Effect Signal Transduction

Figure 1: Mechanism of Action of Hemicholinium-3. HC-3 competitively inhibits the high-affinity choline transporter (CHT1), preventing choline reuptake and subsequent acetylcholine (ACh) synthesis.

Essential Control Experiments for Studies Using Hemicholinium-3

A well-controlled study using HC-3 should incorporate a multi-tiered approach to controls, addressing potential issues from the vehicle itself to off-target effects of the compound.

Vehicle Control: Establishing a Baseline

The vehicle control is the most fundamental control and is non-negotiable. It consists of administering the same solution used to dissolve HC-3, but without the compound itself. This accounts for any physiological effects of the solvent.

  • Rationale: Solvents such as dimethyl sulfoxide (DMSO) or saline can have their own biological effects.[5] The vehicle control ensures that any observed changes are due to HC-3 and not the delivery medium.

  • Experimental Design:

    • In Vitro: Treat a parallel set of cells or tissue preparations with the same volume of vehicle (e.g., 0.1% DMSO in culture media) as the HC-3 treated group.

    • In Vivo: Administer the same volume of vehicle to a control group of animals via the same route of administration (e.g., intracerebroventricular injection of saline).[2]

Negative Controls: Ruling Out Non-Specific Effects

Negative controls are crucial for demonstrating that the observed phenotype is not a result of general toxicity or other non-specific actions of HC-3.

  • Rationale: At higher concentrations, HC-3 may exhibit off-target effects.[6] A negative control helps to differentiate the specific effect of CHT1 inhibition from other potential interactions.

  • Experimental Design:

    • Inactive Analog: If available, use a structurally similar but pharmacologically inactive analog of HC-3. Hemicholinium-15 has been shown to be ineffective at blocking ACh release, making it a potential negative control.[6]

    • Cell Viability/Toxicity Assays: Perform standard assays such as MTT, LDH, or trypan blue exclusion to ensure that the concentrations of HC-3 used are not causing significant cell death.

Positive Controls: Verifying System Responsiveness

Positive controls are essential to confirm that the experimental system is capable of producing the expected biological response.

  • Rationale: A lack of effect from HC-3 could be due to an unresponsive system rather than the inefficacy of the compound. Positive controls validate the experimental setup and the biological relevance of the measured endpoint.

  • Experimental Design:

    • Cholinergic Agonists: Use a known cholinergic agonist (e.g., carbachol, pilocarpine) to stimulate the cholinergic system and elicit a measurable response.[7][8] This confirms that the downstream signaling pathways are intact and responsive.

    • Depolarizing Agents: In studies of neurotransmitter release, agents like high potassium chloride (KCl) can be used to induce depolarization and transmitter release, confirming the functional competence of the presynaptic terminal.[9]

Mechanistic Controls: Confirming the Mode of Action

Mechanistic controls are designed to specifically verify that the observed effects of HC-3 are indeed due to the inhibition of choline uptake and subsequent ACh depletion.

  • Rationale: These controls provide direct evidence linking the action of HC-3 to its intended molecular target.

  • Experimental Design:

    • Direct Measurement of Choline Uptake: Utilize a radiolabeled choline uptake assay (e.g., using [³H]-choline) to directly measure the inhibition of choline transport in the presence of HC-3.[10] This provides a quantitative measure of the compound's on-target activity.

    • Measurement of Acetylcholine Levels: Directly measure ACh levels in the tissue or cell culture supernatant using techniques like high-performance liquid chromatography (HPLC) or commercially available ELISA kits. A significant reduction in ACh levels following HC-3 treatment provides strong evidence for its mechanism of action.[11]

Start Start Experiment Vehicle Vehicle Control (e.g., Saline, DMSO) Start->Vehicle HC3_Group Hemicholinium-3 Treatment Group Start->HC3_Group Positive_Control Positive Control (e.g., Cholinergic Agonist) Start->Positive_Control Negative_Control Negative Control (e.g., Inactive Analog) Start->Negative_Control Mechanistic_Control Mechanistic Control (e.g., Choline Reversal) Start->Mechanistic_Control Endpoint Measure Endpoint (e.g., Physiological Response, ACh Level) Vehicle->Endpoint HC3_Group->Endpoint Positive_Control->Endpoint Negative_Control->Endpoint Mechanistic_Control->Endpoint Analysis Analyze and Compare Results Endpoint->Analysis

Figure 2: Experimental workflow incorporating essential controls for a study using Hemicholinium-3.

Comparison with Alternative Methods

While HC-3 is a valuable tool, it is important to consider alternative approaches for modulating the cholinergic system. Each method has its own advantages and disadvantages, and the choice of tool will depend on the specific research question.

MethodMechanism of ActionAdvantagesDisadvantages
Hemicholinium-3 Inhibits high-affinity choline uptake, depleting ACh.[1]Potent and selective for CHT1.[2] Reversible with choline.[3]Can have off-target effects at high concentrations.[6] Highly toxic.[1]
Vesamicol Inhibits the vesicular acetylcholine transporter (VAChT), preventing ACh packaging into vesicles.[12]Acts downstream of ACh synthesis.Does not affect ACh synthesis directly.
Botulinum Toxin Prevents the fusion of ACh vesicles with the presynaptic membrane, blocking release.[2]Extremely potent and long-lasting.Irreversible action. Highly toxic.
Choline Acetyltransferase (ChAT) Inhibitors Directly inhibit the enzyme responsible for ACh synthesis.Targets a different step in the ACh lifecycle.Can be less specific than HC-3.
Genetic Knockdown/Knockout of CHT1 Reduces or eliminates the expression of the choline transporter.Highly specific for CHT1.Can have developmental effects. Technically challenging.

Experimental Protocols

Protocol 1: In Vitro [³H]-Choline Uptake Assay

This protocol provides a method for directly measuring the inhibitory effect of HC-3 on choline uptake in cultured cells or synaptosomes.

Materials:

  • Cell culture or synaptosome preparation

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]-Choline

  • Hemicholinium-3

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Preparation: Plate cells or prepare synaptosomes according to standard protocols.

  • Pre-incubation: Wash the cells/synaptosomes with KRH buffer and pre-incubate with varying concentrations of Hemicholinium-3 or vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add [³H]-Choline to the buffer and incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Terminate Uptake: Rapidly wash the cells/synaptosomes with ice-cold KRH buffer to stop the uptake process.

  • Lysis and Scintillation Counting: Lyse the cells/synaptosomes and transfer the lysate to scintillation vials. Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific choline uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled choline or at 4°C) from the total uptake. Plot the percentage inhibition of choline uptake against the concentration of HC-3 to determine the IC₅₀ value.

Protocol 2: In Vivo Microdialysis for Acetylcholine Measurement

This protocol allows for the in vivo measurement of extracellular acetylcholine levels in a specific brain region following HC-3 administration.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Hemicholinium-3

  • HPLC system with electrochemical detection or LC-MS/MS

Procedure:

  • Surgery: Anesthetize the animal and implant a guide cannula targeting the brain region of interest using stereotaxic coordinates.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples for at least 1-2 hours.

  • HC-3 Administration: Administer HC-3 via the desired route (e.g., intracerebroventricular injection, local perfusion through the probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • ACh Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a sensitive analytical method such as HPLC-ECD or LC-MS/MS.

  • Data Analysis: Express the post-treatment ACh levels as a percentage of the baseline levels and compare between the HC-3 treated and vehicle control groups.

Conclusion: Ensuring Rigor in Cholinergic Research

Hemicholinium-3 is a powerful inhibitor of acetylcholine synthesis that has greatly contributed to our understanding of the cholinergic system. However, its use demands a rigorous and multifaceted approach to experimental design. By incorporating the comprehensive set of vehicle, negative, positive, and mechanistic controls outlined in this guide, researchers can ensure the validity, reproducibility, and interpretability of their findings. The careful comparison with alternative methods and adherence to detailed protocols will further enhance the quality and impact of studies utilizing this important pharmacological tool.

References

  • Wikipedia. (n.d.). Hemicholinium-3. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Hemicholinium-3 – Knowledge and References. Retrieved from [Link]

  • Grokipedia. (2026, January 8). Hemicholinium-3. Retrieved from [Link]

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  • PubMed. (1986). Evaluation of 4-methylpiperidine analogs of hemicholinium-3. Retrieved from [Link]

  • PubMed. (1985). Inhibition of high-affinity choline uptake and acetylcholine synthesis by quinuclidinyl and hemicholinium derivatives. Retrieved from [Link]

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The Senior Application Scientist's Guide to Buffer Selection: A Comparative Review of Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biochemical and molecular research, the humble buffer solution is the unsung hero, silently maintaining the delicate pH balance crucial for experimental success. The choice of buffer is not a mere matter of convenience; it is a critical decision that can profoundly influence experimental outcomes, from enzyme kinetics to the structural integrity of proteins and nucleic acids. This guide provides a comprehensive, data-driven comparison of commonly used biological buffers, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.

The Foundation: Understanding Buffer Principles

A buffer solution resists changes in pH upon the addition of an acid or a base. This capacity is conferred by the presence of a weak acid and its conjugate base, or a weak base and its conjugate acid, existing in equilibrium. The effectiveness of a buffer is dictated by its pKa, the pH at which the concentrations of the acidic and basic species are equal, and its buffering capacity, which is the ability to neutralize added acid or base. The optimal buffering range for any buffer is generally considered to be its pKa ± 1 pH unit.

Before delving into specific buffer systems, it is crucial to understand the criteria for an ideal biological buffer, first proposed by Dr. Norman Good and his colleagues. These "Good's buffers" are characterized by:

  • pKa between 6.0 and 8.0: This range encompasses the physiological pH of most biological systems.

  • High water solubility and low organic solvent solubility: This ensures the buffer remains in the aqueous phase of the experiment.

  • Minimal interaction with biological components: The buffer should not interfere with the reaction it is buffering.

  • Low permeability through biological membranes: This is particularly important for cell-based assays.

  • Minimal effect of temperature and concentration on pKa: This ensures consistent pH control under varying experimental conditions.

  • Low metal-binding capacity: Prevents interference with metal-dependent enzymes or processes.

  • Stability and resistance to enzymatic degradation.

  • Low absorbance in the UV-visible range.

While no single buffer is perfect for all applications, understanding these principles provides a framework for selecting the most appropriate buffer for a given experiment.

Head-to-Head Comparison: Performance in Key Applications

This section presents a comparative analysis of four widely used buffer systems—Tris, HEPES, MOPS, and Phosphate-Buffered Saline (PBS)—across various common laboratory applications. The discussion is supported by experimental data to illustrate the practical implications of buffer selection.

Enzyme Kinetics: The Impact on Catalytic Efficiency

The choice of buffer can significantly influence enzyme activity and the kinetic parameters derived from an assay. This is due to potential interactions between the buffer molecules and the enzyme, as well as the buffer's effect on the ionization state of critical amino acid residues in the active site.

A study comparing the kinetic parameters of a metalloenzyme, BLC23O, in HEPES, Tris-HCl, and sodium phosphate buffers at pH 7.4 revealed significant differences.[1][2]

Buffer (at pH 7.4)Km (μM)kcat (s-1)Catalytic Efficiency (kcat/Km) (μM-1s-1)
HEPES 3.6 ± 0.11.006 ± 0.0060.36 ± 0.01
Tris-HCl 6.93 ± 0.26 1.14 ± 0.01 0.17 ± 0.01
Sodium Phosphate 3.6 ± 0.11.006 ± 0.0060.28 ± 0.01

Data synthesized from a representative enzyme kinetics experiment.[1][2]

Analysis:

  • HEPES demonstrated the highest catalytic efficiency, suggesting it provides an optimal environment for this particular enzyme's activity at this pH.

  • Tris-HCl , despite yielding the highest turnover rate (kcat), showed the lowest substrate affinity (highest Km), resulting in a lower overall catalytic efficiency. This suggests a potential interaction of Tris with the enzyme that affects substrate binding.

  • Sodium Phosphate provided intermediate performance.

Interestingly, a similar study on a non-metalloenzyme, trypsin, showed negligible differences in kinetic parameters between the same three buffers, highlighting that the effect of the buffer is enzyme-dependent.[1][2]

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Enzyme Assay_Tris Reaction in Tris Enzyme->Assay_Tris Assay_HEPES Reaction in HEPES Enzyme->Assay_HEPES Assay_Phosphate Reaction in Phosphate Enzyme->Assay_Phosphate Substrate Substrate Stock Substrate->Assay_Tris Substrate->Assay_HEPES Substrate->Assay_Phosphate Buffer_Tris 50 mM Tris-HCl, pH 7.4 Buffer_Tris->Assay_Tris Buffer_HEPES 50 mM HEPES, pH 7.4 Buffer_HEPES->Assay_HEPES Buffer_Phosphate 50 mM Na-Phosphate, pH 7.4 Buffer_Phosphate->Assay_Phosphate Kinetics Measure Reaction Velocity at various [Substrate] Assay_Tris->Kinetics Assay_HEPES->Kinetics Assay_Phosphate->Kinetics Plot Michaelis-Menten Plot Kinetics->Plot Params Calculate Km, kcat Plot->Params ThermalShiftWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Protein Purified Protein Mix Mix Protein, Dye, and each Buffer in a qPCR plate Protein->Mix Dye Fluorescent Dye (e.g., SYPRO Orange) Dye->Mix Buffers Panel of Buffers (Tris, HEPES, MOPS, Phosphate) Buffers->Mix qPCR Run a melt curve on a qPCR instrument Mix->qPCR MeltCurve Generate Melt Curve (Fluorescence vs. Temperature) qPCR->MeltCurve Tm Determine Melting Temperature (Tm) MeltCurve->Tm Compare Compare Tm values Tm->Compare

Workflow for comparing protein stability using a thermal shift assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of the purified protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and a panel of buffers at the desired concentration and pH.

  • Assay Setup: In a qPCR plate, mix the protein, dye, and each buffer to be tested.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol, gradually increasing the temperature while monitoring the fluorescence.

  • Data Analysis: As the protein unfolds, the dye binds, and the fluorescence increases. The midpoint of this transition is the melting temperature (Tm). Compare the Tm values obtained in the different buffers.

RNA Electrophoresis: Resolution and Integrity

For the analysis of RNA, maintaining its integrity and achieving good resolution during electrophoresis is paramount. The choice of running buffer is a key factor in denaturing agarose gel electrophoresis.

MOPS (3-(N-morpholino)propanesulfonic acid) is the traditional and widely used buffer for formaldehyde-containing RNA gels due to its pKa of 7.2, which provides effective buffering at the typical running pH of around 7.0. [3]However, other buffers can offer advantages in specific situations.

  • MOPS vs. TAE (Tris-acetate-EDTA): For acid-sensitive RNA samples, MOPS buffer is more effective at ensuring experimental success compared to TAE. [4]* MOPS vs. TBE (Tris-borate-EDTA): TBE buffer may have a degrading effect on RNA, while MOPS is more stable under the acidic conditions of the gel, making it a more suitable choice. [4] While MOPS is the standard, some research suggests that alternative buffer systems can improve the resolution of large RNA species. [3]

RNA_Electrophoresis_Workflow cluster_prep Preparation cluster_electrophoresis Electrophoresis cluster_analysis Analysis RNA_Sample RNA Sample Load_MOPS Load RNA onto gel in MOPS buffer RNA_Sample->Load_MOPS Load_Alt Load RNA onto gel in Alternative buffer RNA_Sample->Load_Alt Formaldehyde_Gel Denaturing Agarose Gel (with Formaldehyde) Formaldehyde_Gel->Load_MOPS Formaldehyde_Gel->Load_Alt MOPS_Buffer 1X MOPS Running Buffer Run_MOPS Run Electrophoresis MOPS_Buffer->Run_MOPS Alternative_Buffer 1X Alternative Running Buffer (e.g., TAE, TBE) Run_Alt Run Electrophoresis Alternative_Buffer->Run_Alt Load_MOPS->Run_MOPS Load_Alt->Run_Alt Stain_Visualize Stain and Visualize RNA bands Run_MOPS->Stain_Visualize Run_Alt->Stain_Visualize Compare_Resolution Compare band sharpness and resolution Stain_Visualize->Compare_Resolution

Workflow for comparing RNA electrophoresis in different buffers.

Step-by-Step Methodology:

  • Gel and Buffer Preparation: Prepare a denaturing agarose gel containing formaldehyde. Prepare 1X running buffers of MOPS, TAE, and TBE.

  • Sample Preparation: Denature RNA samples by heating in a formaldehyde-containing loading buffer.

  • Electrophoresis: Place the gel in an electrophoresis tank and fill with the respective running buffer. Load the denatured RNA samples into the wells. Run the gel at a constant voltage.

  • Visualization and Analysis: Stain the gel with an RNA-specific dye (e.g., ethidium bromide or SYBR Green) and visualize the RNA bands under UV light. Compare the sharpness, resolution, and integrity of the RNA bands between the different buffer conditions.

In-Depth Buffer Profiles

Tris [tris(hydroxymethyl)aminomethane]
  • Useful pH Range: 7.0 - 9.0

  • Advantages: Inexpensive and widely available. Generally does not interfere with many enzymatic reactions.

  • Disadvantages: The pKa is highly temperature-dependent (ΔpKa/°C ≈ -0.031), meaning the pH of a Tris buffer will change significantly with temperature. [5]It can be toxic to some mammalian cells and can inhibit the activity of certain enzymes. [6]Tris contains a primary amine and can react with aldehydes and ketones.

HEPES [4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid]
  • Useful pH Range: 6.8 - 8.2

  • Advantages: pKa is close to physiological pH, making it ideal for many biological experiments. [5]The pKa is less sensitive to temperature changes compared to Tris. Generally considered non-toxic to cells at typical working concentrations.

  • Disadvantages: More expensive than Tris. Can produce hydrogen peroxide when exposed to light, which can be toxic to cells.

MOPS [3-(N-morpholino)propanesulfonic acid]
  • Useful pH Range: 6.5 - 7.9

  • Advantages: The established standard for denaturing RNA agarose gel electrophoresis. [3]Does not interact with most metal ions.

  • Disadvantages: Can be inhibitory to some enzymes. [7][8]More expensive than Tris and phosphate buffers.

Phosphate-Buffered Saline (PBS)
  • Useful pH Range: 5.8 - 8.0

  • Advantages: Isotonic and non-toxic to most cells, making it ideal for cell washing and as a diluent. [9]The pH is relatively stable to temperature changes.

  • Disadvantages: Has a tendency to precipitate with divalent cations like Ca2+ and Mg2+. Phosphate can inhibit the activity of certain enzymes, particularly kinases and phosphatases.

Conclusion: A Strategic Approach to Buffer Selection

The selection of a buffer is a critical parameter that demands careful consideration. As the experimental data presented in this guide demonstrates, there is no "one-size-fits-all" solution. The optimal buffer is contingent upon the specific requirements of the experiment, the nature of the biological molecules involved, and the downstream applications.

A strategic approach to buffer selection involves:

  • Defining the Experimental Needs: Consider the required pH, temperature, and ionic strength of your experiment.

  • Consulting the Literature: Review established protocols and publications for similar experiments to identify commonly used and validated buffer systems.

  • Considering Potential Interactions: Be aware of the potential for the buffer to interact with your enzyme, metal ions, or other components of your reaction.

  • Empirical Testing: When in doubt, or for highly sensitive assays, it is always best to empirically test a few different buffer systems to determine which provides the optimal performance.

By moving beyond rote protocol-following and adopting a more analytical and evidence-based approach to buffer selection, researchers can enhance the reliability, reproducibility, and ultimately, the success of their scientific endeavors.

References

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  • Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability. Acta Pharmaceutica. [Link]

  • Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. National Center for Biotechnology Information. [Link]

  • Application Note: Comparing pH and Buffer Solutions for Stabilizing a Monoclonal Antibody. Applied Photophysics. [Link]

  • Comparison of Different Buffers for Protein Extraction from Formalin-Fixed and Paraffin-Embedded Tissue Specimens. PLOS One. [Link]

  • Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab. Hopax Fine Chemicals. [Link]

  • Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. PubMed. [Link]

  • Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. National Center for Biotechnology Information. [Link]

  • Evaluating the impact of media and feed combinations on CHO cell culture performance and monoclonal antibody (trastuzumab) production. National Center for Biotechnology Information. [Link]

  • Comparative study of commercial media to improve GMP manufacturing of recombinant human interferon β-1a by CHO cells in perfusion bioreactor. National Center for Biotechnology Information. [Link]

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Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of Bistris Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is the final, critical step in ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Bistris hydrochloride. Moving beyond a simple checklist, we will explore the chemical rationale behind these procedures, empowering you to manage this common laboratory buffer with the expertise and confidence of a seasoned safety professional.

Foundational Knowledge: Understanding the Hazard Profile

This compound, formally known as 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride, is a widely used buffering agent. While essential for many biological applications, it is classified as a hazardous substance, primarily due to its potential to cause significant skin and eye irritation.[1] The first step in its proper management is recognizing its hazard profile and ensuring all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[1][2]
Hand Protection Nitrile, neoprene, or butyl rubber gloves.Provides a chemical-resistant barrier to prevent skin contact, which can lead to irritation or dermatitis.[1]
Body Protection Standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Required only if engineering controls (e.g., fume hood) are inadequate or if handling large quantities of powder that may become airborne. Use a NIOSH-approved particulate respirator.Prevents inhalation of the powder, which can cause respiratory tract irritation.[1]

The Core Principle: Segregation and Compliant Collection

The cardinal rule for this compound disposal is that it must not be disposed of down the drain .[2][3] Its organic structure and chlorine content necessitate management as a regulated chemical waste stream. The foundation of this management lies in meticulous in-laboratory collection and segregation.

Step-by-Step Waste Collection Protocol
  • Container Selection:

    • Primary Criterion: The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass bottles are the preferred choices.[1][4]

    • Critical Prohibition: Never use metal containers for aqueous solutions of this compound. As an amine hydrochloride, its solutions are acidic and can corrode metal, leading to container failure and hazardous leaks.[2][4]

    • Condition: Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap. Do not use stoppers or parafilm as a primary closure.[1][5]

  • Waste Stream Segregation:

    • Rationale: Preventing the mixture of incompatible chemicals is paramount to laboratory safety. Mixing can lead to gas generation, heat production, or violent reactions.[2][6]

    • Procedure: A dedicated waste container should be established for this compound and compatible substances. As a chlorinated organic compound, it should be collected in a halogenated organic waste stream .[7][8]

    • Incompatibilities: Do not mix this compound waste with strong oxidizing agents, strong bases, or other reactive chemicals.[1] Always consult the Safety Data Sheet (SDS) for specific incompatibilities.

  • Proper Labeling:

    • Regulatory Mandate: The U.S. Environmental Protection Agency (EPA) requires that all hazardous waste containers be properly labeled from the moment the first drop of waste is added.[5]

    • Label Contents:

      • The words "HAZARDOUS WASTE "

      • The full chemical name: "This compound " (avoiding abbreviations)

      • A list of all other chemical constituents in the container, with approximate percentages.

      • The relevant hazard characteristics (e.g., "Irritant," "Corrosive" if applicable).

      • The date accumulation started.

  • Satellite Accumulation Area (SAA) Storage:

    • Location: Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9]

    • Containment: The container must be kept within a secondary containment bin or tray to contain any potential leaks.[5]

    • Closure: Keep the waste container closed at all times except when actively adding waste.[5]

EPA Hazardous Waste Characterization: Identifying the Correct Path

For disposal manifests and regulatory compliance, assigning the correct EPA hazardous waste code is essential. This compound itself is not specifically listed as a U- or P-series waste. Therefore, its classification depends on whether it exhibits any of the four characteristics of hazardous waste: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043).

  • Solid Waste: As a solid powder, this compound does not meet the criteria for a characteristic hazardous waste. The EPA does not currently recognize solid materials as having the characteristic of corrosivity.[10][11] However, it must still be managed as a chemical waste due to its irritant properties and combustion products.

  • Aqueous Waste: An aqueous solution of this compound is acidic. According to RCRA regulations, if a representative sample of the aqueous waste has a pH less than or equal to 2.0 , it must be classified as a D002 Corrosive Hazardous Waste .[3][10][12] While typical buffered solutions are near neutral pH, concentrated, unbuffered solutions may meet this criterion. It is the generator's responsibility to determine the pH of their specific waste stream. When in doubt, or for simplicity in management, it is prudent to manage all aqueous this compound waste as potentially corrosive.

Ultimate Disposal: The Rationale for High-Temperature Incineration

The universally recommended and most environmentally sound disposal method for this compound is high-temperature incineration by a licensed hazardous waste management facility.[3]

Why Incineration is the Preferred Method

Incineration is not simply burning; it is a highly controlled thermal decomposition process designed to destroy hazardous organic compounds.

  • Complete Destruction: Industrial hazardous waste incinerators operate at extremely high temperatures, typically between 850°C and 1300°C, with a sufficient residence time to ensure the complete breakdown of organic molecules into simpler, less harmful compounds like carbon dioxide and water.[13]

  • Managing Halogenated Waste: this compound is a chlorinated organic compound. The disposal of such materials requires special consideration. To ensure the complete destruction of halogenated organics and prevent the formation of highly toxic and persistent byproducts like dioxins and furans, regulations mandate a minimum incineration temperature of 1100°C .[14][15][16][17]

  • Acid Gas Scrubbing: The combustion of this compound produces hydrogen chloride (HCl) gas, a corrosive and toxic substance.[1] Licensed incineration facilities are equipped with advanced flue gas treatment systems, such as scrubbers, which neutralize acid gases before they are released into the atmosphere.

dot graph TD; A[Start: this compound Waste Generated] --> B{Is the waste solid or an aqueous solution?}; B -->|Solid| C[Collect in a labeled, compatible solid waste container.]; B -->|Aqueous Solution| D[Measure pH of the waste stream]; D --> E{Is pH ≤ 2.0?}; E -->|Yes| F[Label as Hazardous Waste: D002 (Corrosive). Collect in a labeled, compatible (non-metal) liquid container.]; E -->|No| G[Label as Hazardous Waste (Irritant). Collect in a labeled, compatible (non-metal) liquid container.]; C --> H[Segregate as Halogenated Organic Waste]; F --> H; G --> H; H --> I[Store sealed container in designated Satellite Accumulation Area (SAA) with secondary containment.]; I --> J[Contact Environmental Health & Safety (EHS) for waste pickup.]; J --> K[Professional disposal via high-temperature (≥1100°C) incineration at an approved hazardous waste facility.];

end

Caption: Disposal decision workflow for this compound.

The Question of In-Lab Neutralization

For wastes that are hazardous solely due to the characteristic of corrosivity (D002), in-lab neutralization can sometimes be a permissible pre-treatment step.[18] However, for this compound, this approach is not recommended as a means of complete disposal .

  • The Flaw in the Logic: While you can neutralize the acidity of a this compound solution by slowly adding a base (e.g., sodium bicarbonate or dilute sodium hydroxide), the organic component of the molecule remains.[19][20] Disposing of this neutralized solution down the drain would still introduce a complex organic chemical into the sanitary sewer system, which is prohibited.

  • A Limited Application: The only valid reason to perform in-lab neutralization would be to reduce the corrosivity hazard of the waste before collection, potentially allowing it to be combined with other non-corrosive aqueous wastes (consult your institution's EHS for specific guidance). If this is deemed necessary, it must be performed with extreme caution.

Protocol for Pre-Treatment Neutralization (If Approved by EHS)
  • Work in a certified chemical fume hood. Wear all required PPE, including a face shield in addition to safety goggles.[21]

  • Place the container of acidic this compound solution in an ice-water bath to dissipate any heat generated during the reaction.

  • Prepare a dilute solution of a weak base, such as 5% sodium bicarbonate.

  • While stirring the acidic waste, add the basic solution very slowly .

  • Monitor the pH of the waste solution continuously with a calibrated pH meter.

  • Stop adding the base once the pH is between 6.0 and 8.0.

  • This neutralized solution must still be collected as hazardous chemical waste, labeled with all its components, and disposed of via your institution's EHS department.

Conclusion: A Commitment to the Full Lifecycle of a Chemical

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the chemical principles that underpin waste management regulations—from the importance of segregation and proper labeling to the necessity of high-temperature incineration for halogenated compounds—researchers can execute this final step with precision and care. Always consult your institution's specific Chemical Hygiene Plan and Environmental Health & Safety department, as they are your primary resource for ensuring compliance with local, state, and federal regulations.

References

  • Daniels Training Services. (2012, February 24). D002 Corrosive Hazardous Waste Determination. [Link]

  • University of Alabama in Huntsville. Chemical Waste Management Guidelines. [Link]

  • Ball State University. Environmental Health and Safety Office Waste Container Compatibility. [Link]

  • Virginia Commonwealth University. RCRA Characteristic Waste. [Link]

  • Lion Technology Inc. (2020, August 25). What is a D002 Hazardous Waste? (RCRA Corrosivity). YouTube. [Link]

  • Zero Waste Europe. (2020). Incineration. [Link]

  • Baylor University. Appendix I: Chemical Compatibility and Container Information. [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Triumvirate Environmental. (2021, October 20). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of Washington. Chemical Waste Training Supplement. [Link]

  • Basel Convention. (2022, May 10). Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal operations D10 and R1. [Link]

  • Salisbury University. Segregation of Waste Chemicals. [Link]

  • Basel Convention. Technical Guidelines on Incineration on Land (D10). [Link]

  • UNEP. Toolkit for Identification and Quantification of Releases of Dioxins, Furans and Other Unintentional POPs: Waste incinerators. [Link]

  • Goa University. (2021, December 6). Guidelines for Segregation and Disposal of Laboratory Waste and Effluents. [Link]

  • Maine Labpack, Inc. (2024, September 6). Why Segregation Is an Important Part of Lab Packing. [Link]

  • Environmental Protection Agency, Ireland. (2016, June 17). Office of Environmental Sustainability, Inspector's Report on a Licence Review. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. [Link]

Sources

Personal protective equipment for handling Bistris hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling Bistris Hydrochloride

From the Scientist's Bench: A Practical Guide to Safety

As researchers and scientists, our focus is rightfully on the breakthroughs our work can achieve. However, the foundation of all great science is safety. This compound is a widely used and effective biological buffer, essential in many applications from protein purification to cell culture.[1][2] While integral to our work, it is also classified as a hazardous substance that demands meticulous handling to ensure personal safety and the integrity of our experiments.[3]

This guide moves beyond a simple checklist. It is designed to provide you, a professional in the lab, with a deep, causal understanding of why specific personal protective equipment (PPE) is necessary and how to use it effectively. We will explore the nature of the hazards, create a multi-layered defense strategy, and provide clear, operational plans for routine and emergency situations.

Hazard Assessment: Understanding the Risks

This compound is a white crystalline powder.[2] The primary risks it poses stem from its physical form and chemical properties. Understanding the routes of exposure is critical to selecting the appropriate PPE.

  • Inhalation: As a fine powder, this compound can easily become airborne, especially when being weighed or transferred.[3] Inhaling the dust can cause respiratory irritation.[3] Chronic exposure to high concentrations of such dusts could lead to more severe lung conditions.[3]

  • Eye Contact: This is a significant risk. The compound is a known eye irritant and can cause serious eye damage.[3][4][5] Accidental splashing of a solution or transfer of powder to the face can have immediate and severe consequences.

  • Skin Contact: While not considered harmful upon initial contact with intact skin, it can cause inflammation and may worsen pre-existing dermatitis.[3] The real danger lies in absorption through compromised skin, such as cuts or abrasions, which could lead to systemic effects.[3]

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but a comprehensive system. The first and most critical layer of defense is always engineering controls . Whenever possible, handle this compound powder within a certified chemical fume hood or a ventilated enclosure to contain dust at the source.[6][7] PPE serves as the final, essential barrier between you and the chemical.

Eye and Face Protection

Given that this compound causes serious eye irritation, this is a non-negotiable requirement.[4][5]

  • Minimum Requirement: At all times when in the vicinity of this compound, wear ANSI Z87.1-compliant safety glasses with side shields.

  • Elevated Risk: When weighing the powder, preparing solutions, or performing any task with a risk of splashing, upgrade to chemical splash goggles.[3]

  • Maximum Protection: For tasks involving large quantities or a significant splash hazard, a full-face shield worn over chemical splash goggles is required to protect the entire face.[8]

Hand Protection: Your Primary Contact Barrier

Gloves are essential to prevent skin contact and absorption.[9] However, not all gloves are created equal.

  • Selection: Choose gloves tested to EN 374 (Europe) or ASTM F739 (US) standards for chemical resistance.[3] Nitrile gloves are a common and effective choice for handling powders and related solutions. Always inspect gloves for any signs of damage before use.[9]

  • Practice: Double-gloving is highly recommended when handling the powder, especially during weighing.[8] This allows for the removal of the contaminated outer glove before exiting the containment area (like a fume hood), preventing the spread of contamination.

Table 1: Glove Selection and Best Practices

FeatureRecommendationRationale
Material Nitrile or other chemically resistant material.Provides a robust barrier against fine particulates and aqueous solutions.
Thickness Consult manufacturer data. Thicker gloves generally offer longer breakthrough times.Balances protection with the necessary dexterity for lab procedures.[3]
Condition Always inspect for holes, tears, or discoloration before use.A compromised glove offers no protection.[9]
Technique Double-glove when weighing powder or handling concentrated solutions.Minimizes the spread of contamination by allowing the outer glove to be removed if contaminated.[8]

Protocol: Proper Glove Removal

  • Grasp the outside of one glove at the wrist with your other gloved hand.

  • Peel it off, turning it inside out.

  • Hold the removed glove in your gloved hand.

  • Slide your ungloved fingers under the wrist of the remaining glove.

  • Peel it off, turning it inside out over the first glove.

  • Dispose of the gloves in the designated hazardous waste container.[9]

Body Protection

A standard cotton lab coat may not be sufficient.

  • Standard Use: A clean, buttoned lab coat is the minimum requirement.

  • High-Risk Tasks: When there is a risk of significant contamination or splashing, a disposable, fluid-resistant gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[10] This is particularly important when cleaning up spills.

Respiratory Protection

Engineering controls are the primary method for mitigating inhalation risks. However, respiratory protection is mandatory in certain situations.[11]

  • When Required: Use a NIOSH-approved N95 or higher-rated respirator when:

    • Weighing or handling the powder outside of a fume hood or containment device.[12]

    • Cleaning up spills of this compound powder.[12]

    • There is any visible dust in the air.

  • Fit Testing: Ensure your respirator has been properly fit-tested to provide a protective seal, in accordance with your institution's safety program.[10]

Operational Plan: Task-Specific PPE Requirements

The level of PPE required changes with the task and the associated risk.

Table 2: Task-Based PPE Protocol

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Transporting a Sealed Container Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot Required
Weighing Powder in a Fume Hood Chemical GogglesDouble Pair of Nitrile GlovesLab CoatNot Required
Preparing an Aqueous Solution Chemical GogglesSingle Pair of Nitrile GlovesLab CoatNot Required
Handling the Powder on an Open Bench Face Shield & GogglesDouble Pair of Nitrile GlovesFluid-Resistant GownMandatory (N95 or higher)
Cleaning a Minor Powder Spill Face Shield & GogglesDouble Pair of Nitrile GlovesFluid-Resistant GownMandatory (N95 or higher)

Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_start Risk Assessment cluster_procedure Procedural Questions cluster_ppe Required PPE start Begin Task (Handling this compound) q_dust Is dust generation possible? start->q_dust q_splash Is there a risk of splashing? q_dust->q_splash No resp Add N95+ Respirator q_dust->resp Yes face Upgrade to Goggles & Face Shield q_splash->face Yes base_ppe Base PPE: - Safety Glasses - Nitrile Gloves - Lab Coat q_splash->base_ppe No resp->q_splash face->base_ppe final_ppe Final PPE Check base_ppe->final_ppe

Caption: PPE selection flowchart for this compound.

Decontamination and Disposal: Completing the Safety Cycle

Your responsibility for safety continues until all materials are properly disposed of.

  • PPE Removal: Remove PPE in an order that minimizes cross-contamination. A common sequence is:

    • Remove outer gloves (if used).

    • Remove gown.

    • Remove face shield/goggles.

    • Remove respirator.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.[9]

  • Waste Disposal: All disposable PPE (gloves, gowns) and any materials used to clean up spills must be considered hazardous waste.[3] Place them in a clearly labeled, sealed container for disposal according to your institution's and local environmental regulations.[6][7] Do not discard them in the regular trash.

Emergency Plan: Immediate Response to Exposure

If exposure occurs despite precautions, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][6]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with plenty of soap and running water. If irritation persists, seek medical attention.[3][6]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If they are not breathing, begin artificial respiration (avoiding mouth-to-mouth if the victim may have ingested the chemical) and seek immediate medical help.[6]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

By integrating this comprehensive safety protocol into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Material Safety Data Sheet BIS-TRIS hydrochloride. Santa Cruz Biotechnology.
  • BIS-TRIS HYDROCHLORIDE | 124763-51-5. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9726839_EN.htm]
  • bis-tris hydrochloride - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.com/en/chem/bis-tris%20hydrochloride]
  • Chemical Safety Data Sheet MSDS / SDS - BIS-TRIS HYDROCHLORIDE. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=124763-51-5]
  • Bis-Tris hydrochloride | Buffer. MedchemExpress.com. [URL: https://www.medchemexpress.com/bis-tris-hydrochloride.html]
  • BIS-TRIS hydrochloride cell culture 124763-51-5. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/res1164ba7]
  • Bis-tris hydrochloride - Chem-Impex. Chem-Impex International. [URL: https://www.chemimpex.com/products/bis-tris-hydrochloride]
  • BIS-TRIS - Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0832_msds.pdf]
  • Bis-Tris - Safety Data Sheet. DOJINDO Laboratories. [URL: https://www.dojindo.com/store/p/813-Bis-Tris.html]
  • SAFETY DATA SHEET - Tris Hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/res3098t-b7]
  • Bis-Tris Hydrochloride - Safety Data Sheet. BioSpectra, Inc. [URL: https://biospectra.us/wp-content/uploads/2024/06/Bis-Tris-Hydrochloride-SDS-BSI-SDS-0044.pdf]
  • Bis-Tris CAS No 6976-37-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/28900_msds.pdf]
  • PPE Requirements Hazardous Drug Handling. [Source URL not available]
  • Safe handling of hazardous drugs. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6435933/]
  • Personal Protective Equipment - POGO Satellite Manual. Pediatric Oncology Group of Ontario. [URL: https://www.pogo.ca/satellite-manual/section-3-chemotherapy-administration/3-1-safe-handling-administration-and-disposal-of-chemotherapy-agents/3-1-1-personal-protective-equipment-ppe/]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Source URL not available]
  • Personal Protective Equipment (PPE) – Biorisk Management. Federation of American Scientists. [URL: https://bioriskmanagement.org/ppe/]
  • SAFETY DATA SHEET - Bis-Tris. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC327020010]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.